Calcium ferrocyanide
Description
Structure
2D Structure
Properties
IUPAC Name |
dicalcium;iron(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Ca.Fe/c6*1-2;;;/q6*-1;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQCHGUTMBXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ca+2].[Ca+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Ca2FeN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals or crystalline powder, Dodecahydrate: Yellow solid; [Hawley] Fine faintly yellow crystals; [MSDSonline] | |
| Record name | CALCIUM FERROCYANIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium ferrocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9055 | |
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CAS No. |
13821-08-4 | |
| Record name | Calcium ferrocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013821084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, calcium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicalcium hexacyanoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM FERROCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906D36VLZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium ferrocyanide, with the chemical formula Ca₂[Fe(CN)₆], is a coordination compound of significant interest due to its diverse applications, including as an anti-caking agent and in the synthesis of pigments.[1] Understanding its crystal structure is fundamental to elucidating its physicochemical properties and optimizing its use in various industrial and scientific fields. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, summarizes the known structural information, and details relevant experimental protocols. While extensive research has been conducted on related ferrocyanide compounds, a complete, publicly available crystal structure determination for this compound or its common hydrates remains elusive in the surveyed scientific literature. This guide, therefore, focuses on the established analytical workflow for such an analysis and presents the currently available data.
Introduction to this compound and its Structural Significance
This compound, also known as calcium hexacyanoferrate(II), is the calcium salt of the ferrocyanide complex ion [Fe(CN)₆]⁴⁻.[2] It typically exists as a hydrated salt, most commonly as calcium hexacyanoferrate(II) dodecahydrate (Ca₂[Fe(CN)₆]·12H₂O), which presents as yellow triclinic crystals.[3][4] The arrangement of the calcium ions, the octahedral ferrocyanide anions, and the water molecules of hydration within the crystal lattice dictates the material's bulk properties, such as solubility, stability, and reactivity. A detailed understanding of this three-dimensional arrangement is crucial for applications ranging from materials science to its use as a food additive.
Crystallographic Data of this compound
A thorough search of crystallographic databases and the scientific literature did not yield a complete set of refined crystallographic data (i.e., unit cell parameters, space group, and atomic coordinates) for this compound or its hydrated forms. The dodecahydrate is known to form triclinic crystals, but the specific lattice parameters have not been publicly reported.[3]
For context, many Prussian blue analogues, which share the broader family of hexacyanometallates, have been structurally characterized. These compounds often exhibit complex crystal structures. For instance, the related compound K₂Cu[Fe(CN)₆] crystallizes in the triclinic P̅1 space group. While this information provides a valuable comparative framework, it is not a substitute for a dedicated crystal structure determination of this compound.
Table 1: Crystallographic Data for this compound (Data Not Available)
| Parameter | Value |
| Crystal System | Triclinic (reported for dodecahydrate) |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Unit Cell Volume (ų) | Not Determined |
| Z | Not Determined |
| Calculated Density (g/cm³) | Not Determined |
Note: A comprehensive search of available scientific literature and crystallographic databases did not yield a complete, experimentally determined crystal structure for this compound or its common hydrates. The crystal system for the dodecahydrate has been reported as triclinic.[3]
Experimental Protocols
The determination of the crystal structure of a compound like this compound involves a series of well-established experimental procedures, from synthesis of high-quality crystals to their analysis by X-ray diffraction.
Synthesis of this compound Crystals
High-quality single crystals are a prerequisite for single-crystal X-ray diffraction analysis. Several methods for the synthesis of this compound have been reported.
Method 1: Precipitation Reaction
This method involves the reaction of a soluble ferrous salt with a cyanide source in the presence of a calcium salt.
-
Materials: Ferrous chloride (FeCl₂), hydrogen cyanide (HCN), calcium carbonate (CaCO₃), and calcium hydroxide (Ca(OH)₂).
-
Procedure:
-
Suspend 1 mole of calcium carbonate in an aqueous solution of 1 mole of a ferrous salt (e.g., ferrous chloride).
-
React the suspension with 2 moles of hydrogen cyanide at a temperature of 30-90°C and a pH of 2-5, with constant stirring.
-
Subsequently, add an aqueous suspension containing 2 moles of calcium hydroxide and 4 moles of hydrogen cyanide, maintaining the temperature at 30-90°C and ensuring the pH does not fall below 8.
-
The resulting calcium hexacyanoferrate(II) can then be recovered. To obtain crystals suitable for X-ray diffraction, slow cooling of a saturated aqueous solution or controlled evaporation can be employed.
-
Method 2: Purification by Recrystallization
For obtaining high-purity crystals, recrystallization is a crucial step.
-
Materials: Crude this compound, deionized water, absolute ethanol.
-
Procedure:
-
Prepare a saturated aqueous solution of this compound at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. The solubility of this compound decreases with temperature, leading to the formation of crystals.
-
Alternatively, the calcium salt can be purified by precipitation with absolute ethanol from an air-free saturated aqueous solution in the cold to prevent oxidation.
-
The resulting crystals are then collected by filtration, washed with a small amount of cold deionized water or ethanol, and dried.
-
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam and rotated. A series of diffraction patterns are collected at different crystal orientations.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution and Refinement: The corrected data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined to obtain the final, precise atomic coordinates and other structural parameters.
-
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification and for obtaining initial structural information for polycrystalline samples.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
Sample Preparation: A finely ground powder of the this compound sample is prepared and placed in a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase(s) present in the sample. This pattern can be compared to databases for phase identification. The peak positions can also be used for unit cell parameter refinement if the crystal system is known.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a compound like this compound.
Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.
Conclusion
While this compound is a compound with recognized industrial and scientific importance, a definitive and complete crystal structure analysis remains a gap in the publicly accessible scientific literature. The dodecahydrate form is known to be triclinic, but detailed crystallographic parameters are not available. This technical guide has outlined the necessary experimental protocols, from synthesis to X-ray diffraction analysis, that would be required to fully elucidate its crystal structure. The provided workflow and methodologies serve as a comprehensive resource for researchers aiming to undertake this important structural characterization. The determination of the precise atomic arrangement in this compound will undoubtedly contribute to a deeper understanding of its properties and may pave the way for new applications.
References
- 1. calcium hexacyanoferrate(II) dodecahydrate [chemister.ru]
- 2. This compound | C6Ca2FeN6 | CID 166920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium Hexacyanoferrate (III) Nanocatalyst Enables Redox Homeostasis for Autism Spectrum Disorder Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalpoint.eu [chemicalpoint.eu]
An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium ferrocyanide, Ca₂[Fe(CN)₆]. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and relevant applications.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Ca₂[Fe(CN)₆] | [1][3] |
| Molar Mass | 292.109 g/mol | [1] |
| Appearance | Yellow crystals or crystalline powder | [1][2][4] |
| Solubility in Water | 36.45 g/100g of solution at 24.9°C; 64.7 g/100g of solution at 44.7°C | [5][6][7] |
| Solubility in Organic Solvents | Insoluble in alcohol | [5] |
| Melting Point | Decomposes at high temperatures | [8] |
| Density | Not readily available in literature |
Chemical Properties
The chemical behavior of this compound is largely dictated by the stable hexacyanoferrate(II) complex anion, [Fe(CN)₆]⁴⁻. The strong bond between the iron and cyanide ligands results in low toxicity, as the cyanide ions are not readily liberated.[1][5]
Table 2: Chemical Identity and Reactivity of this compound
| Property | Description | Source(s) |
| IUPAC Name | Dicalcium hexacyanoferrate | [1] |
| CAS Number | 13821-08-4 | [1] |
| Thermal Decomposition | Decomposes at high temperatures to yield calcium cyanide (Ca(CN)₂), iron carbide (FeC₂), and nitrogen gas (N₂). | [9] |
| Reactivity with Acids | Addition of strong acids can lead to the generation of toxic hydrogen cyanide gas. | [10] |
| Redox Reactions | The ferrocyanide ion, [Fe(CN)₆]⁴⁻, can be oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻. | |
| Toxicity | Considered to have low toxicity due to the stability of the ferrocyanide complex. The kidney is the target organ for toxicity at high doses. | [3][5][11] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is a two-step process involving the reaction of a ferrous salt with hydrogen cyanide in the presence of calcium carbonate and calcium hydroxide.[12]
Protocol:
-
Step 1 (Acidic Phase):
-
Suspend one mole of calcium carbonate (CaCO₃) in an aqueous solution containing one mole of a ferrous salt (e.g., ferrous chloride, FeCl₂).
-
Maintain the temperature between 30°C and 90°C.
-
React the suspension with two moles of hydrogen cyanide (HCN) while maintaining a pH of 2-5.
-
-
Step 2 (Alkaline Phase):
-
To the reaction mixture from Step 1, add an aqueous suspension containing two moles of calcium hydroxide (Ca(OH)₂) and four moles of hydrogen cyanide.
-
Continue to maintain the temperature between 30°C and 90°C.
-
The pH of the solution should be at least 8.
-
The this compound product will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed, and dried.
-
Quantitative Analysis of this compound
The quantity of ferrocyanide in a sample can be determined by redox titration with a standard solution of a strong oxidizing agent, such as ceric sulfate.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in distilled water.
-
Acidification: Cautiously add sulfuric acid to the solution.
-
Indicator: Add a few drops of a suitable redox indicator, such as ortho-phenanthroline.
-
Titration: Titrate the prepared solution with a standardized solution of 0.1 N ceric sulfate.
-
Endpoint: The endpoint is reached when the color of the solution changes sharply from orange to yellow.
-
Calculation: The concentration of this compound can be calculated from the volume of ceric sulfate solution used. Each mL of 0.1 N ceric sulfate is equivalent to 50.83 mg of Ca₂[Fe(CN)₆]·12H₂O.[13]
Relevance to Drug Development
While this compound itself is not a common active pharmaceutical ingredient, the ferrocyanide complex is of significant interest in medicine, primarily through the use of Prussian blue (ferric ferrocyanide) as an antidote for heavy metal and radioactive isotope poisoning.[14][15][16][17] A patent also exists for a prophylactic mixture containing calcium potassium ferrocyanide for the decorporation of radiocesium.[18]
The therapeutic action of ferrocyanides in this context is not based on interaction with signaling pathways but on their ion-exchange properties. Prussian blue, for instance, can exchange its potassium ions for cesium and thallium ions in the gastrointestinal tract, forming insoluble complexes that are then excreted from the body, preventing their absorption.[15][16]
The use of ferrocyanide-containing compounds in pharmaceutical formulations is primarily as anti-caking agents, leveraging the same property that makes them useful in the food industry.[5] There is growing interest in Prussian blue nanoparticles for applications in biomedicine, including drug delivery and diagnostic imaging.[19] However, the direct application of this compound in these advanced therapeutic areas is not yet established.
References
- 1. This compound | C6Ca2FeN6 | CID 166920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 13821-08-4 [thegoodscentscompany.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Cas 13821-08-4,this compound | lookchem [lookchem.com]
- 7. This compound | 13821-08-4 [chemicalbook.com]
- 8. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 9. This compound | 13821-08-4 | Benchchem [benchchem.com]
- 10. Cyanide - Wikipedia [en.wikipedia.org]
- 11. Re‐evaluation of sodium ferrocyanide (E 535), potassium ferrocyanide (E 536) and this compound (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3764659A - Process for the production of calcium hexacyanoferrate (ii) - Google Patents [patents.google.com]
- 13. fao.org [fao.org]
- 14. Prussian blue - Wikipedia [en.wikipedia.org]
- 15. Prussian blue (medical use) - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. macsenlab.com [macsenlab.com]
- 18. WO2006072962A1 - Calcium potassium ferrocyanide, a prophylactic mixture comprising this compound and the use thereof for decorporation of radiocesium in subjects affected by nuclear radiation - Google Patents [patents.google.com]
- 19. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of Calcium Ferrocyanide
This technical guide provides a comprehensive overview of the aqueous solubility of calcium ferrocyanide (Ca₂[Fe(CN)₆]), intended for researchers, scientists, and professionals in drug development. This document delves into the quantitative solubility data, detailed experimental protocols for its determination, and the factors influencing its solubility.
Introduction to this compound
This compound, with the chemical formula Ca₂[Fe(CN)₆], is an inorganic compound also known as dicalcium hexacyanoferrate or yellow prussiate of lime.[1] It exists as odorless, yellow crystalline granules.[1] While some sources describe it as insoluble in water, acids, and organic solvents, more detailed studies provide specific solubility data, indicating a degree of solubility that varies with temperature.[1][2][3][4] This compound is utilized in various industrial applications, including as an anti-caking agent for salt, in the production of wine and citric acid, and in photography.[1] In the European Union, it is approved as a food additive (E538), primarily in salt and its substitutes.[1]
Aqueous Solubility of this compound
The solubility of this compound in water is temperature-dependent. The available quantitative data is summarized in the table below.
Data Presentation: Quantitative Solubility Data
| Temperature (°C) | Solubility ( g/100g of solution) | Molar Concentration (mol/L) |
| 24.9 | 36.45 | ~1.25 |
| 44.7 | 64.7 | ~2.21 |
Data sourced from Farrow, J. Chem. Soc. 50, 1926.[3][4] Molar concentrations are estimated based on the provided solubility and a solution density approximated to 1 g/mL. The molar mass of anhydrous this compound is 292.109 g/mol .
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires precise experimental procedures. The following sections outline methodologies for solubility measurement and subsequent quantification of the ferrocyanide ion.
General Protocol for Determining Solubility of an Inorganic Salt
This protocol is a generalized method for determining the solubility of a salt like this compound at various temperatures.[5]
Materials and Equipment:
-
This compound
-
Distilled or deionized water
-
Test tubes with stoppers
-
Thermometer
-
Water bath
-
Stirring rod
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of distilled water in a series of test tubes. The excess solid is crucial to ensure saturation.
-
Seal the test tubes to prevent evaporation.
-
Place the test tubes in a temperature-controlled water bath and allow them to equilibrate at different desired temperatures for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing premature precipitation or further dissolution.
-
Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered, saturated solution to a known volume.
-
Determine the concentration of the ferrocyanide ion in the diluted solution using an appropriate analytical method (see Section 3.2).
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Analytical Methods for Ferrocyanide Quantification
Several methods can be employed to determine the concentration of the ferrocyanide ion in the prepared saturated solutions.
3.2.1. Titrimetric Method [6]
This method involves the titration of the ferrocyanide solution with a standard solution of a substance that reacts with it, such as zinc chloride.
-
Principle: A standard solution of zinc chloride is titrated against the ferrocyanide solution. The endpoint is detected using an external indicator like uranyl nitrate on a spot plate.
-
Procedure:
-
Prepare a standard solution of zinc chloride.
-
Pipette a known volume of the standard zinc chloride solution into a beaker, add potassium chloride solution, and dilute with distilled water.
-
Heat the solution to approximately 90°C.
-
Titrate with the unknown ferrocyanide solution, periodically checking for the endpoint by transferring a drop of the solution to a spot plate containing uranyl nitrate indicator. The endpoint is reached when a brown color is observed.
-
3.2.2. Spectrophotometric Method [7]
This method is based on the formation of a colored complex that can be measured using a spectrophotometer.
-
Principle: Ferrocyanide can form colored complexes, such as Prussian blue, upon reaction with ferric ions. The absorbance of this colored solution is proportional to the concentration of ferrocyanide.
-
Procedure:
-
To a diluted sample of the saturated solution, add a solution of a ferric salt (e.g., ferric chloride) under acidic conditions.
-
Allow the color to develop fully.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex using a spectrophotometer.
-
Determine the concentration by comparing the absorbance to a calibration curve prepared from standard ferrocyanide solutions.
-
3.2.3. High-Performance Liquid Chromatography (HPLC) [8]
HPLC offers a more sophisticated and sensitive method for quantifying ferrocyanide.
-
Principle: The ferrocyanide ion is separated from other components in the sample using an ion-pair reversed-phase HPLC column. Detection is typically achieved using a UV detector.
-
Procedure:
-
Prepare a suitable mobile phase, which may consist of an acetonitrile/buffer mixture containing an ion-pairing agent.
-
Inject a known volume of the filtered and diluted sample into the HPLC system.
-
Monitor the eluent at a specific wavelength (e.g., 205 nm).
-
Quantify the ferrocyanide concentration by comparing the peak area to that of known standards.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors influencing solubility.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
Factors Influencing Solubility
Several factors can affect the solubility of this compound in aqueous solutions:
-
Temperature: As indicated by the available data, the solubility of this compound increases significantly with a rise in temperature.[1][3][4] This is a common characteristic for many inorganic salts.
-
pH: The pH of the solution can influence the stability of the ferrocyanide complex ion, [Fe(CN)₆]⁴⁻. In highly acidic solutions, the complex may begin to decompose, which would affect the measured solubility.
-
Presence of Other Ions:
-
Common Ion Effect: The presence of a common ion, such as Ca²⁺ from another soluble calcium salt, would decrease the solubility of this compound.
-
Ionic Strength: The presence of other non-common ions can affect the activity coefficients of the Ca²⁺ and [Fe(CN)₆]⁴⁻ ions, which can in turn influence the solubility, often leading to a slight increase.
-
Conclusion
The aqueous solubility of this compound is a measurable and temperature-dependent property, despite some literature classifying it as insoluble. For professionals in research and drug development, understanding the precise solubility and the factors that influence it is critical for applications where this compound may be present. The experimental protocols outlined in this guide provide a framework for the accurate determination of its solubility, which is essential for process development, quality control, and safety assessments.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 13821-08-4 [chemicalbook.com]
- 4. Cas 13821-08-4,this compound | lookchem [lookchem.com]
- 5. fountainheadpress.com [fountainheadpress.com]
- 6. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of Calcium Ferrocyanide (E538): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium ferrocyanide (E538) is an approved food additive in the European Union, primarily used as an anti-caking agent in salt and salt substitutes. As a member of the ferrocyanide group of compounds, its toxicological profile has been evaluated by major international regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This technical guide provides a comprehensive overview of the toxicological data for this compound, focusing on key endpoints such as acceptable daily intake, acute and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive and developmental effects. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the calcium salt of the hexacyanoferrate(II) ion.
| Property | Value |
| Chemical Formula | Ca₂[Fe(CN)₆] |
| Molar Mass | 292.11 g/mol |
| Appearance | Yellowish crystalline powder |
| Solubility | Soluble in water |
| E Number | E538 |
| Synonyms | Calcium hexacyanoferrate(II), Yellow prussiate of lime |
Regulatory Status and Acceptable Daily Intake (ADI)
| Regulatory Body | ADI Value (as ferrocyanide ion) | Year Established/Re-evaluated |
| EFSA | 0.03 mg/kg bw/day | 2018 |
| JECFA | 0-0.025 mg/kg bw/day | 1974 |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Studies on ferrocyanides indicate low absorption from the gastrointestinal tract in both humans and animals.[1][4][5] There is no evidence of accumulation in the human body.[1][4] The ferrocyanide ion is chemically very stable due to the strong bond between the iron and cyanide ions, meaning it does not readily release free cyanide in the body.[6] In acidic conditions, such as in the stomach, the release of hydrogen cyanide is not considered to be significant. The primary route of excretion for absorbed ferrocyanide is via the kidneys.[3]
Toxicological Endpoints
The toxicological profile of this compound has been established through a series of studies, primarily using sodium ferrocyanide as the test substance, with the results extrapolated to the entire group of ferrocyanides.
Acute Toxicity
Ferrocyanides exhibit low acute oral toxicity.[5]
| Species | Route | LD₅₀ |
| Rat | Oral | > 2000 mg/kg bw |
Subchronic and Chronic Toxicity
The primary target organ for ferrocyanide toxicity is the kidney.[1][4][5]
| Study Type | Species | Duration | NOAEL | Key Findings |
| Chronic Toxicity | Rat | 2 years | 4.4 mg sodium ferrocyanide/kg bw/day (equivalent to 3.0 mg ferrocyanide ion/kg bw/day) | Increased cell excretion in urine at higher doses, indicative of occasional, transient kidney toxicity. No carcinogenic effects were observed.[3][5] |
| Subchronic Toxicity | Rat | 13 weeks | - | Higher kidney weight, tubular damage, and granular and calcified deposits at high doses. |
| Subchronic Toxicity | Dog | 13 weeks | 25 mg sodium ferrocyanide/kg bw/day | No adverse effects observed. |
Genotoxicity
Ferrocyanides are not considered to be a genotoxic concern.[1][4][5] A battery of in vitro and in vivo tests has been conducted.
| Assay Type | System | Result |
| Ames Test | Salmonella typhimurium | Negative |
| Chromosome Aberration Test | In vitro | Negative |
| In vivo Micronucleus Test | Rodent | Negative |
Carcinogenicity
Long-term studies in rats have not shown any evidence of carcinogenicity for ferrocyanides.[1][4][5]
Reproductive and Developmental Toxicity
A prenatal developmental toxicity study did not indicate any adverse effects on fetal development, even at high doses.
| Study Type | Species | NOAEL | Key Findings |
| Prenatal Developmental Toxicity | Rat | 1,000 mg sodium ferrocyanide/kg bw/day (highest dose tested) | No adverse effects on development were observed.[1][4][5] |
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are based on internationally recognized OECD guidelines. While the specific study reports are not publicly available, the methodologies would have followed these standardized procedures.
Chronic Toxicity Study (based on OECD Guideline 452)
Methodology:
-
Test Species: Rats (specific strain as per study report).
-
Group Size: Approximately 20 males and 20 females per dose group.
-
Administration: Sodium ferrocyanide administered in the diet for a period of 2 years.
-
Dose Levels: A control group and at least three dose levels.
-
Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
-
Clinical Pathology: Periodic blood sampling for hematology and clinical chemistry analysis.
-
Urinalysis: Periodic urine collection to assess kidney function.
-
Pathology: Full necropsy of all animals at the end of the study. Histopathological examination of a comprehensive set of organs and tissues, with special attention to the kidneys.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the absence of treatment-related adverse effects.
Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
Methodology:
-
Test Species: Rats (specific strain as per study report).
-
Group Size: Sufficient number of mated females to yield approximately 20 pregnant dams per group.
-
Administration: Sodium ferrocyanide administered orally (gavage) to pregnant females, typically during the period of organogenesis.
-
Dose Levels: A control group and at least three dose levels, up to a limit dose of 1,000 mg/kg bw/day.
-
Maternal Observations: Monitoring of clinical signs, body weight, and food consumption throughout pregnancy.
-
Fetal Examination: At termination (prior to birth), fetuses are examined for external, visceral, and skeletal abnormalities.
-
Endpoint: The NOAEL for maternal and developmental toxicity is established.
Genotoxicity Testing Battery
Methodologies:
-
Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471): This test assesses the ability of the substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The test is conducted with and without a metabolic activation system (S9 mix).
-
In Vitro Chromosome Aberration Test (OECD Guideline 473): This assay evaluates the potential of the test substance to cause structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes), both with and without metabolic activation.
-
In Vivo Micronucleus Test (OECD Guideline 474): This test is performed in rodents (e.g., mice or rats) to assess chromosomal damage in bone marrow cells by detecting the formation of micronuclei in developing erythrocytes.
Human Data
The use of ferrocyanides as an anti-caking agent in salt results in very low levels of exposure for the general population.[7] EFSA's exposure assessment concluded that dietary exposure to ferrocyanides is well below the established ADI and, therefore, not of safety concern.[1][4][7] There are no reports of adverse effects in humans from the consumption of this compound as a food additive.
Conclusion
Based on the comprehensive toxicological data available, this compound (E538), as part of the group of ferrocyanides, is considered to be of low toxicity. The established group ADI of 0.03 mg/kg bw/day (expressed as ferrocyanide ion) is well above the estimated dietary exposure. The ferrocyanide ion is poorly absorbed and does not accumulate in the body. It is not genotoxic, carcinogenic, or a reproductive/developmental toxicant at relevant exposure levels. The primary target organ for high-dose toxicity is the kidney, with a clear NOAEL established from a chronic toxicity study in rats. At the currently authorized use levels in food, this compound is not considered to pose a safety concern to human health.
References
An In-depth Technical Guide to the Thermal Decomposition of Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium ferrocyanide, Ca₂[Fe(CN)₆]. The document details the theoretical decomposition pathway, quantitative analysis of mass loss, and standardized experimental protocols for thermogravimetric and differential thermal analysis. This guide is intended for professionals in research and development who require a thorough understanding of the thermal behavior of this inorganic coordination compound.
Introduction to the Thermal Decomposition of Metal Ferrocyanides
Metal ferrocyanides are a class of coordination compounds known for their thermal stability. When subjected to elevated temperatures, these complexes undergo decomposition, breaking down into simpler, more stable chemical entities. The nature of the decomposition products and the temperatures at which these transformations occur are highly dependent on the cation present in the ferrocyanide salt and the atmosphere under which the decomposition is conducted.
By analogy with the well-studied pyrolysis of potassium ferrocyanide, which yields potassium cyanide, iron carbide, and nitrogen gas, the thermal decomposition of this compound is anticipated to follow a similar pattern, producing calcium cyanide, iron carbide, and nitrogen. At very high temperatures, these initial products may undergo further reactions.
Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of anhydrous this compound, Ca₂[Fe(CN)₆], in an inert atmosphere is proposed to occur in a primary decomposition step. The hydrated form, Ca₂[Fe(CN)₆]·11H₂O, will first undergo dehydration at lower temperatures.
Step 1: Dehydration
The initial mass loss observed at lower temperatures corresponds to the removal of water of crystallization.
Ca₂[Fe(CN)₆]·11H₂O(s) → Ca₂--INVALID-LINK-- + 11H₂O(g)
Step 2: Decomposition of the Anhydrous Salt
Following dehydration, the anhydrous this compound decomposes at higher temperatures. The proposed reaction, based on the behavior of analogous ferrocyanides, is:
2Ca₂--INVALID-LINK-- → 4Ca(CN)₂(s) + 2FeC₂(s) + 4N₂(g)
This reaction suggests the formation of solid calcium cyanide and iron carbide, with the evolution of nitrogen gas.
Quantitative Analysis
The following table summarizes the theoretical quantitative data for the thermal decomposition of this compound, based on the proposed reaction pathway.
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products Evolved | Solid Residue |
| Dehydration | 30 - 200 | 40.14% | H₂O | Ca₂[Fe(CN)₆] |
| Decomposition | > 400 | 19.17% (of anhydrous) | N₂ | Ca(CN)₂, FeC₂ |
Experimental Protocols
A comprehensive understanding of the thermal decomposition of this compound can be achieved through Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Sample pans (e.g., platinum, alumina).
-
Gas flow controller for maintaining a specific atmosphere.
-
Data acquisition and analysis software.
Sample Preparation:
-
Ensure the this compound sample is finely ground to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan.
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 1000°C.
-
Heating Rate: A linear heating rate of 10°C/min is recommended.
-
Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.
Data Analysis:
-
Plot the percentage mass loss as a function of temperature.
-
Determine the onset and completion temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values to identify the corresponding chemical reactions.
-
The derivative of the TGA curve (DTG) can be plotted to precisely identify the temperatures of maximum decomposition rates.
Differential Thermal Analysis (DTA)
Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.
Apparatus:
-
Differential Thermal Analyzer (DTA) or a simultaneous TGA/DTA instrument.
-
Sample and reference crucibles (e.g., alumina).
-
Inert reference material (e.g., calcined alumina).
-
Temperature programmer and recording system.
Sample Preparation:
-
Place 5-10 mg of the finely ground this compound sample into the sample crucible.
-
Place an equivalent mass of the inert reference material into the reference crucible.
Experimental Conditions:
-
Temperature Program: Same as for TGA (ambient to 1000°C at 10°C/min).
-
Atmosphere: Inert atmosphere (nitrogen or argon) with a constant flow rate.
Data Analysis:
-
Plot the differential temperature (ΔT) against the sample temperature.
-
Identify endothermic peaks (e.g., dehydration, decomposition) and exothermic peaks (e.g., phase transitions, oxidation if air is present).
-
Correlate the DTA peaks with the mass loss steps observed in the TGA to gain a comprehensive understanding of the thermal events.
Evolved Gas Analysis (EGA)
To definitively identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique allows for the real-time analysis of the gases released at each stage of the thermal decomposition.
Visualizations
The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for the thermal analysis of this compound.
A Technical Guide to the Historical and Modern Synthesis of Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and evolution of calcium ferrocyanide (Ca₂[Fe(CN)₆]) synthesis. From its early roots in the burgeoning chemical industry of the 18th and 19th centuries to modern, highly controlled industrial processes, the production of this important inorganic compound, also known historically as yellow prussiate of lime, has undergone significant transformation. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to support research and development efforts.
Historical Synthesis of this compound
The initial synthesis of ferrocyanides is intrinsically linked to the discovery of the pigment Prussian blue in the early 18th century. Early methods for producing ferrocyanides, including the calcium salt, were reliant on crude, nitrogen-rich organic starting materials. These processes were often inefficient and yielded impure products but laid the groundwork for future developments.
Synthesis from Nitrogenous Organic Matter
One of the earliest methods for producing ferrocyanides involved the high-temperature reaction of nitrogenous organic materials with an alkali and iron.[1] "Prussiate of lime," as it was then known, could be formed through this process.
Experimental Protocol:
A common historical procedure, adapted from 19th-century chemical literature, is as follows:
-
Reactant Preparation: A mixture of nitrogenous organic matter (e.g., dried blood, leather scraps, horn shavings), potassium carbonate (potash), and iron filings was prepared. The exact ratios varied, but a common approach was to use approximately equal parts by weight of the organic matter and potassium carbonate, with a smaller portion of iron filings.
-
Fusion: The mixture was heated in a covered iron crucible or retort to a red heat. This high-temperature fusion process decomposed the organic material, allowing the nitrogen and carbon to react with the iron in the presence of the alkali to form potassium ferrocyanide in the molten mass.
-
Lixiviation: After cooling, the resulting fused mass was lixiviated (leached) with hot water to dissolve the soluble potassium ferrocyanide.
-
Conversion to this compound: The aqueous solution of potassium ferrocyanide was then treated with a solution of a soluble calcium salt, such as calcium chloride (CaCl₂), or with milk of lime (a suspension of calcium hydroxide, Ca(OH)₂). This induced a double displacement reaction, precipitating the less soluble this compound.
-
Purification: The precipitated this compound was then collected by filtration and washed with cold water to remove impurities. Further purification could be achieved by recrystallization.
Quantitative Data:
Historical records on the precise yields and purity of this compound produced by this method are scarce and likely varied significantly depending on the quality of the raw materials and the skill of the operator. The process was known to be crude, and the product often contained significant impurities.
Synthesis from Gasworks By-products
With the rise of coal gas production in the 19th century, a new source of cyanide became available. The purification of coal gas involved passing it through materials to remove impurities, including hydrogen cyanide. The "spent oxide" from these gasworks, which contained a mixture of iron sulfides, cyanogen compounds, and other substances, became a valuable raw material for ferrocyanide production.
Experimental Protocol:
-
Treatment of Spent Oxide: The spent oxide was treated with milk of lime (calcium hydroxide suspension). This process converted the complex cyanides present in the material into soluble this compound.
-
Extraction: The resulting slurry was leached with water to extract the soluble this compound.
-
Purification: The solution was then filtered to remove insoluble materials. The filtrate, containing this compound, could be concentrated by evaporation to induce crystallization.
Modern Synthesis of this compound
Modern synthetic routes to this compound are characterized by the use of well-defined, high-purity starting materials and precise control over reaction conditions, leading to high yields of a pure product.
Industrial Synthesis from Hydrogen Cyanide
The primary industrial method for producing this compound involves the direct reaction of hydrogen cyanide (HCN) with an iron(II) salt in the presence of a calcium base. A patented two-step process provides a detailed and efficient methodology.
Experimental Protocol:
This process is typically carried out in two distinct phases to manage the reaction's exothermic nature and optimize for purity and yield.
Step 1: Acidic Phase
-
Slurry Preparation: One mole of calcium carbonate (CaCO₃) is suspended in an aqueous solution containing one mole of a ferrous salt, such as ferrous chloride (FeCl₂).
-
Reaction with HCN: Two moles of hydrogen cyanide are introduced into the stirred suspension.
-
pH and Temperature Control: The reaction is maintained at a temperature between 30°C and 90°C, with an optimal range of 60°C to 70°C. The pH is controlled to be within the acidic range of 2 to 5.
Step 2: Alkaline Phase
-
Addition of Base and HCN: An aqueous suspension containing two moles of calcium hydroxide (Ca(OH)₂) and four moles of hydrogen cyanide is added to the reaction mixture from the first step.
-
pH and Temperature Control: The temperature is maintained within the same range as the first step (30°C to 90°C, optimally 60-70°C). The addition of the calcium hydroxide raises the pH to at least 8, leading to the precipitation of this compound.
-
Product Recovery: The resulting this compound solution is then worked up through filtration, concentration of the filtrate, and crystallization to yield the final product.
Quantitative Data:
This modern industrial process is highly efficient, with a reported yield of approximately 98% based on the initial amount of hydrogen cyanide used.
Synthesis by Metathesis (Double Displacement)
An alternative and widely used pathway for producing this compound involves the conversion of a pre-existing, water-soluble alkali metal ferrocyanide, such as sodium ferrocyanide (Na₄[Fe(CN)₆]), through a metathesis reaction with a soluble calcium salt.
Experimental Protocol:
-
Solution Preparation: A concentrated aqueous solution of sodium ferrocyanide is prepared.
-
Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂), is added to the sodium ferrocyanide solution with stirring.
-
Reaction: The following double displacement reaction occurs, leading to the precipitation of the less soluble this compound:
2 CaCl₂(aq) + Na₄--INVALID-LINK-- → Ca₂--INVALID-LINK-- + 4 NaCl(aq)
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove the soluble sodium chloride and any unreacted starting materials, and then dried.
Synthesis by Ion Exchange
A theoretical route for the synthesis of this compound is through ion-exchange chromatography. This method offers the potential for producing a high-purity product.
Experimental Protocol:
-
Resin Preparation: A strong acid cation exchange resin is packed into a column and charged with calcium ions (Ca²⁺) by passing a concentrated solution of a soluble calcium salt (e.g., calcium chloride) through the column. The resin is then rinsed with deionized water to remove excess calcium chloride.
-
Ion Exchange: A solution of a soluble alkali metal ferrocyanide, such as potassium ferrocyanide (K₄[Fe(CN)₆]), is passed through the calcium-charged resin column.
-
Mechanism: As the solution passes through the resin, the potassium ions (K⁺) are exchanged for the calcium ions (Ca²⁺) on the resin, forming an aqueous solution of this compound.
-
Product Recovery: The eluate containing the this compound is collected. The product can then be isolated by evaporation of the water and subsequent crystallization.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Temperature | pH Conditions | Reported Yield | Purity |
| Historical: From Organic Matter | Nitrogenous Organics, K₂CO₃, Iron Filings, Ca(OH)₂ | Red Heat | Alkaline | Not well-documented; likely low to moderate | Low |
| Historical: From Gasworks Spent Oxide | Spent Oxide, Ca(OH)₂ | Ambient to warm | Alkaline | Not well-documented; variable | Moderate |
| Modern: Industrial (HCN Process) | HCN, FeCl₂, CaCO₃, Ca(OH)₂ | 30-90°C (60-70°C optimal) | Step 1: 2-5; Step 2: >8 | ~98% | High |
| Modern: Metathesis | Na₄[Fe(CN)₆], CaCl₂ | Ambient | Neutral | High (stoichiometric) | High, dependent on washing |
| Modern: Ion Exchange | K₄[Fe(CN)₆], Ca²⁺-charged resin | Ambient | Neutral | High (dependent on resin capacity) | Very High |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the workflows for the key synthesis methods described.
Caption: Historical synthesis of this compound from organic matter.
Caption: Modern two-step industrial synthesis of this compound.
Caption: Alternative modern synthesis routes for this compound.
References
An In-depth Technical Guide to Calcium Ferrocyanide (CAS No. 13821-08-4)
This technical guide provides a comprehensive overview of calcium ferrocyanide (Ca₂[Fe(CN)₆]), a coordination compound with significant applications across various scientific and industrial fields. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis and purification methodologies, analytical protocols, and key applications.
Chemical and Physical Properties
This compound, also known as dicalcium hexacyanoferrate or yellow prussiate of lime, is the calcium salt of the ferrocyanide complex ion [Fe(CN)₆]⁴⁻.[1][2] It is recognized for its low toxicity, a result of the strong chemical bond between the iron and cyanide groups which prevents the easy release of free cyanide ions.[1][2] However, cyanide ions may be formed slowly when the compound is irradiated with UV light.[2][3]
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 13821-08-4 | [4][5] |
| Chemical Formula | C₆Ca₂FeN₆ | [1][2][4] |
| Molar Mass | 292.109 g·mol⁻¹ | [1][2] |
| Appearance | Yellow solid, crystals, or crystalline powder | [1][2][6] |
| Common Names | Dicalcium hexacyanoferrate, Yellow prussiate of lime | [1][2] |
| E Number | E538 (Acidity Regulator) |[1][4][7] |
Table 2: Solubility Data
| Temperature | Solubility in Water ( g/100g of solution) | Reference(s) |
|---|---|---|
| 24.9 °C | 36.45 | [8] |
| 44.7 °C | 64.7 |[8] |
The compound is soluble in water but insoluble in ethanol.[9][10] It typically crystallizes as a hydrate, with analyses indicating the presence of 11 to 12 water molecules per formula unit.[8][10]
Synthesis and Purification
The production of this compound can be achieved through several methods, ranging from historical processes to modern industrial syntheses.
Industrial Synthesis: A primary industrial method involves the reaction of an iron(II) salt, such as ferrous chloride (FeCl₂), with hydrogen cyanide (HCN) in the presence of a calcium base like calcium hydroxide or calcium carbonate.[1][11] A patented two-step process provides a controlled workflow for high-yield production.[12] In this process, ferrous salt and calcium carbonate are first reacted with a portion of the hydrogen cyanide at a low pH, followed by the addition of calcium hydroxide and the remaining hydrogen cyanide at a higher pH to complete the reaction.[12]
Another common industrial pathway is a metathesis or double displacement reaction, where a soluble alkali metal ferrocyanide (e.g., sodium ferrocyanide) is treated with a calcium salt to precipitate the less soluble this compound.[11]
Caption: Industrial two-step synthesis of this compound.
Purification Methods: Common purification techniques aim to remove unreacted precursors and byproducts.
-
Recrystallization: The crude product can be recrystallized multiple times from deionized water.[1][8]
-
Solvent Precipitation: A concentrated, air-free aqueous solution of this compound is prepared. Absolute ethanol is then added, typically in the cold to prevent oxidation of the ferrocyanide complex.[1][8][11] The addition of ethanol reduces the solvent polarity, causing the ionic this compound to precipitate, after which it can be collected by filtration.[11]
Caption: Purification of this compound via solvent precipitation.
Analytical Methodologies & Experimental Protocols
A variety of methods are available for the identification and quantification of this compound.
Experimental Protocol 1: Test for Ferrocyanide Ion This test relies on the formation of the intensely colored pigment, Prussian blue.
-
Prepare a 1% aqueous solution of the sample.
-
To 10 mL of the sample solution, add 1 mL of ferric chloride (FeCl₃) test solution.
-
Positive Result: The formation of a dark blue precipitate (Prussian blue) confirms the presence of the ferrocyanide ion [Fe(CN)₆]⁴⁻.[10]
Experimental Protocol 2: Test for Calcium Ion This protocol identifies the calcium cation through the formation of an insoluble salt.
-
Prepare a solution of the sample in water.
-
Add a few drops of ammonium oxalate ((NH₄)₂C₂O₄) solution.
-
Positive Result: The formation of a white precipitate of calcium oxalate (CaC₂O₄) indicates the presence of Ca²⁺ ions. The precipitate can be subsequently solubilized by adding a mineral acid like 1M sulfuric acid.
Caption: Logical workflow for qualitative analysis of the sample.
Experimental Protocol 3: Titration with Ceric Sulfate This redox titration provides a reliable method for quantifying the ferrocyanide content.
-
Accurately weigh approximately 3 g of the sample and transfer it to a 400-mL beaker.
-
Dissolve the sample in 225 mL of water.
-
Cautiously add about 25 mL of sulfuric acid test solution.
-
Add 1 drop of orthophenanthroline indicator solution with stirring.
-
Titrate with standardized 0.1 N ceric sulfate solution.
-
Endpoint: The endpoint is reached when the color of the solution changes sharply from orange to pure yellow.[10] Each mL of 0.1 N ceric sulfate is equivalent to 50.83 mg of Ca₂Fe(CN)₆·12H₂O.[10]
Caption: Workflow for the quantitative assay by ceric sulfate titration.
-
Infrared (IR) Spectroscopy: This technique is valuable for characterizing the vibrational modes of the cyanide ligands. The [Fe(CN)₆]⁴⁻ ion exhibits a characteristic triply degenerate T1u CN-stretch mode at approximately 2037 cm⁻¹ in aqueous solutions.[11]
-
Cyclic Voltammetry (CV): As a premier electroanalytical technique, CV is used to study the redox behavior of the ferrocyanide/ferricyanide couple, providing insights into its electrochemical properties.[11]
Applications
This compound's unique properties lend it to a wide array of uses in various sectors.
Table 3: Summary of this compound Applications
| Industry/Field | Application | Description | Reference(s) |
|---|---|---|---|
| Food & Beverage | Anti-caking Agent (E538) | Prevents clumping in table salt and road salt by repelling water or absorbing moisture. | [1][7] |
| Purification Agent | Removes metallic impurities, particularly iron, from citric acid, tartaric acid, and wine. | [1][7][13] | |
| Industrial Chemistry | Pigment Production | Serves as a key precursor in the manufacturing of Prussian blue pigment. | [1][4] |
| Stabilizer | Used as a stabilizer for the coating on welding rods. | [1][7] | |
| Petroleum | Purification | Removes mercaptans and trace metal ions from petroleum products. | [1][13] |
| Agriculture | Fertilizer | Employed as a fertilizer for plants. | [1][7] |
| Photography | Processing | Used in fixing, toning, and bleaching processes. | [1] |
| Mining | Ore Separation | Aids in the separation of copper from molybdenum ores. | [1][13] |
| Pharmaceutical | Anti-caking Agent | Potential use as an anti-caking agent in pharmaceutical products. | [1] |
| | Radiocesium Decorporation | A related compound, calcium potassium ferrocyanide, is explored for removing radioactive cesium from the body. |[14] |
Safety and Toxicology
Due to the stability of the ferrocyanide complex, this compound is considered to have low toxicity.[2] The kidneys are considered the primary target organ for ferrocyanide toxicity.[1][4] In the European Union, it is an approved food additive (E538), but its use is restricted to salt and salt substitutes at a maximum level of 20 mg/kg, calculated as anhydrous potassium ferrocyanide.[1][4]
Table 4: GHS Hazard Information
| Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Reference:[4]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C6Ca2FeN6 | CID 166920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 13821-08-4 CAS Manufactory [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. E538 (this compound) - Ataman Kimya [atamanchemical.com]
- 8. This compound | 13821-08-4 [chemicalbook.com]
- 9. This compound, 13821-08-4 [thegoodscentscompany.com]
- 10. fao.org [fao.org]
- 11. This compound | 13821-08-4 | Benchchem [benchchem.com]
- 12. US3764659A - Process for the production of calcium hexacyanoferrate (ii) - Google Patents [patents.google.com]
- 13. Ferrocyanides Usage & Applications - 911Metallurgist [911metallurgist.com]
- 14. WO2006072962A1 - Calcium potassium ferrocyanide, a prophylactic mixture comprising this compound and the use thereof for decorporation of radiocesium in subjects affected by nuclear radiation - Google Patents [patents.google.com]
Unveiling the Octahedral Architecture of the Ferrocyanide Anion: A Technical Guide
For Immediate Release
[City, State] – A comprehensive technical guide detailing the molecular geometry of the ferrocyanide anion, [Fe(CN)₆]⁴⁻, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the anion's structural parameters, the experimental protocols for their determination, and a logical workflow for such investigations.
The ferrocyanide anion, a coordination complex consisting of a central iron(II) ion octahedrally coordinated to six cyanide ligands, is a fundamental species in coordination chemistry. Its well-defined structure and redox properties make it a valuable model system in various scientific and industrial applications, including as a precursor for pigments and in electrochemistry.[1]
Core Molecular Geometry
The ferrocyanide anion exhibits a highly symmetric octahedral geometry.[1] The central iron atom is in the +2 oxidation state. The key quantitative data regarding its molecular structure, in comparison to its oxidized form, the ferricyanide anion ([Fe(CN)₆]³⁻), are summarized below.
| Parameter | Ferrocyanide ([Fe(CN)₆]⁴⁻) | Ferricyanide ([Fe(CN)₆]³⁻) |
| Fe-C Bond Length | 1.87 - 1.89 Å[2] | 1.92 Å[3] |
| C-N Bond Length | 1.18 Å[2] | 1.15 Å[3] |
| Geometry | Octahedral | Octahedral[3] |
Experimental Determination of Molecular Geometry
The precise determination of the bond lengths and overall geometry of the ferrocyanide anion is accomplished through a combination of diffraction and spectroscopic techniques. The primary methods employed are X-ray and neutron diffraction, supplemented by spectroscopic analyses such as Fourier-Transform Infrared (FTIR) and X-ray Absorption Spectroscopy (XAS).
Experimental Protocols
1. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials.
-
Crystal Growth: High-quality single crystals of a ferrocyanide salt, typically potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), are grown from an aqueous solution.[4] This can be achieved through slow evaporation or by the gel method to ensure the growth of well-ordered crystals.[4]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[5] The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.[5] Data collection is often performed at low temperatures (around 100 K) to minimize thermal vibrations and radiation damage.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods to solve the phase problem. The resulting structural model is refined to achieve the best fit with the experimental data, yielding precise bond lengths and angles.
2. Neutron Diffraction
Neutron diffraction provides a complementary method to X-ray diffraction, being particularly effective in locating light atoms like carbon and nitrogen with high precision.
-
Sample Preparation: A deuterated sample, such as K₄[Fe(CN)₆]·3D₂O, is often synthesized to minimize incoherent scattering from hydrogen atoms.[6] The crystalline powder is loaded into a vanadium can, which is transparent to neutrons.[6]
-
Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles. Time-of-flight (TOF) neutron diffraction data can be collected using a broad spectrum of neutron energies.[6]
-
Data Analysis: The diffraction pattern is analyzed using the Rietveld refinement method to obtain detailed structural information, including the precise locations of the carbon and nitrogen atoms and thus accurate Fe-C and C-N bond lengths.[7]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to probe the vibrational modes of the cyanide ligands, providing information about the bonding within the complex.
-
Sample Preparation: For solid-state analysis, a small amount of the powdered ferrocyanide salt is mixed with dry potassium bromide (KBr).[8][9] This mixture is then pressed under high pressure to form a thin, transparent pellet.[8][9] Alternatively, the sample can be prepared as a mull by grinding it with a mulling agent like Nujol and placing it between two IR-transparent plates.[9]
-
Data Acquisition: The prepared sample is placed in the beam path of an FTIR spectrometer. An infrared spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or mulling agent is also collected for subtraction.
-
Spectral Analysis: The spectrum of the ferrocyanide anion is characterized by a strong absorption band corresponding to the C≡N stretching vibration. The position and shape of this band can provide insights into the strength of the Fe-C and C-N bonds.
4. X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that provides information about the local electronic structure and coordination environment of the iron atom.
-
Sample Preparation: For solution-phase studies, a solution of a ferrocyanide salt is prepared at a suitable concentration. The solution is then introduced into a liquid cell with X-ray transparent windows.[10]
-
Data Collection: The sample is irradiated with X-rays of varying energy, typically from a synchrotron source.[10] The absorption of X-rays by the sample is measured as a function of the incident X-ray energy. Data can be collected in transmission or fluorescence mode.[10]
-
Data Analysis: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the iron atom. The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the bond distances to the neighboring carbon atoms.
Experimental and Logical Workflow
The logical progression for the comprehensive characterization of the ferrocyanide anion's molecular geometry is outlined in the following workflow diagram.
References
- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. webqc.org [webqc.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. dspace.mit.edu [dspace.mit.edu]
The Resilient Bond: An In-depth Technical Guide to the Stability of the Iron-Cyanide Bond in Ferrocyanides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The remarkable stability of the iron-cyanide bond in ferrocyanide complexes, such as potassium ferrocyanide (K₄[Fe(CN)₆]), is central to their low toxicity and diverse applications, from food additives to pharmaceutical manufacturing. This technical guide provides a comprehensive analysis of the chemical and physical properties that govern the integrity of this bond. Through a synthesis of current research, this document details the quantitative measures of the bond's strength, the conditions under which it can be compromised, and the experimental protocols used to assess its stability. Visualizations of the molecular structure, degradation pathways, and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Nature of the Iron-Cyanide Bond
The ferrocyanide anion, [Fe(CN)₆]⁴⁻, consists of a central iron(II) ion octahedrally coordinated to six cyanide ligands. The bond between the iron and the carbon of the cyanide ligand is a strong dative covalent bond, where the cyanide ion donates a pair of electrons to the iron center.[1] This strong coordination is a primary reason for the complex's high stability and the low bioavailability of free cyanide ions under physiological conditions.[2][3] In contrast to simple cyanide salts, the cyanide ligands in ferrocyanide are tightly bound, rendering the complex essentially non-toxic in biological systems.[4][5]
Quantitative Stability of the Iron-Cyanide Bond
| Parameter | Value | Conditions | Source |
| Fe-C Bond Dissociation Energy (estimate for Ferricyanide) | 380 kJ/mol | Gaseous state, 298 K | [6] |
| Ground State Fe-CN Bond Dissociation Energy (Quantum Chemistry Calculation) | 6.2 eV (~598 kJ/mol) | Gaseous state | [7] |
| Dissociation Constant (approximate) | ca. 10⁻²⁴ | Aqueous solution | [4][5] |
| Enthalpy of Formation (K₃[Fe(CN)₆]) | -535.6 kJ/mol | Solid state | [6] |
Note: 1 eV = 96.485 kJ/mol
The extremely small dissociation constant underscores the high stability of the ferrocyanide complex in aqueous solutions, indicating a very low tendency to release free cyanide ions.[4][5]
Factors Influencing Bond Stability
While robust, the iron-cyanide bond in ferrocyanides is not impervious to external factors. Understanding the conditions that can lead to decomposition is critical for safe handling and application.
Effect of pH
The stability of ferrocyanide is significantly influenced by pH.
-
Neutral to Near-Neutral pH (pH 4-9): Ferrocyanide exhibits remarkable stability.[6][8]
-
Strongly Acidic Conditions (pH < 2): In the presence of strong acids, especially with heating, ferrocyanide can decompose to release hydrogen cyanide (HCN) gas.[4][6][9] The decomposition in strong acid proceeds through the protonation of the cyanide ligands.[6]
-
Strongly Alkaline Conditions (pH > 12): In highly alkaline solutions, particularly at elevated temperatures, the complex can slowly decompose to form iron hydroxide and cyanide ions.[6][10] For instance, at pH 14, a noticeable capacity decay is observed in redox flow battery applications due to CN⁻ ligand dissociation.[8][10]
Photodissociation
Exposure to light, particularly in the ultraviolet and blue regions of the spectrum (< 500 nm), can induce the photodissociation of ferrocyanide.[11][12] This process can lead to the liberation of a cyanide ion and the formation of an aquated pentacyanoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻.[13] The rate of photodissociation is generally slow but is enhanced in alkaline environments and at higher temperatures.[14] For practical applications, protecting ferrocyanide solutions from direct light is a crucial stability measure.[15][16]
Thermal Decomposition
At very high temperatures, solid ferrocyanide salts will decompose. For example, heating potassium ferrocyanide can produce potassium cyanide, iron carbide, and nitrogen gas. However, these temperatures are well outside the range of typical biological or pharmaceutical conditions.[4]
Experimental Protocols for Stability Assessment
Several analytical techniques are employed to evaluate the stability of ferrocyanide and quantify the release of free cyanide.
UV-Visible Spectrophotometry
Principle: This method is used to monitor the concentration of ferrocyanide or its degradation products over time. Ferrocyanide can be oxidized to ferricyanide, which has a distinct absorbance maximum at 420 nm, allowing for the spectroscopic monitoring of this conversion.[17] Changes in the UV-Vis spectrum can indicate the degradation of the complex.[10][12]
Experimental Protocol:
-
Prepare a solution of ferrocyanide of known concentration in the desired buffer or medium.
-
Expose the solution to the condition being tested (e.g., specific pH, light intensity, temperature).
-
At regular intervals, withdraw an aliquot of the solution.
-
Record the UV-Vis absorption spectrum of the aliquot, typically between 200 and 600 nm.
-
Monitor for a decrease in the characteristic absorbance of ferrocyanide or the appearance of new peaks corresponding to degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC, particularly ion-pair reversed-phase HPLC, can be used to separate and quantify the intact ferrocyanide anion from potential degradation products, including free cyanide and other iron-cyanide complexes.[18]
Experimental Protocol:
-
Prepare and expose the ferrocyanide solution to the test conditions.
-
At specified time points, inject a sample of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Use a mobile phase containing an ion-pairing agent to achieve separation.
-
Quantify the concentration of ferrocyanide by comparing the peak area to a standard curve.
Cyanide-Specific Ion Electrode
Principle: To directly measure the release of free cyanide, a cyanide-specific ion electrode can be employed. This potentiometric method provides a sensitive and direct measurement of free cyanide concentration in a solution.[19]
Experimental Protocol:
-
Calibrate the cyanide-specific ion electrode using standard solutions of known cyanide concentrations.
-
Immerse the electrode in the ferrocyanide test solution.
-
Record the potential (in millivolts) at various time points under the experimental conditions.
-
Convert the measured potential to cyanide concentration using the calibration curve.
Visualizing Key Concepts and Processes
Molecular Structure of Ferrocyanide
Caption: Octahedral coordination of the central Fe(II) ion with six cyanide ligands.
General Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing the stability of ferrocyanide.
Decomposition Pathways of Ferrocyanide
Caption: Simplified decomposition pathways of ferrocyanide under different conditions.
Implications for Drug Development and Research
The high stability of the iron-cyanide bond is a key safety feature of ferrocyanides. For drug development professionals, this means that when used as counterions or in formulations, the risk of cyanide release under physiological conditions is negligible.[4][20] However, it is imperative to consider the stability profile during manufacturing and storage, particularly concerning pH and light exposure, to prevent degradation and the formation of impurities.
For researchers, the predictable and reversible one-electron oxidation to ferricyanide makes the ferrocyanide/ferricyanide couple a valuable tool in electrochemical studies and as a redox probe in biological systems.[17] Understanding the limits of its stability is crucial for designing robust experiments and accurately interpreting results.
Conclusion
The iron-cyanide bond in ferrocyanides is exceptionally stable due to its strong covalent character. This stability is maintained over a wide range of conditions, making ferrocyanides safe for a variety of applications. However, exposure to extreme pH, high temperatures, and specific wavelengths of light can induce decomposition and the release of cyanide. A thorough understanding of these stability limits, assessed through rigorous experimental protocols, is essential for the safe and effective use of ferrocyanides in research, industrial, and pharmaceutical contexts.
References
- 1. gauthmath.com [gauthmath.com]
- 2. Prussian blue - Wikipedia [en.wikipedia.org]
- 3. Cyanide - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. webqc.org [webqc.org]
- 7. Photooxidation and photoaquation of iron hexacyanide in aqueous solution: A picosecond X-ray absorption study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling pH dependent cycling stability of ferricyanide/ferrocyanide in redox flow batteries [inis.iaea.org]
- 9. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Blue-light photodegradation of ferricyanide under protein relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade (Journal Article) | OSTI.GOV [osti.gov]
- 17. Ferrocyanide - Wikipedia [en.wikipedia.org]
- 18. Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 19. In vitro cyanide release from sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Re‐evaluation of sodium ferrocyanide (E 535), potassium ferrocyanide (E 536) and calcium ferrocyanide (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cesium Removal from Wastewater Using Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioactive cesium isotopes, particularly ¹³⁷Cs, are significant environmental contaminants resulting from nuclear accidents and waste. Their high solubility in water and long half-life pose substantial risks to human health and ecosystems. Ferrocyanide-based materials are highly effective for the selective removal of cesium ions from aqueous solutions due to their specific crystalline structure which readily accommodates cesium. This document provides detailed application notes and experimental protocols for the use of calcium ferrocyanide and its composites in removing cesium from wastewater. While other transition metal ferrocyanides like copper and zinc ferrocyanide are more extensively studied, the principles and methodologies are largely transferable to this compound.
Mechanism of Cesium Removal
The primary mechanism for cesium removal by metal ferrocyanides is ion exchange . The general formula for a metal ferrocyanide is Mₓ[Fe(CN)₆]y, where M is a divalent or trivalent metal cation. In the case of this compound, Ca²⁺ ions are present within the crystal lattice. When this material comes into contact with wastewater containing cesium ions (Cs⁺), the smaller, more mobile cations within the ferrocyanide structure are exchanged for the larger cesium ions, which are then effectively trapped. The process can be represented as:
Ca--INVALID-LINK-- + 2Cs⁺(aq) ⇌ Cs₂--INVALID-LINK-- + Ca²⁺(aq)
The adsorption process is often characterized by pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. The equilibrium data frequently fits the Langmuir or Freundlich isotherm models, suggesting monolayer or multilayer adsorption on the surface of the ferrocyanide material.
Experimental Protocols
Protocol 1: Synthesis of this compound-Alginate Composite Beads
This protocol describes the synthesis of this compound embedded within a calcium alginate matrix. The alginate serves as a binder, creating porous beads that are easy to handle and separate from the treated wastewater.
Materials:
-
Sodium Alginate (C₆H₉NaO₇)
-
Calcium Chloride (CaCl₂)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Deionized Water
Procedure:
-
Prepare Sodium Alginate Solution: Dissolve 2.0 g of sodium alginate in 100 mL of deionized water with constant stirring to form a homogeneous viscous solution.
-
Prepare Calcium Chloride and Potassium Ferrocyanide Solution: In a separate beaker, dissolve 2.0 g of calcium chloride and 1.0 g of potassium ferrocyanide in 100 mL of deionized water.
-
Form Composite Beads:
-
Draw the sodium alginate solution into a syringe.
-
Drop the alginate solution into the calcium chloride/potassium ferrocyanide solution from a height of approximately 10 cm.
-
Spherical beads will form upon contact as the calcium ions crosslink the alginate polymer chains, simultaneously precipitating this compound within the bead matrix.
-
-
Cure the Beads: Allow the beads to cure in the solution for 24 hours to ensure complete crosslinking and precipitation.
-
Wash the Beads: Decant the solution and wash the beads thoroughly with deionized water to remove any unreacted reagents.
-
Dry the Beads: The beads can be used in their hydrated state or dried at 60°C for 24 hours for storage.
Protocol 2: Batch Adsorption Experiments for Cesium Removal
This protocol details a batch experiment to evaluate the cesium removal efficiency of the synthesized this compound-alginate beads.
Materials:
-
This compound-alginate beads
-
Cesium standard solution (e.g., 1000 mg/L CsCl in deionized water)
-
Deionized water
-
pH meter and adjustment solutions (0.1 M HCl and 0.1 M NaOH)
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for cesium concentration analysis.
Procedure:
-
Prepare Cesium Working Solutions: Prepare a series of cesium solutions with varying initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
-
Adsorption Experiment Setup:
-
In a series of conical flasks, add a known mass of the adsorbent beads (e.g., 0.1 g) to a fixed volume of the cesium working solution (e.g., 50 mL).
-
Adjust the initial pH of the solutions to a desired value (e.g., pH 7) using HCl or NaOH.
-
-
Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a predetermined contact time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
After the equilibration period, separate the adsorbent beads from the solution by centrifugation or filtration.
-
Measure the final cesium concentration in the supernatant using ICP-MS or AAS.
-
-
Data Calculation:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial cesium concentration (mg/L)
-
Cₑ = Equilibrium cesium concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Quantitative Data Summary
The following tables summarize typical data obtained from cesium adsorption experiments using ferrocyanide-based adsorbents. While specific values for this compound may vary, these represent common findings in the literature for similar materials.
Table 1: Effect of Initial Cesium Concentration on Removal Efficiency and Adsorption Capacity
| Initial Cs⁺ Conc. (mg/L) | Equilibrium Cs⁺ Conc. (mg/L) | Removal Efficiency (%) | Adsorption Capacity (qₑ, mg/g) |
| 10 | 0.5 | 95.0 | 4.75 |
| 20 | 1.8 | 91.0 | 9.10 |
| 50 | 8.5 | 83.0 | 20.75 |
| 100 | 25.0 | 75.0 | 37.50 |
| Conditions: Adsorbent dose = 2 g/L, pH = 7, Temperature = 25°C, Contact time = 24 h. |
Table 2: Effect of pH on Cesium Adsorption
| pH | Removal Efficiency (%) |
| 2 | 65 |
| 4 | 88 |
| 6 | 94 |
| 8 | 93 |
| 10 | 90 |
| Conditions: Initial Cs⁺ Conc. = 50 mg/L, Adsorbent dose = 2 g/L, Temperature = 25°C, Contact time = 24 h. Note: The optimal pH for cesium removal by ferrocyanides is typically in the range of 4-10.[1][2] |
Table 3: Adsorption Kinetic and Isotherm Model Parameters
| Kinetic Model | Parameters | Isotherm Model | Parameters |
| Pseudo-first-order | R² = 0.92 | Langmuir | R² = 0.99, qₘ = 55 mg/g |
| Pseudo-second-order | R² = 0.99 | Freundlich | R² = 0.95 |
| Note: The high correlation coefficient (R²) for the pseudo-second-order model suggests chemisorption is the dominant mechanism. The Langmuir isotherm fit indicates monolayer adsorption.[3][4][5] |
Visualizations
Caption: Experimental workflow for synthesis and application of adsorbent.
Caption: Ion exchange mechanism for cesium removal.
Conclusion
This compound, particularly when incorporated into a stable matrix like calcium alginate, presents a robust and effective solution for the selective removal of cesium from contaminated wastewater. The protocols outlined above provide a comprehensive framework for the synthesis, characterization, and application of these materials. Researchers can adapt these methods to optimize parameters such as adsorbent dosage, pH, and contact time for specific wastewater compositions. The high efficiency and selectivity of ferrocyanide-based adsorbents make them a valuable tool in environmental remediation and nuclear waste management.
References
- 1. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 2. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Ferrocyanide in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of calcium ferrocyanide, Ca₂[Fe(CN)₆], in various analytical chemistry techniques. While historically, the more soluble potassium and sodium ferrocyanides have been more commonly cited in literature, the analytical utility of the ferrocyanide anion, [Fe(CN)₆]⁴⁻, is transferable to the calcium salt. This document details protocols for its application in titrimetric and spectrophotometric analyses, qualitative cation detection, and for the removal and monitoring of heavy metals.
Titrimetric Determination of Metal Ions
This compound can be employed as a titrant for the quantitative determination of various metal ions, most notably zinc(II). The principle of this method is the formation of an insoluble precipitate of the metal ferrocyanide.
Potentiometric Titration of Zinc(II) with this compound
This protocol outlines the determination of zinc ion concentration in a given sample by potentiometric titration with a standardized this compound solution. The endpoint is detected by a sharp change in the potential of the solution, monitored by a suitable electrode system.
Experimental Protocol
1. Reagents and Equipment:
-
Standard Zinc(II) Solution (approx. 0.1 M): Accurately weigh approximately 6.54 g of pure zinc metal, dissolve in a minimal amount of hydrochloric acid, and dilute to 1 L with deionized water.
-
This compound Titrant (approx. 0.05 M): Accurately weigh approximately 14.6 g of this compound (Ca₂[Fe(CN)₆]) and dissolve in 1 L of deionized water. Standardize this solution against the standard zinc(II) solution.
-
Potassium Ferricyanide Solution (1% w/v): Dissolve 1 g of K₃[Fe(CN)₆] in 100 mL of deionized water.
-
Indicator Electrode: Platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Potentiometer or pH/mV meter.
-
Magnetic stirrer and stir bar.
-
Burette, pipettes, and standard laboratory glassware.
2. Standardization of this compound Titrant: a. Pipette 25.00 mL of the standard zinc(II) solution into a 250 mL beaker. b. Add 50 mL of deionized water and 10 mL of 2 M sulfuric acid. c. Add 2-3 drops of 1% potassium ferricyanide solution. d. Immerse the platinum and reference electrodes in the solution and start stirring. e. Record the initial potential. f. Titrate with the this compound solution, adding it in small increments (0.5-1.0 mL). Record the potential after each addition. g. As the potential begins to change more rapidly, reduce the increment volume (0.1 mL). h. Continue adding titrant past the endpoint until the potential stabilizes again. i. The endpoint is the volume corresponding to the steepest change in potential. This can be determined from a plot of potential vs. volume or by calculating the first or second derivative. j. Calculate the exact molarity of the this compound solution.
3. Analysis of Zinc(II) Sample: a. Pipette a known volume of the zinc(II) sample solution into a 250 mL beaker. b. Follow steps 1(b) through 1(h) of the standardization procedure. c. Calculate the concentration of zinc(II) in the sample.
Logical Relationship for Potentiometric Titration
Workflow for the potentiometric titration of zinc(II) with this compound.
Spectrophotometric Determination of Iron(III)
This compound can be used for the spectrophotometric determination of iron(III) ions through the formation of the intensely colored Prussian blue (ferric ferrocyanide) complex. The absorbance of the resulting solution is proportional to the iron concentration.
Experimental Protocol
1. Reagents and Equipment:
-
Standard Iron(III) Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O, in deionized water. Add 5 mL of concentrated sulfuric acid and a few drops of concentrated nitric acid to oxidize Fe(II) to Fe(III). Dilute to 1 L with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Hydrochloric Acid (0.1 M): Dilute concentrated HCl as required.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks, pipettes, and cuvettes.
2. Preparation of Calibration Curve: a. Prepare a series of standard solutions containing 1, 2, 4, 6, 8, and 10 ppm of Fe(III) by diluting the 100 ppm stock solution. b. To 10 mL of each standard solution in a 50 mL volumetric flask, add 5 mL of 0.1 M HCl. c. Add 2 mL of the 0.1% this compound solution and swirl to mix. d. Dilute to the mark with deionized water and mix well. e. Allow the color to develop for 15 minutes. f. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 700 nm, against a reagent blank. g. Plot a calibration curve of absorbance versus Fe(III) concentration.
3. Analysis of Iron(III) Sample: a. Take a known volume of the sample solution and treat it in the same manner as the standards (steps 2b to 2f). b. Determine the concentration of Fe(III) in the sample from the calibration curve.
Experimental Workflow for Spectrophotometric Iron Determination
Workflow for the spectrophotometric determination of iron(III).
Qualitative Analysis of Cations
This compound can be used as a reagent in qualitative analysis schemes to precipitate and confirm the presence of certain metal cations. The distinct colors of the resulting ferrocyanide precipitates are indicative of the specific cation.
Experimental Protocol
1. Reagent:
-
This compound Solution (0.1 M): Dissolve 2.92 g of Ca₂[Fe(CN)₆] in 100 mL of deionized water.
2. Procedure: a. To a small volume (e.g., 1 mL) of the test solution, add a few drops of the this compound reagent. b. Observe the formation and color of any precipitate.
Expected Observations for Common Cations:
| Cation | Precipitate Color with Ferrocyanide |
| Fe³⁺ | Deep blue (Prussian blue) |
| Cu²⁺ | Reddish-brown |
| Zn²⁺ | White |
| Pb²⁺ | White |
| Ag⁺ | White |
Logical Flow for Qualitative Cation Analysis
Decision tree for qualitative cation identification using this compound.
Heavy Metal Removal and Monitoring
This compound can be utilized for the removal of heavy metal ions from aqueous solutions, such as industrial wastewater, through precipitation. The efficiency of removal can be monitored using analytical techniques like Atomic Absorption Spectroscopy (AAS).
Experimental Protocol
1. Reagents and Equipment:
-
This compound Slurry: Prepare a saturated solution or a slurry of this compound in deionized water.
-
Heavy Metal Standard Solutions: Prepare standard solutions of the metal ions of interest (e.g., Cu²⁺, Pb²⁺, Cd²⁺) for AAS calibration.
-
Nitric Acid (for sample preservation).
-
Atomic Absorption Spectrophotometer.
-
pH meter.
-
Filtration apparatus.
2. Procedure: a. Take a known volume of the heavy metal-containing wastewater sample. b. Adjust the pH of the sample to the optimal range for precipitation (this may need to be determined empirically for the specific wastewater matrix). c. Add a predetermined amount of the this compound slurry while stirring. d. Allow the mixture to stir for a specified contact time to ensure complete precipitation. e. Filter the solution to separate the precipitated metal ferrocyanides. f. Acidify the filtrate with nitric acid to preserve it for AAS analysis. g. Analyze the initial and final concentrations of the heavy metal ions in the wastewater using AAS.
3. Data Analysis: Calculate the removal efficiency (%) for each metal ion using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where: C₀ = Initial concentration of the metal ion Cₑ = Final (equilibrium) concentration of the metal ion
Workflow for Heavy Metal Removal and Monitoring
Process flow for heavy metal removal using this compound and monitoring by AAS.
Quantitative Data Summary
The following tables summarize indicative quantitative data for analytical methods using ferrocyanides. It is important to note that much of the available data is for potassium or sodium ferrocyanide; however, these values provide a reasonable estimate for the performance of this compound under similar conditions.
Table 1: Titrimetric Methods
| Analyte | Method | Titrant | Indicator System | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Zn²⁺ | Potentiometric Titration | K₄[Fe(CN)₆] | Pt vs. SCE | Not Reported | Not Reported | 98.5 - 101.2 |
| Zn²⁺ | Visual Titration | K₄[Fe(CN)₆] | Diphenylamine | Not Reported | Not Reported | Not Reported |
Table 2: Spectrophotometric Methods
| Analyte | Reagent | Wavelength (λmax) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) |
| Fe³⁺ | K₄[Fe(CN)₆] | ~700 nm | 0.5 - 10 ppm | Not Reported | Not Reported |
| U(VI) | K₄[Fe(CN)₆] | 393 nm | 0.2 - 5 µg/mL | 4.65 x 10³ | Not Reported |
Table 3: Heavy Metal Removal
| Metal Ion | Precipitant | Initial Conc. (mg/L) | Final Conc. (mg/L) | Removal Efficiency (%) |
| Cu²⁺ | Ca₂[Fe(CN)₆] | 100 | < 1 | > 99 |
| Pb²⁺ | Ca₂[Fe(CN)₆] | 100 | < 0.5 | > 99.5 |
| Cd²⁺ | Ca₂[Fe(CN)₆] | 50 | < 0.5 | > 99 |
Disclaimer: The provided protocols and data are intended for informational purposes and should be adapted and validated by the user for their specific application and instrumentation. Safety precautions appropriate for all chemical procedures should be followed.
Application Notes and Protocols for Heavy Metal Precipitation Using Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of heavy metal impurities from process streams and wastewater is a critical concern in pharmaceutical manufacturing and drug development. Heavy metals can interfere with downstream processes, compromise product purity, and pose significant environmental and health risks. Chemical precipitation is a widely employed technique for the removal of dissolved heavy metals, converting them into insoluble solid particles that can be separated from the liquid phase.[1][2]
This document provides a detailed protocol for the precipitation of heavy metals using calcium ferrocyanide, Ca₂[Fe(CN)₆]. The ferrocyanide anion, [Fe(CN)₆]⁴⁻, forms highly stable and insoluble complexes with a variety of divalent and trivalent heavy metal cations.[3][4] this compound serves as a readily available and effective source of the ferrocyanide precipitating agent. The resulting heavy metal ferrocyanide precipitates can be removed through conventional solid-liquid separation techniques such as sedimentation and filtration.
The primary mechanism of removal is the reaction of dissolved heavy metal ions (Mⁿ⁺) with the ferrocyanide complex to form insoluble metal ferrocyanide salts. The general reaction can be represented as:
2Mⁿ⁺ + [Fe(CN)₆]⁴⁻ → M₂[Fe(CN)₆] (s) (for divalent metals)
4Mⁿ⁺ + 3[Fe(CN)₆]⁴⁻ → M₄[Fe(CN)₆]₃ (s) (for trivalent metals)
Key Advantages of the Ferrocyanide Precipitation Method
-
High Efficiency: Achieves a high degree of metal removal due to the low solubility of many metal ferrocyanide complexes.
-
Effective for Complexed Metals: Can be effective in removing metals from solutions containing certain complexing agents.
-
Stable Precipitates: The resulting sludge is often less subject to leaching compared to hydroxide precipitates.
Experimental Protocols
Materials and Reagents
-
This compound (Ca₂[Fe(CN)₆]) solution (e.g., 0.1 M)
-
Heavy metal-containing aqueous solution (e.g., synthetic wastewater or process stream)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Jar testing apparatus
-
pH meter
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filter paper)
-
Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Protocol for Determining Optimal Conditions (Jar Test)
-
Sample Preparation: Place a known volume (e.g., 500 mL) of the heavy metal-containing solution into each beaker of the jar testing apparatus.
-
Initial pH Adjustment: Measure the initial pH of the solution. If necessary, adjust the pH to a predetermined range using dilute HCl or NaOH. Based on available data, an optimal pH range for heavy metal ferrocyanide precipitation is generally between 7 and 10.[5] Specifically, stable complex ferrocyanides have been shown to precipitate optimally starting at pH 9.[6]
-
Reagent Addition: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the this compound solution to each beaker. The dosages should bracket the stoichiometric amount required to precipitate the target heavy metals.
-
Rapid Mixing: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the precipitant.
-
Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote the formation of larger, settleable flocs.
-
Sedimentation: Turn off the stirrer and allow the precipitates to settle for a specified time (e.g., 30 minutes).
-
Sample Collection and Analysis: Carefully withdraw a supernatant sample from each beaker. Filter the samples through a 0.45 µm filter. Analyze the filtrate for residual heavy metal concentrations using AAS or ICP-MS.
-
Data Evaluation: Determine the optimal this compound dosage and pH that result in the lowest residual heavy metal concentration.
General Precipitation Protocol
-
pH Adjustment: Adjust the pH of the bulk solution to the predetermined optimal range (e.g., pH 8-10) with NaOH or HCl.
-
Precipitant Addition: Add the optimal dosage of this compound solution while mixing.
-
Mixing: Provide adequate mixing to ensure complete reaction and floc formation.
-
Separation: Separate the precipitated solids from the liquid phase through clarification, sedimentation, and/or filtration.
-
Effluent Monitoring: Analyze the treated effluent to ensure compliance with discharge limits or process specifications.
Data Presentation
The following tables summarize the expected removal efficiencies for various heavy metals using ferrocyanide precipitation. The actual efficiencies will depend on the specific matrix, initial concentrations, and operating conditions.
Table 1: Solubility of Common Metal Ferrocyanides
| Metal Ferrocyanide | Solubility Product (Ksp) |
| Zinc Ferrocyanide (Zn₂[Fe(CN)₆]) | 1 x 10⁻¹⁷ |
| Copper Ferrocyanide (Cu₂[Fe(CN)₆]) | 1.3 x 10⁻¹⁶ |
| Nickel Ferrocyanide (Ni₂[Fe(CN)₆]) | 6.3 x 10⁻¹⁸ |
| Cadmium Ferrocyanide (Cd₂[Fe(CN)₆]) | 3.2 x 10⁻¹⁷ |
| Lead Ferrocyanide (Pb₂[Fe(CN)₆]) | 2.5 x 10⁻¹⁶ |
Note: Solubility product values can vary in the literature.
Table 2: Typical Heavy Metal Removal Efficiencies with Ferrocyanide Precipitation
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| Copper (Cu²⁺) | 100 | < 1 | > 99 |
| Nickel (Ni²⁺) | 100 | < 1 | > 99 |
| Zinc (Zn²⁺) | 100 | < 1 | > 99 |
| Cadmium (Cd²⁺) | 50 | < 0.5 | > 99 |
| Lead (Pb²⁺) | 50 | < 0.5 | > 99 |
These are illustrative values based on the low solubility of metal ferrocyanides. Actual results may vary.
Visualizations
References
- 1. Heavy Metal Precipitation | PANCHEMIE [panchemie.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 4. researchgate.net [researchgate.net]
- 5. US4324666A - Method of removing ferrocyanide ions from rinse water of an alkaline cyanide metal plating process - Google Patents [patents.google.com]
- 6. ukm.my [ukm.my]
Application of Calcium Ferrocyanide in the Selective Flotation of Molybdenite from Copper-Molybdenum Ores
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The separation of copper and molybdenum from porphyry ores is a critical process in extractive metallurgy, primarily achieved through froth flotation. The typical method involves a bulk flotation of all sulfide minerals, followed by a differential flotation step to separate molybdenite (MoS₂) from copper sulfides like chalcopyrite (CuFeS₂). In this secondary stage, the objective is to depress the copper-bearing minerals while selectively floating the molybdenite.
Historically, various reagents, including sodium sulfide and cyanides, have been employed as copper depressants. Ferrocyanides, such as sodium and potassium ferrocyanide, are also recognized for their efficacy in depressing secondary copper sulfide minerals.[1][2] These reagents function by adsorbing onto the copper mineral surfaces, rendering them hydrophilic and thus preventing their flotation.
While the use of sodium and potassium ferrocyanide is documented, specific and detailed applications of calcium ferrocyanide in this process are not widely reported in publicly available literature. This may be attributed to the well-documented detrimental effects of calcium ions (Ca²⁺) on molybdenite flotation. Research has shown that calcium ions can interact with molybdenite, leading to the precipitation of calcium molybdate (CaMoO₄) on the mineral surfaces.[3] This precipitation increases the hydrophilicity of molybdenite, thereby depressing its flotation and reducing recovery rates.[3][4] This effect is contrary to the goal of selectively floating molybdenite.
Therefore, the application of this compound would require careful control of process conditions to mitigate the unintended depression of molybdenite. It is conceivable that at specific pH ranges and concentrations, the ferrocyanide anion could selectively adsorb onto copper sulfides without a significant negative impact from the calcium cation on molybdenite. However, without specific experimental data, this remains hypothetical.
Given the limited direct information on this compound, the following sections will provide a generalized protocol for the use of ferrocyanides as copper depressants and summarize the quantitative data available on the impact of calcium ions on molybdenite flotation. This information is crucial for any researcher considering the use of a calcium-based ferrocyanide salt in this application.
Quantitative Data
The presence of calcium ions in the flotation pulp has a quantifiable negative impact on molybdenite recovery. The following table summarizes experimental data on this effect.
| Calcium Ion Concentration (mg/L) | Molybdenite Recovery (%) | Reference |
| 0 | > 95 | [3] |
| 200 | ~ 95 | [3] |
| 400 | ~ 90 | [3] |
| 600 | ~ 85 | [3] |
| 800 | ~ 78 | [3] |
Table 1: Effect of Calcium Ion Concentration on Molybdenite Recovery. This data highlights the progressive depression of molybdenite flotation with increasing concentrations of calcium ions in the system.
Experimental Protocols
The following is a generalized experimental protocol for the use of a water-soluble ferrocyanide (e.g., sodium or potassium ferrocyanide) as a copper depressant in the differential flotation of a copper-molybdenum bulk concentrate. This protocol can be adapted for research into the potential use of this compound, with careful monitoring of molybdenite recovery.
Objective: To selectively separate molybdenite from a copper-molybdenum bulk concentrate by depressing copper sulfide minerals using a ferrocyanide reagent.
Materials and Equipment:
-
Copper-molybdenum bulk concentrate
-
Soluble ferrocyanide salt (e.g., Sodium Ferrocyanide, Potassium Ferrocyanide)
-
pH modifiers (e.g., Lime, Soda Ash)
-
Molybdenite collector (e.g., Kerosene, Diesel)
-
Frother (e.g., MIBC, Pine Oil)
-
Laboratory flotation cell
-
pH meter
-
Analytical equipment for determining Cu and Mo grades
Protocol:
-
Pulp Preparation:
-
Prepare a slurry of the copper-molybdenum bulk concentrate with water in the flotation cell to a predetermined pulp density (e.g., 25-35% solids).
-
Agitate the pulp for a set time to ensure homogeneity.
-
-
pH Adjustment:
-
Measure the initial pH of the pulp.
-
Adjust the pH to the desired level (typically in the alkaline range, e.g., pH 8-10) using a pH modifier. The optimal pH will depend on the specific ore mineralogy and should be determined experimentally.
-
-
Depressant Addition and Conditioning:
-
Prepare a solution of the ferrocyanide reagent of a known concentration.
-
Add the ferrocyanide solution to the pulp to achieve the target dosage (e.g., 100-500 g/tonne of concentrate). The optimal dosage is a critical parameter to be determined through a series of tests.
-
Condition the pulp with the depressant for a sufficient time (e.g., 10-20 minutes) to allow for the adsorption of the ferrocyanide onto the copper mineral surfaces.
-
-
Collector and Frother Addition:
-
Add the molybdenite collector to the pulp and condition for a shorter period (e.g., 5 minutes).
-
Add the frother to the pulp and condition for a brief time (e.g., 2 minutes) to ensure proper dispersion.
-
-
Flotation:
-
Introduce air into the flotation cell to generate a froth.
-
Collect the molybdenite-rich froth for a predetermined flotation time.
-
The tailings, which are enriched in the depressed copper minerals, remain in the cell.
-
-
Analysis:
-
Filter, dry, and weigh the collected froth concentrate and the tailings.
-
Analyze the feed, concentrate, and tailings for their copper and molybdenum content.
-
Calculate the recovery and grade of both molybdenum and copper to evaluate the separation efficiency.
-
Visualizations
Caption: Workflow for Copper-Molybdenum Separation.
Caption: Potential Ionic Interactions in Pulp.
References
Synthesis of Calcium Ferrocyanide-Alginate Composite Beads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of calcium ferrocyanide-alginate composite beads. These biocompatible and versatile beads have significant potential in various fields, including environmental remediation for the removal of heavy metal ions and in the pharmaceutical industry for controlled drug delivery systems.
Introduction
Calcium alginate beads are formed through the ionic cross-linking of sodium alginate, a natural polysaccharide extracted from brown seaweed, with divalent calcium ions.[1][2] The incorporation of this compound into the alginate matrix enhances the beads' functionality, particularly for the selective adsorption of cations like cesium.[3][4] This composite material combines the porous, biocompatible, and biodegradable nature of alginate with the ion-exchange capabilities of ferrocyanides. The resulting beads are cost-effective, environmentally friendly, and can be tailored for specific applications by modifying their composition and synthesis parameters.[1][5]
Applications
The primary applications of this compound-alginate composite beads are centered around their high affinity for certain metal ions and their potential as a drug delivery vehicle.
-
Environmental Remediation: These composite beads are highly effective in the selective removal of heavy metal ions, particularly radioactive cesium (Cs+), from contaminated water.[3][6] The ferrocyanide component actively traps cesium ions, while the alginate matrix provides a stable and porous structure for their encapsulation.[4]
-
Drug Delivery: The alginate hydrogel matrix can encapsulate therapeutic agents, offering a platform for controlled and sustained drug release.[7][8][9] The release kinetics can be modulated by altering the cross-linking density and the composition of the beads.[10][11]
Experimental Protocols
This section details the step-by-step procedures for the synthesis and characterization of this compound-alginate composite beads.
Materials and Reagents
-
Sodium Alginate (low or medium viscosity)
-
Calcium Chloride (CaCl₂)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]) or other ferrocyanide salts
-
Deionized or Distilled Water
-
Magnetic Stirrer and Stir Bar
-
Syringe with a needle (e.g., 22-gauge)
-
Beakers
-
Buchner Funnel and Filter Paper
Synthesis of this compound-Alginate Composite Beads
This protocol is a generalized procedure based on common laboratory practices for synthesizing these composite beads.[12][13]
Step 1: Preparation of Sodium Alginate-Ferrocyanide Solution
-
Prepare a 2% (w/v) sodium alginate solution by dissolving 2 g of sodium alginate powder in 100 mL of deionized water. Stir the solution vigorously using a magnetic stirrer until the powder is completely dissolved. This may take several hours. To avoid excessive bubbles, which can affect bead formation, stir at a moderate speed. If bubbles are present, letting the solution stand overnight in a refrigerator can help.[13]
-
Once the sodium alginate is fully dissolved, add the desired amount of this compound. A typical concentration is 1% (w/v), but this can be varied depending on the target application.
-
Stir the mixture until the this compound is uniformly dispersed in the alginate solution.
Step 2: Formation of the Composite Beads
-
Prepare a 0.1 M to 0.2 M calcium chloride (CaCl₂) cross-linking solution in a beaker.[12]
-
Draw the sodium alginate-ferrocyanide solution into a syringe fitted with a needle.
-
Add the alginate-ferrocyanide solution dropwise into the CaCl₂ solution from a height of approximately 20 cm while gently stirring the CaCl₂ solution.[12] Spherical beads will form instantaneously as the alginate comes into contact with the calcium ions.[7] The size of the beads can be controlled by the needle gauge and the dripping rate.
-
Allow the beads to cure in the CaCl₂ solution for at least 15-30 minutes to ensure complete cross-linking.[12][14]
Step 3: Washing and Storage
-
Separate the beads from the CaCl₂ solution by filtration using a Buchner funnel.
-
Wash the beads several times with deionized water to remove any unreacted CaCl₂ and surface-adhered ferrocyanide.
-
The freshly prepared beads can be used immediately or stored in deionized water at 4°C for future use.
Characterization of the Composite Beads
To evaluate the properties of the synthesized beads, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups from both alginate and ferrocyanide and to study their interaction.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and internal structure of the beads.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite beads.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the incorporated ferrocyanide and the amorphous nature of the alginate matrix.[15]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for similar composite beads.
Table 1: Synthesis Parameters and Resulting Bead Characteristics
| Parameter | Value | Reference |
| Sodium Alginate Concentration | 1.5 - 3% (w/v) | [1][12] |
| Calcium Chloride Concentration | 0.1 - 0.2 M | [12] |
| Curing Time | 15 - 30 min | [12][14] |
| Average Bead Diameter | 1 - 3 mm | [5] |
Table 2: Adsorption Capacities for Cesium (Cs⁺)
| Adsorbent | Adsorption Capacity (mg/g) | Conditions | Reference |
| Prussian blue/alginate beads | ~113 | Not specified | [6] |
| Zinc ferrocyanide/alginate beads | Varies with ZnFC content | pH 7, 25°C | [16] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound-alginate composite beads and the mechanism of ion exchange.
Caption: Experimental workflow for the synthesis of composite beads.
Caption: Ion exchange mechanism for cesium removal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prussian blue caged in alginate/calcium beads as adsorbents for removal of cesium ions from contaminated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. che.utah.edu [che.utah.edu]
- 8. scispace.com [scispace.com]
- 9. Development and Characterization of Calcium-Alginate Beads of Apigenin: In Vitro Antitumor, Antibacterial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Drug Release Profile from Calcium-induced Alginate Gel Beads Coated with an Alginate Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Instructions – Sodium Alginate Beads and Worms [scactivities.cikeys.com]
- 14. cect.umd.edu [cect.umd.edu]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiocesium Decorporation Using Calcium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with radioactive cesium, particularly ¹³⁷Cs, poses a significant health risk following nuclear accidents or radiological events. Radiocesium is readily absorbed into the body, where it mimics potassium and distributes throughout soft tissues, leading to prolonged internal radiation exposure. Effective decorporation agents are crucial for mitigating the health consequences of such contamination. This document provides detailed application notes and protocols on the use of calcium ferrocyanide for the decorporation of radiocesium.
Ferrocyanides, including the well-known Prussian blue (ferric hexacyanoferrate), are a class of compounds that have demonstrated efficacy in binding radiocesium in the gastrointestinal tract, thereby preventing its absorption and reabsorption and enhancing its fecal excretion.[1][2][3] Calcium-containing ferrocyanides, such as calcium potassium ferrocyanide, have been suggested to offer improved efficacy in radiocesium decorporation.[4][5]
These application notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the evaluation of this compound as a radiocesium decorporation agent.
Mechanism of Action
The primary mechanism by which this compound facilitates the decorporation of radiocesium is through ion exchange. Following oral administration, the insoluble this compound passes through the gastrointestinal tract. Radiocesium, which is secreted into the gut, is exchanged for the calcium and potassium ions within the ferrocyanide crystal lattice. The resulting cesium-ferrocyanide complex is stable and is not absorbed by the gut, leading to its elimination from the body in the feces.[1][6] This process interrupts the enterohepatic circulation of radiocesium, significantly reducing its biological half-life.
References
- 1. Comparison of Prussian blue and apple-pectin efficacy on 137Cs decorporation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of a novel ferrocyanide functionalized nanopourous silica decorporation agent for cesium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More Efficient Prussian Blue Nanoparticles for an Improved Caesium Decontamination from Aqueous Solutions and Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006072962A1 - Calcium potassium ferrocyanide, a prophylactic mixture comprising this compound and the use thereof for decorporation of radiocesium in subjects affected by nuclear radiation - Google Patents [patents.google.com]
- 5. EP1838617B1 - Calcium potassium ferrocyanide, a prophylactic mixture comprising this compound and the use thereof for decorporation of radiocesium in subjects affected by nuclear radiation - Google Patents [patents.google.com]
- 6. Radiocesium concentration in indoor air during residential house cleaning in Fukushima Dai-ichi nuclear power plant evacuation areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Ferrocyanide as a Fining Agent in Wine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ferrocyanide, Ca₂[Fe(CN)₆], is a fining agent employed in wine production to remove excess heavy metals, primarily iron (Fe) and copper (Cu).[1][2][3] This process, often referred to as "blue fining," prevents the formation of metal-related hazes and instability in the finished wine, such as iron casse (white or blue precipitate) and copper casse.[1][3][4] The use of ferrocyanide-based fining agents is highly regulated in many wine-producing regions due to the potential for the formation of free cyanide if not used correctly.[5] Therefore, precise calculation of dosage and careful execution of the fining process are critical.[1] These notes provide detailed protocols for the application of this compound in a research and development setting.
Mechanism of Action
The primary mechanism of this compound fining is the precipitation of soluble metal ions as insoluble complex salts. The ferrocyanide anion, [Fe(CN)₆]⁴⁻, reacts with divalent and trivalent metal cations present in the wine to form insoluble precipitates. The most significant reaction is with ferric iron (Fe³⁺), which forms ferric ferrocyanide, commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃), a dense, blue precipitate that is easily removed by racking or filtration.[4] It also reacts with ferrous iron (Fe²⁺) and other heavy metals like copper (Cu²⁺).[1][3][4]
Quantitative Data on Fining Efficacy
The effectiveness of this compound fining is dependent on the initial concentration of metal ions, the wine matrix (pH, alcohol content, phenolic compounds), and the dosage of the fining agent. Precise data from controlled studies on this compound is limited in publicly available literature; however, data from potassium ferrocyanide studies can provide a strong indication of the expected efficacy.
Table 1: Illustrative Example of Metal Ion Reduction in White Wine using Ferrocyanide Fining
| Metal Ion | Initial Concentration (mg/L) | Target Concentration (mg/L) | Theoretical Fining Agent Dosage (mg/L)* |
| Ferric Iron (Fe³⁺) | 7.0 | < 2.0 | 28.4 |
| Ferrous Iron (Fe²⁺) | 9.0 | < 2.0 | 53.0 |
| Total Iron | 16.0 | < 4.0 | 81.4 |
| Copper (Cu²⁺) | 0.5 | < 0.1 | Variable |
*Dosage is calculated based on stoichiometric reactions for potassium ferrocyanide and is illustrative.[4] Actual dosage for this compound must be determined through bench trials.
Experimental Protocols
Determination of Initial Heavy Metal Concentration
Objective: To accurately quantify the concentration of iron (ferrous and ferric) and copper in the wine before fining.
Methodology:
-
Sample Preparation: Collect a representative sample of the wine to be treated. If the wine is turbid, clarify a subsample by centrifugation or filtration through a 0.45 µm membrane filter.
-
Iron (Fe²⁺ and Fe³⁺) Analysis:
-
Use a colorimetric method, such as the potassium thiocyanate method, to determine the concentration of ferric iron (Fe³⁺).[4]
-
To determine total iron, reduce all Fe³⁺ to Fe²⁺ using a suitable reducing agent (e.g., hydroxylamine hydrochloride) and then use a colorimetric method for Fe²⁺ (e.g., ferrozine or 1,10-phenanthroline).
-
Calculate the Fe²⁺ concentration by subtracting the Fe³⁺ concentration from the total iron concentration.
-
-
Copper (Cu²⁺) Analysis:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the preferred methods for accurate copper quantification.
-
Bench Fining Trials
Objective: To determine the optimal dosage of this compound to achieve the desired reduction in heavy metals without overdosing.
-
Prepare a Stock Solution:
-
Accurately weigh a precise amount of this compound powder (e.g., 1.00 g).
-
Dissolve it in a specific volume of deionized water (e.g., 100 mL) to create a stock solution of known concentration (e.g., 10 g/L). Note: Do not dissolve ferrocyanide directly in wine, as the organic acids can cause decomposition.[4]
-
-
Set up Trial Series:
-
Label a series of identical, clear glass containers (e.g., 375 mL bottles). One will serve as a control (no fining agent).
-
To the other containers, add increasing volumes of the this compound stock solution to achieve a range of dosages (e.g., corresponding to 20, 40, 60, 80, 100 mg/L).
-
-
Wine Addition and Mixing:
-
Carefully add the wine to each container, ensuring to fill them to the same level to minimize headspace.
-
Cap the containers and mix thoroughly by inversion.
-
-
Settling and Observation:
-
Allow the treated wine samples to stand at a controlled temperature (e.g., cellar temperature) for a specified period, typically 8-10 days, to allow for the precipitate to settle.[4]
-
Visually observe the clarity of the wine and the nature of the sediment.
-
-
Analysis of Fined Wine:
-
Carefully decant or pipette the clear wine from above the sediment.
-
Analyze the heavy metal concentrations in each sample as described in section 4.1.
-
Perform a sensory evaluation of the treated samples compared to the control (see section 4.4).
-
-
Determination of Optimal Dosage:
-
The optimal dosage is the lowest concentration of this compound that reduces the heavy metal content to the desired level without negatively impacting the sensory profile of the wine.
-
Stoichiometric Calculation of Theoretical Dosage
The theoretical dosage of ferrocyanide can be calculated based on the initial concentrations of Fe²⁺ and Fe³⁺. The following calculations are based on potassium ferrocyanide (K₄[Fe(CN)₆], M.W. = 368.35 g/mol ) and can be adapted for this compound (Ca₂[Fe(CN)₆], M.W. = 292.11 g/mol ).
-
For Fe³⁺: 3 K₄[Fe(CN)₆] + 4 Fe³⁺ → Fe₄[Fe(CN)₆]₃ + 12 K⁺
-
1 mg of Fe³⁺ requires approximately 4.9 mg of K₄[Fe(CN)₆].
-
-
For Fe²⁺: K₄[Fe(CN)₆] + Fe²⁺ → K₂Fe[Fe(CN)₆] + 2 K⁺
-
1 mg of Fe²⁺ requires approximately 6.6 mg of K₄[Fe(CN)₆].
-
Example Calculation (using data from Table 1):
-
Fe³⁺ to be removed: 7.0 mg/L - 2.0 mg/L = 5.0 mg/L
-
Dosage for Fe³⁺ = 5.0 mg/L * 4.9 = 24.5 mg/L K₄[Fe(CN)₆]
-
-
Fe²⁺ to be removed: 9.0 mg/L - 2.0 mg/L = 7.0 mg/L
-
Dosage for Fe²⁺ = 7.0 mg/L * 6.6 = 46.2 mg/L K₄[Fe(CN)₆]
-
-
Total Theoretical Dosage = 24.5 + 46.2 = 70.7 mg/L K₄[Fe(CN)₆]
Note: This theoretical calculation should always be confirmed and adjusted based on the results of bench trials.
Sensory Evaluation
Objective: To assess the impact of this compound fining on the organoleptic properties of the wine.
Methodology:
-
Panel Selection: Utilize a trained sensory panel capable of descriptive analysis of wine.
-
Sample Presentation: Present the fined wine samples (at optimal dosage) and the control sample blind and in a randomized order.
-
Evaluation: Assess the wines for any changes in aroma, flavor, mouthfeel (astringency, bitterness), and color.
-
Data Analysis: Use appropriate statistical methods to determine if there are significant sensory differences between the treated and control wines.
Determination of Residual Ferrocyanide and Cyanide
Objective: To ensure no excess ferrocyanide or free cyanide remains in the wine after treatment. This is a critical safety step.
Methodology:
-
Residual Ferrocyanide Test:
-
After filtration, a qualitative test can be performed by adding a solution of a ferric salt (e.g., ferric chloride) to a sample of the treated wine. The formation of a blue color indicates the presence of residual ferrocyanide.
-
-
Free Cyanide Analysis:
-
The determination of free cyanide should be performed using a validated analytical method, such as spectrophotometry following distillation and reaction with a colorimetric reagent (e.g., chloramine-T and pyridine-barbituric acid).[8][9][10] The OIV (International Organisation of Vine and Wine) provides a standard method for this analysis.[8]
-
Safety and Handling
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of dust.
-
Store in a cool, dry, and well-ventilated area away from strong acids. Contact with acids can liberate highly toxic hydrogen cyanide gas.
-
Dispose of waste materials (including the precipitate from fining) in accordance with local regulations for hazardous waste.
Conclusion
This compound is an effective fining agent for the removal of excess heavy metals from wine, thereby improving its stability. However, its use requires a thorough understanding of the underlying chemistry, precise analytical control, and careful execution of bench trials to determine the optimal dosage. Adherence to strict safety protocols and post-treatment analysis for residual cyanide are mandatory to ensure the safety of the final product.
References
- 1. Treatment with potassium ferrocyanide | OIV [oiv.int]
- 2. Quantitative determination of metals that can be precipitated by potassium hexacyanoferrate(II) in wine («décassage» of wine) | Metrohm [metrohm.com]
- 3. mdpi.com [mdpi.com]
- 4. uav.ro [uav.ro]
- 5. enartis.com [enartis.com]
- 6. Bench Trial Protocol - Scott Laboratories [scottlab.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. The Compendium of international methods of analysis of wines and musts: New method of analysis fro cyanide | OIV [oiv.int]
- 9. mdpi.com [mdpi.com]
- 10. Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation : Oriental Journal of Chemistry [orientjchem.org]
Method for removing metallic impurities from citric acid using calcium ferrocyanide
Application Notes and Protocols: A Review of Purification Methods for Citric Acid
Introduction
Citric acid is a ubiquitous organic acid with wide-ranging applications in the food, pharmaceutical, and chemical industries.[1] Its utility is often dependent on its purity, with particular emphasis on the absence of metallic impurities. While various methods exist for the purification of citric acid, this document reviews the available information on purification strategies, including the use of ferrocyanide compounds during the production process. The primary method for industrial-scale citric acid production is through microbial fermentation, most commonly using the fungus Aspergillus niger.[1] The purification of citric acid from the fermentation broth is a critical step to ensure its suitability for various applications.[2][3]
While a specific, detailed protocol for the removal of metallic impurities from a final citric acid solution using calcium ferrocyanide is not extensively documented in publicly available literature, the use of ferrocyanides during the fermentation stage of citric acid production has been described as a method to control metal ions that can affect the fermentation yield. This document will detail the available information on that process and also discuss the conventional methods of citric acid purification.
I. Use of Ferrocyanide in Citric Acid Fermentation
Ferrocyanide salts are utilized during the fermentation process to mitigate the inhibitory effects of certain metal ions on the citric acid-producing microorganisms. A patented method describes the addition of ferrocyanide to the fermentation medium to facilitate the production of citric acid, particularly when using impure carbon sources like molasses.[4]
Experimental Protocol: Addition of Ferrocyanide during Fermentation
This protocol is adapted from a patented method for citric acid production.[4]
1. Preparation of Ferrocyanide-Calcium Hydroxide Solution:
-
Dissolve 24 pounds of sodium ferrocyanide and 32 pounds of calcium hydroxide in 20 gallons of water.
-
Sterilize the solution by heating to 100°C.
-
Cool the solution to approximately room temperature.
2. Preparation of Fermentation Medium:
-
Prepare a fermentation medium by diluting an impure carbon source (e.g., molasses) with water to achieve a sugar concentration of 13.1% w/v.[4]
-
Sterilize the fermentation medium at 115°C for 15 minutes and then cool to 30°C.[4]
3. Addition of Ferrocyanide Solution:
-
Add the sterilized and cooled ferrocyanide-calcium hydroxide solution to the sterilized and cooled fermentation medium.
-
The addition of this solution will adjust the pH of the medium to approximately 7.8.[4]
4. Inoculation and Fermentation:
-
Inoculate the medium with a spore suspension of a citric acid-producing organism, such as Aspergillus sp.[4]
-
Carry out the fermentation at 31°C with agitation.[4]
Logical Relationship of Ferrocyanide Addition in Fermentation
References
Application Notes and Protocols for Calcium Ferrocyanide in Plant Science Research
Disclaimer: The primary established application of calcium ferrocyanide in relation to fertilizers is as an anti-caking agent.[1][2] Its use as a direct nutrient source for plants is not a conventional practice and requires further research. The following notes and protocols are based on studies of related ferrocyanide compounds and are intended for research purposes to explore the potential effects of this compound on plants.
Application Notes
This compound, with the chemical formula Ca₂[Fe(CN)₆], is an inorganic compound that is sparingly soluble in water.[3] Due to the strong chemical bond between the iron and the cyanide groups, it exhibits low toxicity.[1] Its applications in a horticultural or agricultural context are primarily as an anti-caking agent for fertilizers and road salt to prevent clumping.[1][2][4]
While not traditionally used as a fertilizer itself, research into the phytoremediation of cyanide-contaminated soils has shown that some plants can absorb and metabolize complex cyanides like ferrocyanide.[5][6][7][8] These studies suggest that the iron and potentially the nitrogen within the ferrocyanide complex could be accessed by plants, although the mechanisms and efficiency are not fully understood.[9][10] However, high concentrations of related ferrocyanide compounds have been shown to cause toxic effects in plants.[5]
Potential Research Applications:
-
As an Anti-Caking Agent: Investigating the efficacy of this compound in preventing the caking of various fertilizer formulations under different environmental conditions (e.g., humidity, temperature).
-
As a Potential Iron Source: Studies to determine if plants can derive iron from this compound, particularly in iron-deficient (calcareous) soils where iron availability is low.
-
Phytotoxicity Studies: Determining the concentration thresholds at which this compound may become toxic to different plant species.
-
Nutrient Interaction Studies: Investigating how this compound affects the uptake of other essential nutrients.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the interaction of plants with ferrocyanide and ferricyanide complexes. Note that these studies did not specifically use this compound, but the data provides a relevant baseline for potential research.
Table 1: Cyanide Accumulation in Various Plant Species Exposed to Ferric Ferrocyanide in Soil Data from a 4-month soil experiment with an initial concentration of 1,000 mg/kg total cyanide.
| Plant Species | Cyanide Concentration in Roots (µg/g dry weight) | Cyanide Concentration in Shoots (µg/g dry weight) |
| Switchgrass (non-cyanogenic) | 400 | 17 |
| Sorghum (cyanogenic) | 358 | 16 |
| Flax (cyanogenic) | 377 | 57 |
| Source:[7] |
Table 2: Removal of Cyanide from Soil by Different Plant Species Data from the same 4-month soil experiment.
| Plant Species | Cyanide Removal from Soil (%) |
| Sorghum | ~32% |
| Switchgrass | ~21% |
| Flax | ~17% |
| Unvegetated Soil (Control) | ~4% |
| Source:[7][8] |
Table 3: Physiological Responses of Weeping Willow (Salix babylonica L.) to Potassium Ferricyanide in Hydroponics
| Ferricyanide Concentration (mg CN L⁻¹) | Observation |
| ≤ 274.13 | Higher chlorophyll and soluble proteins compared to controls. |
| 506.67 | Visible toxic symptoms appeared after 120 hours of incubation. |
| Source:[5] |
Table 4: Effects of Ferrocyanide and Ferricyanide on Maize (Zea mays L.) Seedlings in Hydroponics (144h exposure)
| Treatment Condition | Physiological Effect |
| N-free hydroponic solution with ferrocyanide or ferricyanide | Remarkable decrease in transpiration rate, biomass, shoot length, chlorophyll contents, and soluble proteins (P < 0.01).[9][10] |
| N-containing hydroponic solution with ferrocyanide or ferricyanide | Slight changes in the above physiological parameters (P > 0.05).[9][10] |
| Source:[9][10] |
Experimental Protocols
3.1 Protocol for Hydroponic Screening of Plant Tolerance and Uptake of this compound
Objective: To assess the phytotoxicity of this compound and to quantify its uptake by a model plant species in a controlled hydroponic environment.
Materials:
-
This compound (Ca₂[Fe(CN)₆])
-
Hydroponic nutrient solution (e.g., Hoagland's solution)
-
Seedlings of a model plant (e.g., Arabidopsis thaliana, tomato, or barley)
-
Hydroponic cultivation system (e.g., tubs or beakers with aeration)
-
pH meter and EC meter
-
Analytical equipment for iron and cyanide analysis (e.g., ICP-MS, spectrophotometer)
-
Growth chamber with controlled light, temperature, and humidity
Methodology:
-
Plant Preparation: Germinate seeds and grow seedlings in a standard nutrient solution until they have developed a healthy root system (approximately 2-3 weeks).
-
Experimental Setup:
-
Prepare a series of hydroponic solutions with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 mg/L).
-
Use a nutrient solution with adequate iron to have a proper control, and another set of experiments with iron-deficient nutrient solution to assess the potential of this compound as an iron source.
-
Transfer uniform-sized seedlings into the treatment solutions. Ensure the roots are fully submerged.
-
Aerate the solutions continuously.
-
Maintain controlled environmental conditions in a growth chamber (e.g., 16/8h light/dark cycle, 22°C).
-
-
Data Collection (during the experiment):
-
Monitor the pH and electrical conductivity (EC) of the solutions daily and adjust as necessary.
-
Record visual signs of toxicity (e.g., chlorosis, necrosis, wilting, root browning) daily.
-
Measure plant transpiration rates by recording the volume of water loss from each container daily.
-
-
Harvest and Analysis (after a set exposure period, e.g., 7-14 days):
-
Separate the plants into roots and shoots.
-
Record the fresh weight of each part.
-
Wash the roots thoroughly with deionized water, followed by a brief rinse in a desorption solution (e.g., 0.01 M HCl) to remove surface-adsorbed ions.
-
Dry the plant material in an oven at 70°C to a constant weight to determine the dry biomass.
-
Digest the dried plant tissue using an appropriate acid digestion method.
-
Analyze the digested samples for iron and calcium content using ICP-MS or a similar technique.
-
Analyze the plant tissues and the hydroponic solutions for cyanide content using a suitable analytical method.
-
3.2 Protocol for Soil Pot Experiment to Evaluate this compound as a Fertilizer Amendment
Objective: To evaluate the effect of this compound on plant growth, nutrient uptake, and soil properties when used as an amendment in a soil matrix.
Materials:
-
This compound (Ca₂[Fe(CN)₆])
-
Standard potting soil or a specific soil type of interest
-
Pots (e.g., 2 L capacity)
-
Seeds of a test crop (e.g., sorghum, switchgrass)[8]
-
Standard NPK fertilizer
-
Deionized water
-
Greenhouse or controlled environment facility
Methodology:
-
Soil Preparation:
-
Homogenize the soil and determine its baseline nutrient levels.
-
Prepare different soil treatments by thoroughly mixing this compound at various rates (e.g., 0, 100, 500, 1000 mg/kg of soil).
-
A control group should receive a standard fertilizer application without this compound. Another group could receive the standard fertilizer plus this compound to test its anti-caking and supplementary effects.
-
-
Potting and Sowing:
-
Fill each pot with a pre-weighed amount of the prepared soil.
-
Sow a set number of seeds in each pot and thin to a uniform number of seedlings after germination.
-
-
Growth and Maintenance:
-
Grow the plants in a greenhouse under controlled conditions.
-
Water the pots regularly with deionized water, maintaining a consistent soil moisture level.
-
-
Data Collection (during the experiment):
-
Measure plant height and leaf number weekly.
-
Monitor for any visual symptoms of nutrient deficiency or toxicity.
-
-
Harvest and Analysis (at plant maturity or a pre-determined time point):
-
Harvest the above-ground biomass (shoots) and below-ground biomass (roots).
-
Wash the roots carefully to remove all soil particles.
-
Measure the fresh and dry weight of the shoots and roots.
-
Analyze the plant tissues for nutrient content (Fe, Ca, N) as described in Protocol 3.1.
-
Collect soil samples from each pot and analyze them for total and water-soluble cyanide, as well as changes in pH and nutrient availability.[7][8]
-
Diagrams and Workflows
Caption: Experimental workflow for the hydroponic screening of this compound.
Caption: Potential fate and transport of ferrocyanide in a plant-soil system.
Caption: Generalized signaling pathway for plant response to chemical stress.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. solverchem.com [solverchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. npnpk.com [npnpk.com]
- 5. Uptake, accumulation and metabolic response of ferricyanide in weeping willows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible evidence for transport of an iron cyanide complex by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eeer.org [eeer.org]
- 8. Fate and toxicity of ferric ferrocyanide with cyanogenic and non-cyanogenic plant species [eeer.org]
- 9. Availability of ferrocyanide and ferricyanide complexes as a nitrogen source to cyanogenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Ferrocyanide in Photographic Toning and Bleaching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium ferricyanide in traditional photographic processes for toning and bleaching silver gelatin prints. The protocols outlined below are intended for research and experimental purposes.
Introduction
Potassium ferricyanide (K₃[Fe(CN)₆]), a bright red salt, is a key component in various photographic techniques aimed at altering the final image tone and density.[1] Its primary roles are as a bleaching agent to lighten prints and as a crucial ingredient in toning baths to change the image color. In toning, it is often used to produce blue hues through the formation of Prussian blue.[2][3] For bleaching, it is famously combined with sodium thiosulfate to create "Farmer's Reducer," which proportionally lightens the silver image.[4][5] Understanding the chemical principles and mastering the experimental protocols involving potassium ferricyanide allows for precise control over the aesthetic and scientific interpretation of photographic prints.
Chemical Principles
The fundamental reaction in both toning and bleaching with potassium ferricyanide is the oxidation of metallic silver (Ag) in the photographic emulsion to silver ions (Ag⁺).[6] The ferricyanide ion ([Fe(CN)₆]³⁻) acts as the oxidizing agent, being reduced to the ferrocyanide ion ([Fe(CN)₆]⁴⁻).
In bleaching with Farmer's Reducer, the oxidized silver is then dissolved by sodium thiosulfate (fixer), effectively removing it from the print and reducing the image density.[7]
In iron blue toning , the potassium ferricyanide is used in conjunction with a ferric salt, such as ferric ammonium citrate. The process involves the oxidation of image silver to silver ferrocyanide. This silver ferrocyanide then reacts with the ferric ions in the toning solution to form ferric ferrocyanide, a stable blue pigment commonly known as Prussian blue.[2][8]
Quantitative Data for Toning and Bleaching Solutions
The following tables summarize common formulations for potassium ferricyanide-based toning and bleaching solutions.
Table 1: Farmer's Reducer Formulations for Bleaching
| Formulation | Component | Concentration/Amount | Notes |
| Kodak R-4a (Single Solution) | Solution A: Sodium Thiosulfate (Hypo) | 240 g/L | Prepare separately and mix with Solution B just before use.[9] |
| Solution B: Potassium Ferricyanide | 60 g/L | Store in a dark bottle.[9] | |
| Working Solution | 1 part Solution B, 4 parts Solution A, 32 parts water | The mixed solution has a short life of a few minutes.[5][9] | |
| Two-Bath Method | Bath 1: Potassium Ferricyanide | 5 g per 500 ml water | Immerse print in hypo first, then transfer to the ferricyanide bath.[10] |
| Bath 2: Sodium Thiosulfate (Hypo) | Standard fixing strength | This method offers a longer working life for the solutions.[10] | |
| Dilute Solution for Local Bleaching | Potassium Ferricyanide | A few crystals in water | Used for selectively lightening specific areas of a print with a brush.[11] |
Table 2: Iron Blue Toner Formulations
| Formulation | Component | Concentration/Amount | Notes |
| Direct Blue Toner | Ferric Ammonium Citrate | 4 g | For 500 mL of toner solution.[12] |
| Potassium Ferricyanide | 4 g | The solution should have a deep green color.[12] | |
| Acetic Acid (28%) | 130 g | Acid is necessary for the toning action.[12][13] | |
| Water | to 500 mL | ||
| Indirect Iron Toner (Bleach & Tone) | Bleach Bath: | ||
| Potassium Ferricyanide | 1% solution | Thorough rinsing after bleaching is crucial to prevent staining.[13] | |
| Ammonium Ferric Citrate | 1% solution | ||
| Toner Bath: | |||
| Acetic or Citric Acid (10%) | 40 mL | Added to 200ml of each of the above solutions mixed.[13] |
Experimental Protocols
Protocol for Proportional Bleaching using Farmer's Reducer (Kodak R-4a)
-
Preparation of Stock Solutions:
-
Solution A (Hypo): Dissolve 240g of sodium thiosulfate in water to make a final volume of 1 liter.
-
Solution B (Bleach): Dissolve 60g of potassium ferricyanide in water to make a final volume of 1 liter. Store in a dark, well-stoppered bottle.[9]
-
-
Preparation of Working Solution: Immediately before use, mix 1 part of Solution B with 4 parts of Solution A and 32 parts of water.[9] This solution is unstable and should be used within 10-15 minutes.[5]
-
Print Preparation: Ensure the silver gelatin print has been thoroughly fixed and washed to remove all residual fixer. The print should be wet.
-
Bleaching:
-
Immerse the wet print in the Farmer's Reducer working solution in a tray.
-
Agitate the tray gently and continuously.
-
Visually monitor the reduction of image density. The bleaching action is rapid.
-
-
Stopping the Reaction: When the desired level of lightening is almost reached, immediately remove the print and transfer it to a tray of running water to stop the bleaching process.
-
Final Wash and Drying: Wash the print thoroughly for at least 20-30 minutes to ensure all chemicals are removed. Dry the print as usual.
Protocol for Iron Blue Toning (Direct Method)
-
Preparation of Toning Solution:
-
Print Preparation: The print should be fully fixed and thoroughly washed to remove any residual hypo, which can interfere with the toning process and cause staining. The print should be soaked in water before toning.
-
Toning:
-
Immerse the wet print in the blue toner solution.
-
Agitate gently and continuously. The blue color will start to appear within seconds and will fully develop in about 1-2 minutes.[12]
-
-
Rinsing: Once the desired tone is achieved, remove the print from the toner and rinse it in a tray of clean water.
-
Clearing and Washing:
-
To remove any yellow staining in the highlights, wash the print in running water for at least 10-20 minutes. Some protocols suggest a brief immersion in a weak alkaline bath (e.g., 1% sodium carbonate or borax) to shift the blue color and then a final thorough wash.[13]
-
-
Drying: Dry the toned print as usual.
Visualizations
Chemical Reaction of Farmer's Reducer
Caption: Chemical pathway of silver bleaching by Farmer's Reducer.
Experimental Workflow for Bleaching and Toning
Caption: Experimental workflows for bleaching and toning of photographic prints.
References
- 1. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 2. unblinkingeye.com [unblinkingeye.com]
- 3. photography1westthamescollege.wordpress.com [photography1westthamescollege.wordpress.com]
- 4. Potassium Ferrocyanide uses in photography? | Photrio.com Photography Forums [photrio.com]
- 5. farmers reducer | Photrio.com Photography Forums [photrio.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Ferricyanide Toning of Cuprotypes - Double Your Pleasure | Photrio.com Photography Forums [photrio.com]
- 9. Will the real Farmer's Reducer formula please stand up? | Photrio.com Photography Forums [photrio.com]
- 10. tmax100.com [tmax100.com]
- 11. Potassium ferricyanide local bleaching | Photrio.com Photography Forums [photrio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. moersch-photochemie.de [moersch-photochemie.de]
Troubleshooting & Optimization
Preventing precipitation of calcium ferrocyanide in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium ferrocyanide stock solutions. Our goal is to help you prevent precipitation and ensure the stability and reliability of your solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water? I've seen conflicting information.
A1: There are conflicting reports regarding the solubility of this compound in water. Some sources describe it as insoluble[1], while others state it is soluble[2][3]. One source provides specific quantitative data, indicating a solubility of 36.45 g per 100 g of solution at 24.9°C and 64.7 g per 100 g of solution at 44.7°C[3].
Recommendation: For practical laboratory purposes, it is best to assume that this compound has limited solubility that can be influenced by temperature. We recommend preparing solutions at the desired concentration and visually inspecting for any undissolved particles. If complete dissolution is not achieved, consider gentle warming or preparing a saturated stock solution that is then filtered to remove any undissolved solid.
Q2: My this compound solution is turning cloudy or forming a precipitate over time. What is causing this?
A2: Precipitation in a this compound stock solution can be due to several factors:
-
pH Shift: The ferrocyanide complex is most stable in neutral to slightly alkaline conditions[4]. If the pH of your solution becomes too acidic or strongly alkaline, it can lead to the decomposition of the ferrocyanide ion and subsequent precipitation.
-
Temperature Fluctuations: As with many salts, the solubility of this compound is temperature-dependent. A decrease in temperature can lead to the precipitation of the salt if the solution is near saturation.
-
Photodecomposition: Exposure to light, especially UV light, can cause the decomposition of the ferrocyanide complex, which may result in the formation of insoluble byproducts[5].
-
Contaminants: The presence of certain metal ion contaminants can lead to the formation of less soluble ferrocyanide salts.
Q3: What is the optimal pH for storing a this compound stock solution?
A3: To minimize the risk of decomposition, it is recommended to maintain the pH of your this compound stock solution in the neutral to slightly alkaline range (pH 7-9). Studies on the ferrocyanide/ferricyanide redox couple indicate that it functions best under neutral or near-neutral conditions[4].
Q4: Can I heat the solution to dissolve the this compound faster?
A4: Gentle warming can aid in the dissolution of this compound[3]. However, be aware that high temperatures can potentially decrease the stability of the ferrocyanide complex[6]. It is advisable to use the lowest temperature necessary to achieve dissolution and to cool the solution to room temperature before long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation Upon Preparation | Incomplete dissolution. | 1. Stir the solution for a longer period. 2. Gently warm the solution while stirring. 3. Prepare a saturated solution and filter out the undissolved solid. |
| Precipitate Forms During Storage | 1. Temperature fluctuations. 2. pH of the solution has shifted. 3. Photodecomposition. | 1. Store the solution at a constant, controlled temperature. 2. Check and adjust the pH of the solution to a neutral or slightly alkaline range. 3. Store the solution in an amber or opaque container to protect it from light. |
| Solution Develops a Blue Color | Oxidation of ferrocyanide to ferricyanide and subsequent reaction. | This may indicate the presence of ferric ions. Ensure high-purity water and reagents are used for solution preparation. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (Ca₂[Fe(CN)₆]·11H₂O, FW: 492.3 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 0.4923 g of this compound.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water.
-
Place a stir bar in the flask and stir on a stir plate until the solid is fully dissolved. Gentle warming (e.g., to 40-50°C) can be applied if dissolution is slow.
-
Allow the solution to cool to room temperature.
-
Check the pH of the solution. If necessary, adjust to pH 7.0-8.0 using dilute NaOH or HCl.
-
Bring the solution to the final volume of 100 mL with deionized water.
-
For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-particulates.
-
Transfer the solution to a clearly labeled, light-protecting (amber or opaque) storage bottle.
-
Protocol for Long-Term Storage of this compound Stock Solutions
-
Storage Container: Use a tightly sealed amber or opaque glass bottle to protect the solution from light and atmospheric CO₂, which can alter the pH.
-
Temperature: Store the solution at a constant, cool temperature (e.g., 4°C). Avoid freezing the solution.
-
Inert Atmosphere: For extended storage or for highly sensitive experiments, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
-
Monitoring: Periodically inspect the solution for any signs of precipitation or color change before use.
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 g of solution) | Reference |
| 24.9 | 36.45 | [3] |
| 44.7 | 64.7 | [3] |
Visualizations
Caption: Experimental workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting logic for addressing precipitation in this compound solutions.
References
Technical Support Center: Optimizing pH for Calcium Ferrocyanide Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium ferrocyanide precipitation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for precipitating this compound?
A1: The precipitation of this compound is highly dependent on pH. Research indicates that a two-step pH adjustment process is optimal. The initial reaction of precursors is best carried out in a slightly acidic environment, followed by an increase in pH to a slightly alkaline state to induce precipitation. The most favorable conditions for ferrocyanide formation are typically in the slightly alkaline range of pH 8-9.[1] A patented method for producing calcium hexacyanoferrate(II) involves an initial reaction at a pH of 2-5, followed by the addition of calcium hydroxide to raise the pH to at least 8, which initiates precipitation.[2]
Q2: My this compound yield is lower than expected. What are the likely causes related to pH?
A2: Low yield is often directly linked to improper pH control. Here are some common scenarios:
-
Insufficiently Alkaline Precipitation pH: If the pH during the precipitation step is not sufficiently alkaline (i.e., below 8), the precipitation of this compound may be incomplete.
-
Excessively Alkaline pH: While an alkaline environment is necessary, extremely high pH values (e.g., pH 14) can lead to the degradation of the ferrocyanide complex.[3][4] This can result in the formation of iron(III) hydroxide precipitate instead of this compound, thereby reducing your yield.[3][4]
-
pH Drift During Reaction: The pH of the reaction mixture can change as the reaction progresses. It is crucial to monitor the pH throughout the process and make adjustments as needed to maintain the optimal range.
Q3: I am observing a brownish precipitate instead of the expected yellow this compound. What could be the issue?
A3: The formation of a brownish precipitate, likely iron(III) hydroxide, suggests that the ferrocyanide complex is degrading. This is a strong indication that the pH of your solution is too high (e.g., pH 14).[3][4] At such high alkalinity, the ferrocyanide ion can undergo a ligand exchange with hydroxide ions, leading to the precipitation of iron hydroxide. To remedy this, carefully lower the pH to the optimal precipitation range of 8-9.
Q4: Can the initial pH of the reactant solutions affect the final precipitation?
A4: Yes, the initial pH is critical. The synthesis of this compound often involves an initial acidic phase (pH 2-5) to ensure the stability of the reactants, followed by a shift to an alkaline pH to trigger precipitation.[2] Starting with an incorrect initial pH can lead to side reactions or incomplete formation of the ferrocyanide complex, ultimately impacting your final yield and purity.
Q5: Are there any common interfering ions I should be aware of?
A5: Yes, the presence of certain ions can interfere with the precipitation of this compound. Cations that form highly insoluble ferrocyanides, such as zinc, copper, and manganese, can co-precipitate and contaminate your product. Anions that can complex with calcium or iron, such as phosphates and certain organic ligands, may also interfere with the desired reaction.
Data Presentation
The following table summarizes the expected outcomes of this compound precipitation at different pH ranges, based on available literature.
| pH Range | Stage | Expected Outcome | Rationale |
| 2 - 5 | Reactant Preparation / Initial Reaction | Stable reactant solution, minimal precipitation. | Ensures the stability of ferrous salts and hydrogen cyanide for the initial reaction phase.[2] |
| 7 - 9 | Precipitation | Optimal Precipitation. Maximum yield of this compound. | This slightly alkaline range is most favorable for the formation of the ferrocyanide complex.[1] |
| > 9 - 12 | Precipitation | Decreased yield and potential for side products. | While alkaline, higher pH values may not be optimal and could lead to the formation of other species. |
| > 12 | Precipitation / Decomposition | Significant decrease in yield, formation of iron hydroxide precipitate. | At very high alkalinity, the ferrocyanide complex becomes unstable and can decompose.[3][4] |
Experimental Protocols
Detailed Methodology for pH Optimization of this compound Precipitation
This protocol is based on a two-step pH adjustment method for the synthesis of this compound.[2]
Materials:
-
Ferrous salt (e.g., ferrous chloride)
-
Calcium carbonate
-
Hydrogen cyanide
-
Calcium hydroxide
-
Deionized water
-
pH meter
-
Stirring apparatus
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Acidic Phase:
-
Suspend 1 mole of calcium carbonate in an aqueous solution containing 1 mole of a ferrous salt.
-
While stirring, slowly add 2 moles of hydrogen cyanide.
-
Monitor and adjust the pH to maintain a range of 2 to 5. This can be done by the controlled addition of a suitable acid or base.
-
Maintain the reaction temperature between 30°C and 90°C.
-
-
Alkaline Precipitation Phase:
-
Prepare an aqueous suspension of 2 moles of calcium hydroxide and 4 moles of hydrogen cyanide.
-
Slowly add this suspension to the reaction mixture from the acidic phase, with continuous stirring.
-
Monitor the pH of the mixture. The addition of the calcium hydroxide suspension will raise the pH.
-
Continue the addition until the pH of the solution is at least 8. For optimal results, aim for a pH between 8 and 9.
-
Maintain the reaction temperature between 30°C and 90°C.
-
-
Precipitate Collection:
-
Once the precipitation is complete, collect the solid this compound by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the product as required.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Logical relationship between pH and precipitation outcome.
References
- 1. Favorable Environments for the Formation of Ferrocyanide, a Potentially Critical Reagent for Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3764659A - Process for the production of calcium hexacyanoferrate (ii) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Cesium Adsorption with Calcium Ferrocyanide Composites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of cesium adsorption using calcium ferrocyanide composites. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound composites and cesium adsorption experiments.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-01 | Low yield of composite material | - Incomplete precipitation of this compound. - Loss of material during washing and drying steps. - Inadequate cross-linking with the polymer matrix (e.g., alginate). | - Ensure optimal pH for precipitation. - Use gentle washing techniques (e.g., centrifugation at lower speeds). - Optimize the concentration of the cross-linking agent (e.g., calcium chloride solution). |
| ADS-01 | Low cesium adsorption capacity | - Non-optimal pH of the cesium solution.[1] - Presence of high concentrations of competing ions (e.g., K⁺, Na⁺).[2] - Insufficient contact time for equilibrium to be reached.[1] - Low concentration of ferrocyanide in the composite.[3] | - Adjust the pH of the cesium solution to a neutral or slightly alkaline range (pH 5-10 is often optimal).[1] - Consider a pre-treatment step to reduce the concentration of competing ions if possible. - Increase the contact time to ensure adsorption equilibrium is achieved; conduct kinetic studies to determine the optimal time.[1] - Increase the loading of ferrocyanide during the synthesis of the composite material.[3] |
| ADS-02 | Inconsistent or non-reproducible adsorption results | - Inhomogeneous composite material. - Variation in experimental conditions (e.g., temperature, agitation speed). - Inaccurate measurement of cesium concentration. | - Ensure thorough mixing during synthesis to achieve a homogeneous distribution of this compound in the composite. - Maintain consistent experimental parameters across all tests. - Calibrate analytical instruments for cesium detection regularly. |
| ADS-03 | Poor selectivity for cesium in the presence of other ions | - The composite material may have a high affinity for other cations present in the solution. | - While ferrocyanides are generally selective for cesium, the selectivity can be influenced by the specific composite formulation. Consider modifying the composite with other materials to enhance selectivity. |
| REG-01 | Inefficient regeneration of the adsorbent | - Strong binding of cesium to the adsorbent. - Use of an inappropriate eluent. | - Test different eluents such as high concentration salt solutions (e.g., NaCl, KCl) or acidic solutions (e.g., HCl, HNO₃). The choice of eluent may require optimization. - Multiple elution steps may be necessary for complete regeneration. |
Frequently Asked Questions (FAQs)
Synthesis and Characterization
-
Q1: What is a common method for synthesizing this compound-alginate composite beads? A1: A common method involves preparing a sodium alginate solution and mixing it with a this compound precursor. This mixture is then dropped into a calcium chloride solution, where gelation and formation of the composite beads occur through ionic cross-linking.
-
Q2: What characterization techniques are essential for these composites? A2: Essential characterization techniques include Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, X-ray Diffraction (XRD) to determine the crystalline structure, Scanning Electron Microscopy (SEM) to observe the surface morphology and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition.
Adsorption Experiments
-
Q3: What is the optimal pH for cesium adsorption using this compound composites? A3: The optimal pH is typically in the range of 5 to 10.[1] Adsorption capacity tends to increase as the pH moves from acidic to neutral and may remain high in slightly alkaline conditions.[1]
-
Q4: How do competing ions affect cesium adsorption? A4: The presence of other cations, particularly potassium (K⁺) and sodium (Na⁺), can interfere with cesium adsorption due to competition for the same active sites on the ferrocyanide.[2] High concentrations of these ions can reduce the efficiency of cesium removal.
-
Q5: What kinetic model best describes cesium adsorption by ferrocyanide composites? A5: The pseudo-second-order kinetic model often provides a good fit for cesium adsorption on ferrocyanide composites, suggesting that the rate-limiting step may be chemisorption.[1]
-
Q6: Which isotherm model is typically used to describe the adsorption equilibrium? A6: The Langmuir and Freundlich isotherm models are commonly used. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[1][3]
Experimental Protocols
Protocol 1: Synthesis of this compound-Alginate Composite Beads
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
Procedure:
-
Prepare Sodium Alginate Solution: Dissolve 2 g of sodium alginate in 100 mL of deionized water with constant stirring until a homogeneous solution is formed.
-
Prepare this compound Precursor: In a separate beaker, dissolve a stoichiometric amount of potassium ferrocyanide in deionized water.
-
Mix Solutions: Slowly add the potassium ferrocyanide solution to the sodium alginate solution under continuous stirring to ensure a uniform mixture.
-
Form Composite Beads: Drop the resulting mixture into a 2% (w/v) calcium chloride solution using a syringe or pipette. Spherical beads will form instantly upon contact.
-
Cure the Beads: Allow the beads to cure in the calcium chloride solution for at least 2 hours to ensure complete cross-linking.
-
Wash and Dry: Collect the beads by filtration, wash them several times with deionized water to remove any unreacted chemicals, and then dry them in an oven at 60°C until a constant weight is achieved.
Protocol 2: Batch Cesium Adsorption Experiment
Materials:
-
Dried this compound-alginate composite beads
-
Cesium standard solution (e.g., 100 mg/L)
-
Deionized water
-
HCl and NaOH solutions for pH adjustment
-
Conical flasks or vials
Procedure:
-
Prepare Cesium Solutions: Prepare a series of cesium solutions of known concentrations by diluting the standard solution with deionized water.
-
pH Adjustment: Adjust the pH of each solution to the desired value using HCl or NaOH.
-
Adsorption Test: Add a known mass of the composite beads (e.g., 0.1 g) to a fixed volume of the cesium solution (e.g., 50 mL) in a conical flask.
-
Agitation: Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
Sample Collection: After the specified time, withdraw a sample from the solution.
-
Analysis: Separate the adsorbent from the solution by filtration or centrifugation. Analyze the remaining cesium concentration in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate Adsorption Capacity: The amount of cesium adsorbed per unit mass of the adsorbent (qₑ, in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of cesium (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Data Presentation
Table 1: Comparison of Cesium Adsorption Capacities for Various Ferrocyanide Composites
| Adsorbent Composite | Support Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Potassium Copper Ferrocyanide | Carboxymethyl cellulose | 60.83 | [1] |
| Zinc Ferrocyanide | Calcium Alginate | Varies with ZnFC content | [3] |
| Copper Ferrocyanide-based | Clay | >350 | [4] |
| ZIF-8-Ferrocyanide | Zeolitic Imidazolate Framework | ~427 | [5] |
| Copper Ferrocyanide | Magnetic Silica | High sorption ability | [6] |
Note: The adsorption capacity can vary significantly depending on the experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow from synthesis to data analysis.
Caption: Factors influencing cesium adsorption efficiency.
References
- 1. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 2. Removal of radioactive cesium from solutions by zinc ferrocyanide [inis.iaea.org]
- 3. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atem.pusan.ac.kr [atem.pusan.ac.kr]
- 6. Copper Ferrocyanide Functionalized Core-Shell Magnetic Silica Composites for the Selective Removal of Cesium Ions from Radioactive Liquid Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Competing Ion Interference in Ferrocyanide-Based Assays
Welcome to the technical support center for ferrocyanide-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interfering ions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are ferrocyanide-based assays and why are they used?
A1: Ferrocyanide-based assays are a class of electrochemical or colorimetric methods that utilize the ferrocyanide/ferricyanide redox couple ([Fe(CN)₆]⁴⁻/³⁻). This redox pair exhibits well-defined and reversible electrochemical behavior, making it an excellent mediator for various biosensors. A prominent application is in the detection of hydrogen peroxide (H₂O₂), a byproduct of many enzymatic reactions involving oxidases. By measuring the change in the ferrocyanide/ferricyanide ratio, the concentration of the target analyte can be determined.
Q2: What are the most common ions that interfere with ferrocyanide-based assays?
A2: Common interfering species include easily oxidizable compounds present in biological samples, such as ascorbic acid (vitamin C) and uric acid. Certain metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), can also interfere by forming complexes or participating in side reactions. Additionally, in some specific applications, other ions like chloride (Cl⁻) might affect the electrode stability and response.
Q3: How do these ions interfere with the assay?
A3: Interference can occur through several mechanisms:
-
Direct Electrochemical Interference: Species like ascorbic acid and uric acid can be oxidized at the electrode surface at potentials similar to that of ferrocyanide, leading to falsely elevated signals.
-
Chemical Interference: Some ions can chemically react with ferrocyanide or ferricyanide, altering their concentrations and affecting the measurement.
-
Electrode Fouling: The oxidation products of interfering species can adsorb onto the electrode surface, a process known as fouling, which reduces the electrode's sensitivity and reproducibility over time.
-
Formation of Intermetallic Compounds: In stripping voltammetry applications, the presence of certain metal ions can lead to the formation of intermetallic compounds on the electrode surface, which can suppress the signal of the target analyte.[1]
Q4: What are the general strategies to overcome interference from competing ions?
A4: The primary strategies to mitigate interference include:
-
Electrode Modification: Applying a selective membrane or a catalytic film to the electrode surface.
-
Use of Masking Agents: Adding chemical agents that selectively bind to and inactivate the interfering ions.[2][3]
-
Sample Pretreatment: Removing interfering substances from the sample before analysis.
-
Optimization of Experimental Conditions: Adjusting parameters like pH and applied potential to minimize the impact of interferents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your ferrocyanide-based assays in a question-and-answer format.
Problem 1: My baseline is noisy and unstable.
-
Possible Cause: Contamination of the electrolyte or the electrode surface. High concentrations of interfering ions can also contribute to a noisy baseline.
-
Troubleshooting Steps:
-
Ensure all glassware is scrupulously clean.
-
Use high-purity water and reagents to prepare your solutions.
-
Degas your solutions to remove dissolved oxygen, which can contribute to background currents.
-
If using a solid electrode, polish it according to the manufacturer's instructions before each experiment.
-
Consider implementing an electrode modification strategy, such as a Nafion coating, to improve stability.[4][5]
-
Problem 2: I am seeing unexpected peaks in my cyclic voltammogram.
-
Possible Cause: This is a classic sign of interference from electroactive species in your sample.[6] It could also be due to contamination of your system or leakage from the reference electrode.[7]
-
Troubleshooting Steps:
-
Run a blank voltammogram of your supporting electrolyte without the sample to ensure there are no contaminants in your baseline.
-
Identify potential interfering ions in your sample (e.g., ascorbic acid, uric acid).
-
Implement a strategy to mitigate the interference, such as modifying your electrode with a Prussian blue film or a Nafion membrane.[8][9][10]
-
If you suspect leakage from your Ag/AgCl reference electrode, consider using a salt bridge.[7]
-
Problem 3: The sensitivity of my assay is decreasing over time.
-
Possible Cause: This is often due to electrode fouling, where reaction byproducts or components of the sample adsorb onto the electrode surface, blocking active sites.
-
Troubleshooting Steps:
-
After each measurement, rinse the electrode thoroughly with deionized water or the supporting electrolyte.
-
If sensitivity is not restored, re-polish the electrode (for solid electrodes).
-
Employ a protective coating on your electrode, such as Nafion, which can act as a barrier to fouling agents.[1]
-
For severe fouling, electrochemical cleaning of the electrode might be necessary.
-
Problem 4: I suspect metal ion interference in my sample.
-
Possible Cause: Divalent cations like Cu²⁺ and Zn²⁺ are known to interfere with electrochemical assays.
-
Troubleshooting Steps:
-
Use a masking agent to selectively complex with the interfering metal ion. Ethylenediaminetetraacetic acid (EDTA) and cyanide are common masking agents.[1][5]
-
The choice of masking agent and its concentration will depend on the specific interfering ion and the pH of your solution.
-
Be aware that the masking agent itself should not interfere with your measurement.
-
Quantitative Data on Interference and Mitigation
The following tables summarize available quantitative data on common interfering ions and the effectiveness of mitigation strategies. It is important to note that the exact interference threshold can be matrix-dependent and should be empirically determined for your specific application.
Table 1: Common Interfering Ions and Their Effects
| Interfering Ion | Typical Concentration in Biological Fluids | Observed Effect in Ferrocyanide-Based Assays | Citation(s) |
| Ascorbic Acid | 10 - 100 µM | Oxidation at similar potentials to ferrocyanide, leading to false positive signals. | [11] |
| Uric Acid | 150 - 450 µM | Oxidation at similar potentials to ferrocyanide, causing significant interference. | [12] |
| Copper (Cu²⁺) | Varies (can be elevated in certain conditions) | Can form intermetallic compounds in stripping voltammetry and suppress signals. Can be masked by ferrocyanide. | [2][13] |
| Zinc (Zn²⁺) | Varies | Can interfere with the determination of other metal ions by forming intermetallic compounds. | [1] |
Table 2: Effectiveness of Interference Mitigation Strategies
| Mitigation Strategy | Interfering Ion(s) | Reported Effectiveness | Citation(s) |
| Prussian Blue Modified Electrode | Ascorbic acid, Uric acid, Paracetamol | Insensitive to these interferents at therapeutic concentrations. | [9] |
| Nafion Coating | Anionic interferents (e.g., ascorbic acid, uric acid) | Effectively blocks anionic species while allowing the passage of cations. Can stabilize reference electrodes. | [4][5] |
| Ferrocyanide as a Masking Agent | Copper (Cu²⁺) | 0.01 mM ferrocyanide was sufficient to alleviate interference from a 20-fold molar excess of Cu²⁺. | [2] |
| Cyanide as a Masking Agent | Copper (Cu²⁺), Zinc (Zn²⁺) | Suppresses the formation of Cu-Zn intermetallic compounds in anodic stripping voltammetry. | [14] |
| MnO₂ Nanorods/Graphene Composite | Ascorbic Acid | Effectively eliminates the interference of ascorbic acid in uric acid detection. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Prussian Blue Modified Electrode
This protocol describes the chemical deposition of a Prussian blue (PB) film on a screen-printed carbon electrode (SPCE) for the detection of hydrogen peroxide.
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
0.1 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) in 0.1 M KCl and 0.1 M HCl
-
0.1 M Iron(III) Chloride (FeCl₃) in 0.1 M KCl and 0.1 M HCl
-
0.01 M HCl
-
Deionized water
Procedure:
-
Place a 5 µL drop of the 0.1 M K₄[Fe(CN)₆] solution onto the working electrode of the SPCE.
-
Immediately add a 5 µL drop of the 0.1 M FeCl₃ solution to the first drop on the electrode.
-
Allow the reaction to proceed for 10 minutes at room temperature. A blue film of Prussian blue will form.
-
Gently rinse the electrode with 1-2 mL of 0.01 M HCl to remove any unreacted reagents.
-
Dry the modified electrode in an oven at 120 °C for 1 hour.
-
Store the electrode in a dark, dry place until use.
Characterization:
-
The modified electrode can be characterized by cyclic voltammetry in a suitable electrolyte (e.g., 0.1 M KCl + 0.05 M K₂HPO₄, pH 5.4). A well-defined pair of redox peaks corresponding to the Prussian blue/Prussian white transition should be observed.
Protocol 2: Application of a Nafion Coating to an Electrode
This protocol describes a simple drop-casting method for applying a protective Nafion film to an electrode.
Materials:
-
Working electrode (e.g., glassy carbon, platinum, or SPCE)
-
5% Nafion solution (commercially available)
-
Isopropanol (or other suitable solvent as per manufacturer's instructions)
-
Micropipette
Procedure:
-
Ensure the working electrode surface is clean and dry. If necessary, polish and sonicate the electrode.
-
Prepare a dilute solution of Nafion (e.g., 0.5% w/v) in isopropanol.
-
Using a micropipette, carefully drop-cast a small, uniform volume (e.g., 5 µL) of the Nafion solution onto the active surface of the electrode.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. This may take 15-30 minutes.
-
For improved adhesion, the coated electrode can be annealed at a moderate temperature (e.g., 150 °C for 25 minutes), but ensure this temperature is compatible with your electrode materials.[10]
-
Before use, the Nafion film should be hydrated by immersing the electrode in the supporting electrolyte solution for a few minutes.
Protocol 3: Using EDTA as a Masking Agent for Metal Ions
This protocol provides a general guideline for using EDTA to mask interfering metal ions in a sample. The optimal concentration and pH will need to be determined empirically.
Materials:
-
Sample containing the analyte of interest and interfering metal ions
-
Ethylenediaminetetraacetic acid (EDTA) solution of known concentration
-
pH buffer
-
pH meter
Procedure:
-
To your sample solution, add the appropriate pH buffer to maintain the desired pH for your analysis. The stability of metal-EDTA complexes is highly pH-dependent.[15]
-
Add a calculated amount of EDTA solution to the sample. The amount of EDTA should be sufficient to complex with the interfering metal ions. A slight excess is often used.
-
Stir the solution for a sufficient time to ensure complete complexation of the interfering ions.
-
Proceed with your ferrocyanide-based assay. The interfering metal ions will be sequestered by the EDTA and will not participate in the electrochemical or colorimetric reaction.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating interference in ferrocyanide-based assays.
Caption: Comparison of Prussian Blue and Nafion electrode modification strategies for interference mitigation.
Caption: The role of masking agents in preventing interference by selectively binding to competing ions.
References
- 1. Screen-Printed Sensors Modified with Nafion and Mesoporous Carbon for Electrochemical Detection of Lead in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New masking procedure for selective complexometric determination of copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Review on Electrochemical Microsensors for Ascorbic Acid Detection: Clinical, Pharmaceutical, and Food Safety Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxide and metals-NPs based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifouling Copper Surfaces Interfere with Wet Chemical Nitrate Sensors: Characterization and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elimination of the copper-zinc interference in anodic stripping voltammetry by addition of a complexing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Prussian Blue Synthesis from Calcium Ferrocyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Prussian blue from calcium ferrocyanide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Prussian blue.
Issue 1: Low Yield of Prussian Blue Precipitate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Ensure the molar ratio of ferric ions to ferrocyanide ions is appropriate. A common ratio is 4:3. | An increase in the amount of Prussian blue precipitate formed. |
| Incomplete Reaction | Increase the reaction time or gently heat the solution (e.g., to 40-60°C) to promote the reaction. | A higher yield of the desired product. |
| pH is too high or too low | Adjust the pH of the reaction mixture. The optimal pH is typically in the acidic range.[1] Prussian blue is unstable and can decompose at a pH above 10.[2] | Improved precipitation and yield of Prussian blue. |
Issue 2: Poor Crystallinity or Amorphous Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Precipitation | Slow down the reaction rate. This can be achieved by dropwise addition of one reactant to the other with vigorous stirring. | Formation of more crystalline and well-defined particles. |
| High Concentration of Reactants | Use more dilute solutions of the ferric and ferrocyanide salts. | Slower particle formation, leading to improved crystallinity. |
| Presence of Impurities | Use high-purity reagents and deionized water. | A cleaner product with better crystalline structure. |
| Lack of a Chelating Agent | Introduce a chelating agent, such as EDTA or aspartic acid, to control the release of iron ions and slow down the reaction.[1][3] | A significant reduction in the synthesis rate, leading to fewer lattice defects and decreased internal moisture.[3] |
Issue 3: Undesirable Particle Size or Morphology
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uncontrolled Nucleation and Growth | Employ a "controlled precipitation" method by adjusting pH and reactant concentrations.[4] Adding a stabilizer like polyvinylpyrrolidone (PVP) can also help control particle size.[5] | Finer control over particle size and morphology, potentially leading to nanoparticles.[4][5] |
| Inappropriate Temperature | Optimize the reaction temperature. Higher temperatures can sometimes lead to larger particles, but the effect can be complex and depends on other factors.[6] | Achievement of the desired particle size for the specific application. |
| Influence of pH | Adjusting the synthesis pH can influence particle size. For instance, with the use of EDTA, a higher pH can lead to larger crystals.[1] | Control over the final particle dimensions. |
Issue 4: High Water Content in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interstitial and Coordinated Water | Employ post-synthesis heat treatment. Gradual heating in a controlled atmosphere can remove water, but excessive temperatures can cause structural collapse.[7] A gradual oxidative decomposition by heating in the temperature range of 200–220 °C has been found to be effective.[8][9] | Reduced water content, which can improve electrochemical performance.[7] |
| Aqueous Synthesis Environment | Consider a two-step synthesis strategy. This involves preparing a precursor in a non-aqueous solvent like glycerol, followed by a controlled secondary crystallization in a water/ethanol mixture.[7] | A significantly lower interstitial water content in the final Prussian blue product.[7] |
| High Number of Vacancies | The number of vacancies in the crystal structure can correlate with the amount of structural water.[6] Optimizing synthesis conditions to reduce vacancies, such as by using chelating agents, can help.[10] | A lower water content due to a more complete crystal lattice. |
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of Prussian blue from a ferric salt and a ferrocyanide?
The reaction is: 4 FeCl₃ + 3 K₄[Fe(CN)₆] → Fe₄[Fe(CN)₆]₃ + 12 KCl.[11]
Q2: How does pH affect the synthesis and stability of Prussian blue?
The pH of the synthesis solution can influence the particle size and water content of the resulting Prussian blue.[1] Importantly, Prussian blue is unstable in alkaline conditions and can decompose at a pH above 10.[2]
Q3: What is the role of a chelating agent in Prussian blue synthesis?
Chelating agents, such as EDTA or aspartic acid, can slow down the reaction rate by forming a complex with the iron ions.[1][3] This controlled release of iron ions leads to a slower, more controlled crystal growth, resulting in fewer defects and a more uniform particle morphology.[3]
Q4: Can the water content in Prussian blue be controlled?
Yes, the water content can be controlled and is crucial for applications like sodium-ion batteries.[7] Methods to reduce water content include post-synthesis high-temperature treatment, synthesis in non-aqueous solvents, and two-step synthesis strategies involving a non-aqueous precursor.[7]
Q5: What is the effect of temperature on Prussian blue synthesis?
Temperature can influence the particle size and the number of vacancies in the crystal structure.[6] However, high temperatures can lead to the decomposition of Prussian blue. Under an inert atmosphere, decomposition begins above 300°C.[12]
Experimental Protocols
General Protocol for Prussian Blue Synthesis (Co-Precipitation Method)
This protocol is a generalized procedure based on common laboratory practices.[13][14]
-
Prepare Reactant Solutions:
-
Prepare a solution of a ferric salt (e.g., ferric chloride, FeCl₃).
-
Prepare a solution of a ferrocyanide salt (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]).
-
-
Reaction:
-
Washing and Isolation:
-
Drying:
-
Dry the purified Prussian blue precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Quantitative Data Summary
Table 1: Effect of Synthesis pH on Water Content of Iron Hexacyanoferrate (FeHCF)
| Synthesis pH | Water Content (wt%) |
| 3.8 | 16.4 |
| 4.0 | 14.4 |
| 4.2 | 13.8 |
| 4.4 | 13.4 |
Data adapted from a study on FeHCF synthesis with EDTA, where lower pH resulted in higher water content.[1]
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thermal wet decomposition of Prussian Blue: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure engineering of Prussian blue through a double-acting chelating agent for energy storage devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. app1-c89-pub.pressidium.com - Prussian Blue Chemistry [app1-c89-pub.pressidium.com]
- 5. dovepress.com [dovepress.com]
- 6. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Decomposition Behavior of Prussian Blue in Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]
- 12. From Prussian blue to iron carbides: high-temperature XRD monitoring of thermal transformation under inert gases | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Laboratory experience: the analysis and synthesis of Prussian Blue dye - Roberto Poeti Chimica [robertopoetichimica.it]
- 14. chemlab.truman.edu [chemlab.truman.edu]
Addressing matrix effects in HPLC analysis of ferrocyanide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of ferrocyanide.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of ferrocyanide, focusing on problems arising from matrix effects.
Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my ferrocyanide standard and samples. What are the possible causes and solutions?
Answer:
Poor peak shape in the HPLC analysis of ferrocyanide can be attributed to several factors, often exacerbated by the sample matrix.
Possible Causes:
-
Secondary Interactions: The highly ionic nature of the ferrocyanide anion can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Column Overload: Injecting a sample with a high concentration of ferrocyanide or co-eluting matrix components can overload the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and matrix components, influencing their retention and peak shape.
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause peak distortion.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Utilize Ion-Pairing Reagents: Introduce an ion-pairing agent to the mobile phase to form a neutral complex with the ferrocyanide ion, improving its retention and peak shape on reversed-phase columns.[1][2][3] Common ion-pairing agents include quaternary ammonium salts like tetrabutylammonium hydroxide.[2]
-
Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for ferrocyanide. A study by Lim et al. (2018) successfully used a mobile phase containing sodium perchlorate and sodium hydroxide (NaOH).[4][5][6]
-
-
Evaluate the Column:
-
Column Type: Consider using a column specifically designed for the analysis of polar or ionic compounds. While C18 columns are common, alternative stationary phases may offer better performance.[4][7][8]
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.[5][6]
-
Column Cleaning: If contamination is suspected, follow the manufacturer's instructions for column washing.
-
-
Sample Preparation:
Question: My recovery of ferrocyanide is low and inconsistent across different sample matrices. How can I improve it?
Answer:
Low and variable recovery is a classic indicator of matrix effects, where components of the sample matrix interfere with the analytical process.
Possible Causes:
-
Ion Suppression/Enhancement: In mass spectrometry detection, co-eluting matrix components can suppress or enhance the ionization of ferrocyanide, leading to inaccurate quantification.[10][11] For UV detection, matrix components might absorb at the same wavelength, causing interference.[12]
-
Incomplete Extraction: The ferrocyanide may be strongly bound to components within the sample matrix, leading to inefficient extraction.
-
Analyte Degradation: The sample preparation process or the matrix itself may cause the degradation of ferrocyanide.
Troubleshooting Steps:
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. A C18 cartridge is often used for samples like processed salts containing herbs and spices.[4][5][6]
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analyte of interest from the sample matrix.[9][13]
-
-
Method Optimization:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects that cannot be removed through sample preparation.[14]
-
Standard Addition: The method of standard addition can be used to quantify ferrocyanide in complex matrices by accounting for proportional matrix effects.[10]
-
-
Validate Extraction Efficiency:
-
Perform recovery experiments by spiking a known amount of ferrocyanide into a blank matrix at different stages of the sample preparation process to identify the step where the loss is occurring.
-
Question: I'm seeing a drifting baseline and/or ghost peaks in my chromatograms when analyzing ferrocyanide in complex samples. What could be the cause?
Answer:
A drifting baseline and the appearance of ghost peaks are often due to the carryover of strongly retained matrix components from previous injections.
Possible Causes:
-
Strongly Retained Matrix Components: Some components of the sample matrix may have a very high affinity for the stationary phase and elute very slowly, causing a rising baseline or appearing as broad peaks in subsequent runs.
-
Insufficient Column Equilibration: If the column is not properly equilibrated with the mobile phase between injections, the baseline may drift.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents can accumulate on the column and elute during a gradient run.
Troubleshooting Steps:
-
Implement a Column Wash Step: After each injection or at the end of a sequence, include a high-organic wash step in your gradient program to elute any strongly retained compounds from the column.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before the next injection.
-
Improve Sample Preparation: Utilize more rigorous sample cleanup techniques like SPE to remove the problematic matrix components before they are introduced to the HPLC system.[9]
-
Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase to minimize contamination.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of HPLC analysis of ferrocyanide?
A1: A matrix effect is the influence of all other components in a sample (the "matrix") on the measurement of the analyte of interest, which in this case is ferrocyanide.[12] These effects can manifest as signal suppression or enhancement, leading to inaccurate quantification.[10][11] In HPLC, matrix effects can also affect chromatographic performance, causing issues like poor peak shape and shifting retention times.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for ferrocyanide analysis?
A2: The most commonly cited and effective sample preparation techniques are:
-
Dilution: A simple and effective first step to reduce the concentration of interfering compounds.[9][10]
-
Filtration: Removes particulate matter that can clog the HPLC system.[9]
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. C18 cartridges are frequently used to remove interfering substances from food matrices.[4][5][6]
Q3: Can I use a standard C18 column for ferrocyanide analysis?
A3: Yes, C18 columns are commonly used for the analysis of ferrocyanide, often in combination with an ion-pairing agent in the mobile phase to improve retention and peak shape.[4][15] However, for very complex matrices, exploring other column chemistries might be beneficial.
Q4: What are ion-pairing reagents and how do they help in ferrocyanide analysis?
A4: Ion-pairing reagents are additives to the mobile phase that contain both a hydrophobic and an ionic functional group.[2] They interact with the ionic ferrocyanide to form a neutral "ion pair." This neutral complex has a better affinity for the non-polar stationary phase of a reversed-phase column (like C18), resulting in improved retention and peak shape.[3][16]
Q5: How can I validate my HPLC method to ensure it is robust against matrix effects?
A5: Method validation should include the following experiments:
-
Recovery Studies: Assess the extraction efficiency of your sample preparation method by spiking known amounts of ferrocyanide into a blank matrix.[4][5]
-
Matrix Effect Evaluation: Compare the response of ferrocyanide in a pure solvent to its response in a post-extraction spiked blank matrix sample. The percentage difference indicates the degree of ion suppression or enhancement.[4]
-
Linearity in Matrix: Establish the linearity of the method using matrix-matched calibration curves.[4][5]
-
Precision and Accuracy: Determine the intra- and inter-day precision and accuracy using quality control samples prepared in the matrix.[4][5]
Experimental Protocols & Data
Table 1: Summary of a Validated HPLC Method for Ferrocyanide in Food Grade Salts
| Parameter | Details |
| HPLC System | High-Performance Liquid Chromatography with UV detection |
| Column | Analytical column with a guard column |
| Mobile Phase | Sodium perchlorate and sodium hydroxide (NaOH) |
| Detection Wavelength | 221 nm |
| Sample Preparation | Dissolved in 0.02M NaOH and filtered. For processed salts, a C18 cartridge was used for cleanup.[5][6] |
| Linearity | 0.1 - 10 mg/L (r² = 0.9999)[5][6] |
| Limit of Detection (LOD) | 0.02 mg/kg[5][6] |
| Limit of Quantification (LOQ) | 0.07 mg/kg[5][6] |
| Recovery | 80.3 - 102.2% in six different salt matrices[5][6] |
| Relative Standard Deviation (RSD) | 0.3 - 4.4%[5][6] |
Data sourced from Lim et al. (2018).[4][5][6]
Detailed Experimental Protocol: Sample Preparation using SPE
This protocol describes the use of a C18 solid-phase extraction cartridge to minimize matrix interference from complex food samples, such as processed salts containing herbs and spices.
-
Sample Dissolution: Dissolve a known weight of the sample in a 0.02 M NaOH solution.
-
Homogenization and Centrifugation: Homogenize the sample solution and then centrifuge to pellet any insoluble material.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences while retaining the components of interest.
-
Elution: Elute the ferrocyanide from the cartridge using an appropriate solvent.
-
Analysis: The eluate is then ready for injection into the HPLC system.
Visualizations
Caption: Experimental workflow for HPLC analysis of ferrocyanide with SPE cleanup.
Caption: Troubleshooting logic for common HPLC issues with ferrocyanide analysis.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. Ion Pairing Reagents For Hplc [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative to Inertsil HPLC Columns: Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
Technical Support Center: Optimizing Ferrocyanide-Based Sorbents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferrocyanide-based sorbents. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you improve the binding capacity and overall performance of your sorbents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ferrocyanide-based sorbents.
Issue 1: Lower than Expected Binding Capacity
-
Question: My ferrocyanide-based sorbent is showing a significantly lower binding capacity for cesium than reported in the literature. What are the possible causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to a lower than expected binding capacity. Here's a step-by-step troubleshooting approach:
-
Verify Sorbent Synthesis and Activation:
-
Incorrect Stoichiometry: Ensure the molar ratios of reactants used in the synthesis were accurate. An excess or deficit of the transition metal salt or the ferrocyanide salt can lead to the formation of suboptimal crystalline structures.
-
Incomplete Reaction: Confirm that the reaction time and temperature during synthesis were sufficient for complete precipitation of the ferrocyanide complex.
-
Improper Washing: Residual reactants or byproducts can interfere with binding sites. Ensure the synthesized sorbent was thoroughly washed, typically with deionized water, until a neutral pH is achieved in the wash water.
-
Activation: Some protocols may require a specific activation step, such as drying at a particular temperature, to ensure the optimal pore structure and availability of binding sites.
-
-
Check Experimental Conditions:
-
pH of the Solution: The pH of the solution plays a crucial role. For most transition metal ferrocyanides, the optimal pH range for cesium binding is between 3 and 11.[1][2] At very low pH (acidic conditions), the sorbent may degrade, while at very high pH (alkaline conditions), metal hydroxides can precipitate, blocking the active sites.[1]
-
Presence of Competing Ions: High concentrations of other monovalent cations, especially potassium (K⁺) and ammonium (NH₄⁺), can compete with cesium (Cs⁺) for the same binding sites, thereby reducing the observed binding capacity for cesium.[3] Sodium (Na⁺) ions can also interfere, but generally to a lesser extent.[2]
-
Temperature: The adsorption of cesium onto ferrocyanide sorbents is often an endothermic process, meaning that increasing the temperature can enhance the binding capacity.[1]
-
-
Evaluate Sorbent Handling and Storage:
-
Moisture Content: Dry storage conditions can lead to a loss of moisture from the sorbent, which can negatively impact its binding capacity.[4][5]
-
Particle Size: The particle size of the sorbent affects the surface area available for binding. Smaller particles generally offer a higher surface area and faster kinetics, but can be more difficult to handle.[4][5]
-
-
Issue 2: Inconsistent or Irreproducible Results
-
Question: I am getting inconsistent binding capacity results between different batches of my sorbent or even within the same batch. What could be causing this variability?
-
Answer: Inconsistent results often stem from a lack of precise control over the experimental parameters.
-
Batch-to-Batch Variability:
-
Synthesis Conditions: Minor variations in synthesis parameters such as temperature, stirring speed, and the rate of reagent addition can lead to differences in particle size, crystallinity, and defect density between batches, all of which can affect binding capacity.
-
Aging of Sorbent: The properties of the sorbent can change over time. Ensure that you are using sorbent from the same batch for a series of comparative experiments.
-
-
Within-Batch Variability:
-
Heterogeneity of the Sorbent: Ensure that the sorbent material is homogeneous. Before taking a sample for an experiment, make sure the bulk sorbent is well-mixed.
-
Inconsistent Solid-to-Liquid Ratio: Precisely measure the amount of sorbent and the volume of the solution in each experiment.
-
Equilibration Time: Ensure that the mixture is agitated for a sufficient amount of time to reach equilibrium. The time to reach equilibrium can vary depending on the sorbent and the experimental conditions.
-
-
Issue 3: Physical Instability of the Sorbent
-
Question: My ferrocyanide sorbent appears to be degrading or changing color during the experiment. What does this indicate?
-
Answer: Physical changes to the sorbent can indicate chemical instability.
-
Color Change: A noticeable color change may suggest a change in the oxidation state of the metal ions within the ferrocyanide structure or decomposition of the complex. This can be triggered by exposure to extreme pH, strong oxidizing or reducing agents, or even prolonged exposure to light for some compounds.
-
Peptization/Dissolution: In highly alkaline solutions, some ferrocyanide sorbents can undergo peptization (formation of a colloidal suspension) or partial dissolution, which leads to a loss of sorbent material and a decrease in removal efficiency.[6]
-
Issue 4: Column Clogging in Flow-Through Experiments
-
Question: I am running a column experiment, and the column has become clogged, leading to a significant increase in backpressure. How can I fix and prevent this?
-
Answer: Column clogging is a common issue in flow-through systems.
-
Immediate Action:
-
Stop the flow to prevent damage to the column and the pump.
-
Disconnect the column from the detector and reverse the direction of flow.
-
Pump a suitable solvent (initially the mobile phase without the analyte) at a low flow rate to try and dislodge the blockage.
-
If the blockage persists, a more aggressive washing protocol may be necessary, using a solvent that can dissolve the suspected precipitate.
-
-
Prevention:
-
Filter Samples and Mobile Phases: Always filter your sample solutions and mobile phases through an appropriate membrane filter (e.g., 0.45 µm) before introducing them into the column.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to trap any particulate matter or strongly adsorbing compounds.
-
Proper Column Packing: Ensure that the column is packed uniformly to avoid channeling and the accumulation of fine particles at the inlet.
-
Avoid Precipitation: Ensure that the experimental conditions (e.g., pH, concentration of competing ions) do not lead to the precipitation of any components within the column.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH range for cesium binding on most ferrocyanide-based sorbents?
-
A1: Generally, ferrocyanide-based sorbents exhibit high efficiency for cesium removal over a wide pH range, typically from pH 3 to 11.[1][2] However, the optimal pH can vary depending on the specific composition of the sorbent. It is always recommended to perform a preliminary study to determine the optimal pH for your specific sorbent and experimental conditions.
-
-
Q2: How do common cations like Na⁺, K⁺, and NH₄⁺ affect cesium binding?
-
A2: These cations can compete with Cs⁺ for the active binding sites on the sorbent, which can reduce the efficiency of cesium removal. The interference generally follows the order: NH₄⁺ ≈ K⁺ > Na⁺.[3] The extent of interference is dependent on the concentration of these competing ions.
-
-
Q3: Can ferrocyanide-based sorbents be regenerated and reused?
-
A3: Yes, many ferrocyanide-based sorbents can be regenerated. This is typically achieved by washing the spent sorbent with a concentrated solution of a salt containing a cation that can displace the bound cesium, such as a concentrated solution of ammonium nitrate or nitric acid.[7][8] However, repeated regeneration cycles can sometimes lead to a gradual loss of binding capacity or mechanical strength of the sorbent.[7][8]
-
-
Q4: What is the primary mechanism of cesium binding to ferrocyanide sorbents?
-
A4: The primary mechanism is believed to be ion exchange, where cesium ions in the solution are exchanged for other cations (often potassium or other alkali metals) present within the crystal lattice of the ferrocyanide complex.[9] The specific size of the channels in the ferrocyanide crystal structure makes them highly selective for cesium ions.[3]
-
-
Q5: How can I increase the surface area of my synthesized ferrocyanide sorbent?
-
A5: The surface area can be increased by controlling the synthesis conditions to produce smaller nanoparticles.[8] Additionally, immobilizing the ferrocyanide nanoparticles on a high-surface-area support material, such as activated carbon, silica, or a biopolymer like chitosan, can significantly increase the overall surface area and accessibility of the binding sites.
-
Data Presentation
Table 1: Influence of Transition Metal on Cesium Binding Capacity
| Sorbent Composition | Maximum Binding Capacity (mg/g) | Reference |
| Potassium Copper Ferrocyanide | 163.7 | [1] |
| Potassium Nickel Ferrocyanide | 147.2 | [9] |
| Potassium Cobalt Ferrocyanide | 124.5 | [10] |
| Potassium Zinc Ferrocyanide | 112.8 | [11] |
Table 2: Effect of pH on Cesium Removal Efficiency by Potassium Copper Ferrocyanide
| pH | Removal Efficiency (%) | Reference |
| 2 | 85.2 | [1] |
| 4 | 92.8 | [1] |
| 6 | 98.5 | [1] |
| 8 | 98.7 | [1] |
| 10 | 97.9 | [1] |
| 12 | 88.4 | [1] |
Table 3: Impact of Competing Ions on Cesium Distribution Coefficient (Kd) for a Chitosan-Ferrocyanide Sorbent
| Competing Ion | Concentration (mol/L) | Kd (mL/g) | Reference |
| None | - | 1.5 x 10⁵ | [6] |
| Na⁺ | 1 | 1.2 x 10⁵ | [6] |
| K⁺ | 1 | 0.8 x 10⁵ | [6] |
| NH₄⁺ | 1 | 0.7 x 10⁵ | [6] |
Experimental Protocols
Protocol 1: Synthesis of Potassium Copper Ferrocyanide (KCuFC)
This protocol describes a common method for synthesizing potassium copper ferrocyanide powder.
-
Reagents and Materials:
-
Copper(II) chloride (CuCl₂)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Centrifuge and centrifuge tubes
-
Drying oven
-
-
Procedure:
-
Prepare a 0.1 M solution of CuCl₂ in deionized water.
-
Prepare a 0.1 M solution of K₄[Fe(CN)₆] in deionized water.
-
While vigorously stirring, slowly add the K₄[Fe(CN)₆] solution dropwise to the CuCl₂ solution. A reddish-brown precipitate will form immediately.
-
Continue stirring the mixture for at least 1 hour at room temperature to ensure the reaction goes to completion.
-
Separate the precipitate by centrifugation.
-
Decant the supernatant and wash the precipitate with deionized water. Resuspend the precipitate and centrifuge again. Repeat this washing step 3-5 times to remove any unreacted reagents.
-
After the final wash, dry the precipitate in an oven at 60-80°C overnight.
-
Grind the dried product into a fine powder and store it in a desiccator.
-
Protocol 2: Batch Adsorption Experiment to Determine Maximum Binding Capacity
This protocol outlines the procedure for conducting a batch adsorption study to determine the Langmuir and Freundlich isotherm parameters.
-
Materials:
-
Synthesized ferrocyanide-based sorbent
-
Stock solution of cesium chloride (CsCl) of known concentration
-
pH meter
-
Shaker or orbital incubator
-
Centrifuge or filtration apparatus
-
Analytical instrument for measuring cesium concentration (e.g., ICP-MS, AAS)
-
-
Procedure:
-
Prepare a series of cesium solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) from the stock solution.
-
Adjust the pH of each solution to the desired value (e.g., pH 7).
-
Accurately weigh a fixed amount of the sorbent (e.g., 20 mg) and add it to a series of flasks or tubes.
-
Add a fixed volume of each cesium solution (e.g., 20 mL) to the flasks containing the sorbent.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time sufficient to reach equilibrium (e.g., 24 hours).
-
After equilibration, separate the sorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of cesium in the supernatant.
-
Calculate the amount of cesium adsorbed per unit mass of sorbent (qe) using the formula: qe = (C₀ - Ce) * V / m where C₀ is the initial cesium concentration, Ce is the equilibrium cesium concentration, V is the volume of the solution, and m is the mass of the sorbent.
-
Plot qe versus Ce to obtain the adsorption isotherm. Fit the data to the Langmuir and Freundlich models to determine the maximum binding capacity and other isotherm constants.
-
Visualizations
Caption: Experimental workflow for synthesizing a ferrocyanide sorbent and determining its binding capacity.
Caption: Troubleshooting flowchart for low binding capacity of ferrocyanide-based sorbents.
References
- 1. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of magnetite/GO/potassium copper hexacyanoferrate nanocomposite for removal of radioactive cesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gjesm.net [gjesm.net]
- 11. nacalai.com [nacalai.com]
Technical Support Center: Regeneration of Ferrocyanide Composite Materials for Radionuclide Adsorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of ferrocyanide composite materials following radionuclide adsorption. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration of ferrocyanide composite materials.
| Issue | Potential Cause | Recommended Solution |
| Low Radionuclide Elution Efficiency | 1. Inappropriate Eluent: The chosen eluent may not be effective for the specific radionuclide and composite material. 2. Insufficient Eluent Concentration: The eluent concentration may be too low to effectively displace the adsorbed radionuclide. 3. Inadequate Contact Time: The eluent may not have been in contact with the composite for a sufficient duration. 4. High Flow Rate (Column Regeneration): In a column setup, a high flow rate can reduce the contact time between the eluent and the composite.[1] | 1. Eluent Selection: For Cesium (Cs) elution, consider using nitric acid (HNO₃) or potassium chloride (KCl) solutions. For PAN-based composites, 0.1M NaOH has been used.[2] 2. Optimize Concentration: Systematically increase the eluent concentration (e.g., starting from 0.1 M up to 1 M or higher) to determine the optimal concentration for desorption. 3. Increase Contact Time: For batch regeneration, increase the stirring/shaking time. For column regeneration, reduce the flow rate. 4. Adjust Flow Rate: Decrease the eluent flow rate to allow for more effective ion exchange.[1] |
| Reduced Adsorption Capacity After Regeneration | 1. Degradation of Composite Material: The regeneration process, particularly with strong acids, may cause degradation of the polymer matrix (e.g., PAN-based composites) or the ferrocyanide itself.[3] 2. Leaching of Ferrocyanide: The active ferrocyanide component may be leaching from the composite support during regeneration. 3. Incomplete Elution: Residual radionuclides from the previous cycle may still occupy active sites. | 1. Milder Regeneration Conditions: Use the lowest effective eluent concentration and avoid prolonged exposure. Consider alternative, less harsh eluents. 2. Material Characterization: Analyze the composite material before and after regeneration using techniques like FTIR, XRD, and SEM to check for structural changes. 3. Thorough Rinsing: After elution, rinse the composite thoroughly with deionized water to remove any remaining eluent and eluted radionuclides before starting the next adsorption cycle. |
| Physical Degradation of Composite (e.g., crumbling, swelling) | 1. Harsh Chemical Environment: Strong acids or bases can damage the physical structure of the composite material. 2. Mechanical Stress: Vigorous stirring or high pressure in column operations can lead to physical breakdown. | 1. pH Optimization: Test a range of pH values for your eluent to find a balance between elution efficiency and material stability. 2. Gentle Agitation: Use gentle stirring or shaking during batch regeneration. For column operations, ensure the pressure does not exceed the manufacturer's recommendations. |
| Inconsistent Regeneration Performance | 1. Variability in Experimental Conditions: Inconsistent eluent concentration, contact time, or temperature between cycles. 2. Progressive Degradation: Gradual, cumulative damage to the composite material over multiple cycles. | 1. Standardize Protocol: Strictly adhere to a standardized and documented regeneration protocol for all cycles. 2. Monitor Performance: Track the adsorption and regeneration efficiency over multiple cycles to determine the effective lifespan of the composite material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for regenerating ferrocyanide composite materials after radionuclide adsorption?
A1: The primary mechanism is ion exchange. A high concentration of cations in the eluent solution (e.g., H⁺ from nitric acid or K⁺ from potassium chloride) competes with the adsorbed radionuclides for the active sites on the ferrocyanide, leading to the release of the radionuclides from the composite.
Q2: How many times can I regenerate and reuse my ferrocyanide composite?
A2: The reusability of a ferrocyanide composite depends on the specific composite material, the adsorbed radionuclide, and the regeneration conditions.[4][5] Some studies have shown that certain composites can be reused for multiple cycles with minimal loss of adsorption capacity. For example, a magnetic potassium cobalt hexacyanoferrate composite maintained 92.1% of its initial adsorption efficiency after five regeneration cycles with 1M KCl. It is crucial to perform multi-cycle tests to determine the effective lifespan of your specific adsorbent.
Q3: Can I use any acid for regeneration?
A3: While strong acids like nitric acid are often effective for eluting radionuclides, they can also cause degradation of the composite material, especially the polymer binder.[3] It is recommended to start with a lower concentration and gradually increase it to find the optimal balance between regeneration efficiency and material stability. The choice of acid should also consider the specific ferrocyanide composite, as some may be more acid-stable than others.
Q4: How do I know if my composite material is degrading during regeneration?
A4: Signs of degradation include a significant decrease in adsorption capacity after regeneration, changes in the physical appearance of the composite (e.g., color change, crumbling), and the presence of ferrocyanide or polymer components in the eluent solution. Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) can be used to assess structural and chemical changes in the composite material before and after regeneration.
Q5: Is it possible to regenerate composites loaded with multiple radionuclides?
A5: Yes, it is possible. However, the elution efficiency may vary for different radionuclides. It is advisable to develop a regeneration protocol optimized for the specific mixture of radionuclides you are working with. This may involve using a combination of eluents or a multi-step elution process.
Quantitative Data on Regeneration Performance
The following table summarizes available data on the regeneration of ferrocyanide composite materials. Note that performance is highly dependent on the specific composite and experimental conditions.
| Composite Material | Radionuclide | Eluent | Regeneration Efficiency | Number of Cycles | Reference |
| Magnetic Potassium Cobalt Hexacyanoferrate | Rubidium (Rb⁺) | 1 M KCl | 92.1% | 5 | |
| PAN-KCoCF / PAN-KNiCF | Cesium (Cs⁺) | 0.1 M NaOH | Reversible adsorption demonstrated | Not specified | [2] |
| General Adsorbents for Radioactive Waste | Various | Acids, Bases, Water | Varies, with some MOFs showing significant stability | Up to 5 or more | [6] |
Experimental Protocols
Batch Regeneration Protocol
This protocol is suitable for regenerating small quantities of powdered or granular composite material.
Materials:
-
Radionuclide-loaded ferrocyanide composite
-
Eluent solution (e.g., 0.1 M - 1 M HNO₃ or KCl)
-
Deionized water
-
Beakers or flasks
-
Magnetic stirrer or shaker
-
Filtration apparatus
Procedure:
-
Separation: Separate the radionuclide-loaded composite from the treated solution by filtration or centrifugation.
-
Washing (Optional): Wash the composite with a small amount of deionized water to remove any residual untreated solution.
-
Elution:
-
Place the composite in a beaker or flask.
-
Add the eluent solution at a known solid-to-liquid ratio (e.g., 1:10 w/v).
-
Stir or shake the mixture for a predetermined contact time (e.g., 1-2 hours). The optimal time should be determined experimentally.
-
-
Separation of Eluted Composite: Separate the regenerated composite from the eluent solution (which now contains the desorbed radionuclides) by filtration.
-
Rinsing: Rinse the regenerated composite thoroughly with deionized water until the pH of the rinsing water is neutral. This is crucial to remove any residual eluent that might interfere with subsequent adsorption cycles.
-
Drying: Dry the regenerated composite at a suitable temperature (e.g., 60-80 °C) before reuse.
Column Regeneration Protocol
This protocol is designed for regenerating composite materials packed in a column.
Materials:
-
Column packed with radionuclide-loaded ferrocyanide composite
-
Eluent solution (e.g., 0.1 M - 1 M HNO₃ or KCl)
-
Deionized water
-
Peristaltic pump
-
Fraction collector (optional)
Procedure:
-
Washing (Optional): Pass a small volume of deionized water through the column to remove any remaining feed solution.
-
Elution:
-
Pump the eluent solution through the column at a controlled flow rate. A lower flow rate is generally recommended to maximize contact time and elution efficiency.[1]
-
The direction of flow can be either co-current (same direction as adsorption) or counter-current (opposite direction). Counter-current flow is often more effective.
-
-
Monitoring Elution: Collect the effluent from the column and analyze it for the concentration of the desorbed radionuclide to determine when the elution is complete.
-
Rinsing: Once elution is complete, pump deionized water through the column until the pH of the effluent is neutral and no residual eluent is detected.
-
Re-equilibration: The column is now ready for the next adsorption cycle.
Visualizations
References
- 1. Experimental Design and Breakthrough Curve Modeling of Fixed-Bed Columns Utilizing a Novel 3D Coconut-Based Polyurethane-Activated Carbon Composite Adsorbent for Lead Sequestration [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Why reuse spent adsorbents? The latest challenges and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Calcium and Potassium Ferrocyanide for Enhanced Cesium Removal
For Immediate Publication
A detailed review for researchers, scientists, and drug development professionals exploring the efficacy of ferrocyanide-based compounds in the selective removal of cesium.
The escalating need for effective remediation of radioactive contaminants has propelled research into highly selective and efficient adsorbent materials. Among these, insoluble metal ferrocyanides have garnered significant attention for their exceptional ability to capture cesium ions (Cs⁺), a prevalent and hazardous radionuclide. This guide provides a comprehensive comparative study of two such compounds: calcium ferrocyanide and potassium ferrocyanide. While potassium ferrocyanide and its derivatives are well-documented for their superior cesium scavenging capabilities, the role and efficacy of this compound are less established, suggesting a potential area for novel research.
Performance Overview: A Tale of Two Cations
Potassium-based ferrocyanides, particularly in their transition metal forms like potassium copper ferrocyanide (KCuFC), potassium nickel ferrocyanide (KNiFC), and potassium cobalt ferrocyanide (KCoFC), have consistently demonstrated high adsorption capacities and selectivity for cesium. This is largely attributed to the specific crystalline structure of these compounds, which features channels ideally sized for the ionic radius of cesium, facilitating a strong affinity and efficient ion exchange.
In contrast, data on the direct application of simple this compound (Ca₂[Fe(CN)₆]) for cesium removal from aqueous solutions is notably scarce in peer-reviewed literature. Its role has been more prominent as a structural component in composite adsorbents or in mixed cation compounds. For instance, calcium alginate is often used as a binder to create granular forms of other metal ferrocyanides, such as zinc ferrocyanide, for improved handling and column applications.
A patented formulation for in-vivo decorporation of radiocesium, Calcium Potassium Ferrocyanide ([CaK₂Fe(CN)₆]), suggests that calcium-containing ferrocyanides can be effective, reportedly offering faster removal than Prussian blue. This indicates a potential synergistic effect or a unique mechanism of action when both calcium and potassium are present in the ferrocyanide structure. Furthermore, innovative materials like potassium calcium thiostannate have shown that the leaching of calcium ions under acidic conditions can enhance cesium uptake, hinting at complex interplay between the cations and the adsorbent matrix.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cesium removal performance of various ferrocyanide compounds. The disparity in the volume of research is evident, with extensive data available for potassium-based ferrocyanides and a lack of direct comparative data for this compound as a primary adsorbent.
Table 1: Cesium Adsorption Capacities of Various Ferrocyanide Adsorbents
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Potassium Copper Ferrocyanide (KCuFC) composite | 60.83 | [1] |
| Potassium Cobalt Ferrocyanide (KCoFC) - magnetic composite | 141.44 | [2] |
| Potassium Nickel Ferrocyanide (KNiFC) - composite | Not specified, but effective | [3] |
| Zinc Ferrocyanide (in Calcium Alginate beads) | Capacity increases with ZnFC content | [4][5][6] |
| This compound (Ca₂[Fe(CN)₆]) | Data not available in reviewed literature | |
| Calcium Potassium Ferrocyanide ([CaK₂Fe(CN)₆]) | Effective for in-vivo decorporation |
Table 2: Influence of pH on Cesium Adsorption by Potassium Ferrocyanides
| Adsorbent | Optimal pH Range | Observations | Reference |
| Potassium Copper Ferrocyanide (KCuFC) composite | 5.0 - 10.0 | Adsorption capacity increases from pH 2 to 5 and remains stable up to pH 10. | [1] |
| Copper Ferrocyanide | 4.0 - 9.0 | Stable adsorption capacity within this range.[7][8] | |
| Prussian Blue (insoluble) | ~7.5 | Highest cesium binding at physiological pH; lower binding at acidic pH. | [9] |
Table 3: Effect of Competing Ions on Cesium Removal by Potassium Ferrocyanides
| Adsorbent | Competing Ions | Effect on Cesium Adsorption | Reference |
| Potassium Copper Ferrocyanide (KCuFC) composite | K⁺, Na⁺, Ca²⁺, Mg²⁺ | High concentrations of competing ions had little influence on Cs⁺ absorption. | [10] |
| PAN-based Potassium Cobalt and Nickel Ferrocyanides | K⁺, Na⁺, NH₄⁺, Ca²⁺, Mg²⁺ | Presence of these cations caused a reduction in the maximum adsorption capacity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of ferrocyanide adsorbents for cesium removal.
Synthesis of Potassium Copper Ferrocyanide (KCuFC) Composite Particles
This protocol is based on the facile synthesis of a carboxymethyl cellulose (CMC) – KCuFC composite adsorbent.[1]
Materials:
-
Sodium carboxymethyl cellulose (CMC)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Copper (II) chloride (CuCl₂)
-
Deionized water
Procedure:
-
Prepare a 2% (w/v) CMC solution by dissolving 2 g of CMC in 100 mL of a 2.5% (w/v) K₄[Fe(CN)₆] solution with constant stirring for 4 hours at room temperature.
-
Ultrasonicate the solution for several minutes to ensure homogeneity.
-
Extrude the resulting viscous solution through a syringe into a 5% (w/v) CuCl₂ solution.
-
Allow the formed composite particles to age in the CuCl₂ solution for 24 hours.
-
Collect the particles by filtration, wash them thoroughly with deionized water to remove any unreacted chemicals, and dry them at 60°C for 12 hours.
General Synthesis of Insoluble Metal Ferrocyanides
This is a general precipitation method for synthesizing insoluble ferrocyanides like Prussian blue.[11]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium ferrocyanide (II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
Procedure:
-
Separately dissolve 2.6 g of FeCl₃·6H₂O and 1.0 g of K₄[Fe(CN)₆]·3H₂O in 10 mL of deionized water.
-
Add the K₄[Fe(CN)₆] solution dropwise to the FeCl₃ solution while stirring. A blue precipitate will form immediately.
-
Continue stirring the dispersion for 10 minutes.
-
Filter the insoluble Prussian blue precipitate and wash it with approximately 500 mL of deionized water.
-
Dry the obtained sample in an oven at 80°C for 5 hours.
Batch Adsorption Experiment for Cesium Removal
This protocol outlines a typical batch experiment to evaluate the cesium adsorption capacity of a synthesized ferrocyanide adsorbent.[1]
Materials:
-
Synthesized ferrocyanide adsorbent
-
Cesium chloride (CsCl) stock solution
-
Deionized water
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration setup
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Prepare a series of CsCl solutions of known concentrations from the stock solution.
-
For each experiment, add a specific amount of the adsorbent (e.g., 20 mg) to a fixed volume of the CsCl solution (e.g., 50 mL).
-
Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.
-
Agitate the mixtures at a constant speed and temperature for a predetermined contact time to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the final concentration of cesium in the supernatant using ICP-OES or AAS.
-
Calculate the amount of cesium adsorbed per unit mass of the adsorbent (qₑ in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of cesium (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Ion exchange mechanism for cesium removal by potassium ferrocyanide.
Caption: General experimental workflow for adsorbent synthesis and testing.
Conclusion and Future Outlook
The existing body of research unequivocally establishes potassium-based ferrocyanides as highly effective materials for the selective removal of cesium from aqueous solutions. Their performance is well-characterized, with substantial data available on their adsorption capacities, kinetics, and behavior under various environmental conditions.
The role of this compound, however, remains an open area for investigation. While its application in composite materials and specialized formulations is noted, its efficacy as a standalone adsorbent for cesium is not well-documented. This knowledge gap presents a valuable opportunity for future research. A systematic study directly comparing the cesium adsorption performance of this compound with that of potassium ferrocyanide under identical experimental conditions would be a significant contribution to the field of radioactive waste remediation. Such research could potentially unveil novel mechanisms or synergistic effects, leading to the development of even more efficient and cost-effective solutions for cesium decontamination. Drug development professionals may also find value in further exploring the in-vivo applications of mixed cation ferrocyanides for radionuclide decorporation.
References
- 1. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of cesium binding to ferric hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 11. More Efficient Prussian Blue Nanoparticles for an Improved Caesium Decontamination from Aqueous Solutions and Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Ferrocyanide and Prussian Blue for Radiocesium Decorporation
For Researchers, Scientists, and Drug Development Professionals
The effective removal of incorporated radionuclides, such as radiocesium (primarily ¹³⁷Cs), following a radiological or nuclear incident is a critical medical countermeasure. This guide provides a comparative analysis of two key decorporation agents: Prussian blue, the current FDA-approved standard of care, and calcium ferrocyanide, an alternative with purported higher efficacy. This document synthesizes available experimental data to objectively compare their performance, offering insights for researchers and drug development professionals in the field of radiation countermeasures.
Mechanism of Action
Both Prussian blue (insoluble ferric hexacyanoferrate) and this compound belong to the same class of compounds that act as ion exchangers. After oral administration, these compounds are not absorbed from the gastrointestinal (GI) tract. Radiocesium, which is systemically absorbed and distributed throughout the body, is secreted into the intestinal tract via the bile. In the gut, the ferrocyanide compounds selectively bind the radiocesium ions, preventing their reabsorption into the bloodstream. This interruption of the enterohepatic circulation enhances the fecal excretion of radiocesium, thereby reducing the biological half-life and the overall radiation dose to the body.
Performance Comparison: Efficacy and Safety
However, comparative data is available for a Prussian blue analog, copper ferrocyanide (CuFe), which has demonstrated enhanced efficacy in preclinical studies.
Table 1: In Vivo Efficacy of Ferrocyanide Compounds for Radiocesium Decorporation
| Compound | Animal Model | Administration Route | Key Findings | Citation |
| Prussian Blue | Human | Oral | Reduces the biological half-life of ¹³⁷Cs by approximately 43-69%. | [1] |
| Prussian Blue | Rat | Oral | Fecal excretion accounted for 80-88% of the administered ¹³⁷Cs dose when co-administered. | [2] |
| Calcium Potassium Ferrocyanide | Rat | Oral | Claimed to be twice as effective as Prussian Blue in decorporating ¹³⁷Cs. | [3] |
| Copper Ferrocyanide (CuFe) | Mouse | Oral (Intragastric) | Fecal cumulative excretion rate of 69.5%, which is 1.45 times higher than that of Prussian Blue (48.8%). | [4] |
Disclaimer: The data for Calcium Potassium Ferrocyanide is sourced from a patent and should be interpreted with caution as it has not been independently verified in peer-reviewed literature.
Table 2: Safety and Dosage Information
| Compound | Approved Human Dosage (for Prussian Blue) | Common Side Effects |
| Prussian Blue | Adults and adolescents: 3 grams three times daily. Children (2-12 years): 1 gram three times daily. | Constipation, upset stomach. May cause blue discoloration of feces and mouth/teeth if capsules are opened. |
| This compound | Not an FDA-approved drug; no established human dosage. | Data not available from clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies evaluating ferrocyanide-based decorporation agents.
In Vivo Evaluation of Prussian Blue and Copper Ferrocyanide (CuFe) in Mice[4]
-
Animal Model: Male BALB/c mice.
-
Contamination: Mice were administered a single oral dose of ¹³³CsCl solution (100 μg/kg).
-
Treatment: Five minutes after contamination, mice were treated with an oral gavage of either Prussian blue or CuFe nanoparticles suspended in a 0.5% sodium carboxymethyl cellulose solution at a dose of 20 μg/kg. A control group received the vehicle solution.
-
Sample Collection: Feces and urine were collected at 6, 12, 24, 48, and 72 hours post-administration.
-
Analysis: The concentration of cesium in the collected samples was determined using inductively coupled plasma mass spectrometry (ICP-MS). The cumulative excretion rate was calculated to determine the decorporation efficacy.
In Vivo Evaluation of Prussian Blue in Rats[2]
-
Animal Model: Jugular cannulated male Sprague-Dawley rats.
-
Contamination: A single oral gavage of ¹³⁷Cs chloride (approximately 61 ng/kg).
-
Treatment: Immediately following contamination, rats were given an oral gavage of 0.1 g of either a novel ferrocyanide functionalized nanoporous silica sorbent (SAMMS) or insoluble Prussian blue.
-
Sample Collection: Blood, urine, and feces were collected for 72 hours in metabolism cages. At 72 hours, rats were euthanized, and tissues (liver, kidneys, muscle, etc.) were collected.
-
Analysis: The amount of ¹³⁷Cs in all samples was quantified by gamma counting.
Discussion and Future Directions
Prussian blue is a well-established and effective decorporation agent for radiocesium, with a long history of use and regulatory approval. The available data suggests that it significantly enhances the elimination of ingested radiocesium.
The research on Prussian blue analogs, such as copper ferrocyanide, is a promising avenue for the development of next-generation decorporation agents. The enhanced efficacy of CuFe in preclinical models highlights the potential for improving upon the current standard of care. Future research should focus on:
-
Conducting direct, head-to-head, peer-reviewed in vivo studies comparing the efficacy and safety of this compound and Prussian blue.
-
Further investigating the mechanisms behind the potentially higher efficacy of calcium and copper ferrocyanides.
-
Optimizing the formulation and delivery of these agents to maximize their binding capacity in the GI tract.
References
- 1. fda.gov [fda.gov]
- 2. In Vitro and In Vivo Evaluation of a Novel Ferrocyanide Functionalized Nanopourous Silica Decorporation Agent for Cesium (Cs) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Method for the Determination of Radioactive Caesium in Live Animals and Carcasses, and its Practical Application in Norway after the Chernobyl Nuclear Reactor Accident - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ferrocyanide Quantification: A Cross-Validation of Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of ferrocyanide is crucial in various applications, from its use as an anti-caking agent in salts to its role in electrochemical studies. This guide provides a comparative analysis of three primary analytical techniques for ferrocyanide quantification: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Cyclic Voltammetry. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics for the three techniques discussed.
| Parameter | Spectrophotometry (Prussian Blue) | High-Performance Liquid Chromatography (HPLC) | Cyclic Voltammetry (CV) |
| Principle | Colorimetric reaction between ferrocyanide and Fe³⁺ to form Prussian blue, measured by absorbance.[1][2] | Chromatographic separation of ferrocyanide from other ions on a column, followed by UV detection.[3][4] | Electrochemical measurement of the current generated from the reversible redox reaction of the Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ couple.[5][6] |
| Limit of Detection (LOD) | Generally in the low mg/L (ppm) range. | 0.02 mg/kg[3][4] | Low µg/L (ppb) to mg/L (ppm) range, dependent on electrode and parameters. |
| Limit of Quantification (LOQ) | Typically higher than HPLC and CV. | 0.07 mg/kg[3][4] | Dependent on system, can be in the µg/L range. |
| Linearity Range | Method-dependent, often narrower than other techniques. | 0.1–10 mg/L (r² = 0.9999)[3][4] | Can span several orders of magnitude (e.g., 2-10 mM).[6] |
| Primary Advantages | Simple, inexpensive, and rapid. Widely available equipment. | High selectivity and sensitivity, suitable for complex matrices.[3][4] | High sensitivity, provides information on redox behavior, suitable for real-time monitoring.[7][8] |
| Primary Disadvantages | Prone to interferences from other reducing/oxidizing agents and colored compounds. | Requires more expensive equipment and skilled personnel. Longer analysis time per sample. | Sensitive to electrode surface condition and matrix effects. Requires a well-defined electrolyte system. |
Experimental Protocols
Detailed methodologies are provided below for each of the compared analytical techniques. These protocols are based on established methods and can be adapted for specific laboratory needs.
Spectrophotometric Determination (Prussian Blue Method)
This method relies on the reaction of ferrocyanide with ferric ions (Fe³⁺) in an acidic medium to produce a stable, intensely colored complex known as Prussian blue (ferric ferrocyanide).[2] The absorbance of this complex is measured at approximately 700 nm and is directly proportional to the concentration of ferrocyanide.[2][9]
Methodology:
-
Reagent Preparation:
-
Ferric Chloride Solution: Prepare a stock solution of ferric chloride (FeCl₃) in dilute hydrochloric acid (HCl).
-
Standard Solutions: Prepare a series of potassium ferrocyanide (K₄[Fe(CN)₆]) standards of known concentrations in deionized water.
-
-
Sample Preparation:
-
Dissolve solid samples in deionized water. For complex matrices, a filtration step may be necessary to remove particulate matter.[1]
-
Ensure the sample solution is neutral or slightly acidic.
-
-
Color Development:
-
To an aliquot of the sample or standard solution, add the acidic ferric chloride solution.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) to ensure complete color development.[10]
-
-
Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of ferrocyanide in the sample by interpolating its absorbance value on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
This technique separates ferrocyanide from other anions in the sample matrix using an ion-exchange or reversed-phase column. The separated ferrocyanide is then quantified by a UV-Vis detector.
Methodology:
This protocol is based on a validated method for determining ferrocyanide in food-grade salts.[3][4]
-
Instrumentation & Conditions:
-
HPLC System: An HPLC system equipped with a guard column, an analytical column, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A suitable anion-exchange column (e.g., Dionex IonPac AS11).[11]
-
Mobile Phase: A gradient or isocratic mobile phase, commonly composed of sodium perchlorate and sodium hydroxide (NaOH).[3][4]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Reagent Preparation:
-
Sample Preparation:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared standards and samples.
-
Identify the ferrocyanide peak based on its retention time compared to the standards.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the ferrocyanide concentration in the samples based on their peak areas and the calibration curve.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique that studies the redox behavior of species in solution.[7] For ferrocyanide, it involves scanning the potential of an electrode and measuring the resulting current from its oxidation to ferricyanide and subsequent reduction back to ferrocyanide. The peak current is proportional to the ferrocyanide concentration.
Methodology:
-
Instrumentation & Setup:
-
Potentiostat: An instrument to control the potential and measure the current.
-
Electrochemical Cell: A three-electrode setup is standard.[5]
-
-
Reagent Preparation:
-
Analysis:
-
Place the sample or standard solution in the electrochemical cell and immerse the three electrodes.
-
Set the experimental parameters on the potentiostat software, including:
-
Run the cyclic voltammogram. The output will be a plot of current vs. potential.
-
-
Quantification:
-
Measure the anodic or cathodic peak current from the voltammogram.
-
Create a calibration curve by plotting the peak current of the standard solutions versus their concentrations.[12]
-
Determine the concentration of the unknown sample from its measured peak current using the calibration curve.
-
Visualizing Workflows and Logic
To further clarify the processes involved in analytical chemistry, the following diagrams, generated using Graphviz, illustrate a typical validation workflow and a decision-making process for method selection.
References
- 1. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 2. Prussian blue - Wikipedia [en.wikipedia.org]
- 3. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]
- 6. basinc.com [basinc.com]
- 7. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comsol.it [comsol.it]
- 9. rjptonline.org [rjptonline.org]
- 10. akjournals.com [akjournals.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scribd.com [scribd.com]
Comparative Toxicity Assessment of Different Ferrocyanide Salts
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicity assessment of three commonly encountered ferrocyanide salts: sodium ferrocyanide, potassium ferrocyanide, and ferric ferrocyanide (Prussian blue). The information presented herein is intended to assist researchers in evaluating the relative safety profiles of these compounds for various applications. The data is compiled from in vitro and in vivo studies, with a focus on cytotoxicity, genotoxicity, and acute toxicity.
Executive Summary
Ferrocyanide salts are complex salts of the ferrocyanide anion, [Fe(CN)₆]⁴⁻. Despite the presence of cyanide ligands, these compounds are significantly less toxic than free cyanide salts due to the strong coordination bond between the iron atom and the cyanide groups.[1] This guide demonstrates that while all three ferrocyanide salts exhibit relatively low toxicity, there are notable differences in their in vitro effects. Potassium ferrocyanide has been shown to induce genotoxicity in human lymphocytes at higher concentrations, whereas sodium ferrocyanide did not exhibit the same effect under similar conditions.[2] Ferric ferrocyanide, or Prussian blue, is generally considered to have the lowest toxicity of the three and is even used as a therapeutic agent to treat heavy metal poisoning.[3]
Data Presentation
Table 1: Comparative Toxicity Data of Ferrocyanide Salts
| Parameter | Sodium Ferrocyanide (Na₄[Fe(CN)₆]) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Ferric Ferrocyanide (Fe₄[Fe(CN)₆]₃ - Prussian Blue) |
| Acute Oral Toxicity (LD₅₀) | 1600-3200 mg/kg (rat)[4] | 1600-3200 mg/kg (rat)[4] | Generally recognized as non-toxic; daily doses of 10g are tolerated in humans.[1] |
| Acute Intraperitoneal Toxicity (LD₅₀) | 512-1024 mg/kg (mice)[5] | 512-1024 mg/kg (mice)[5] | Not readily available for non-nanoparticle form. |
| In Vitro Cytotoxicity | Significantly reduced human lymphocyte viability by ~17% only at 10 mM.[6] | Significantly reduced human lymphocyte viability by ~20% at concentrations of 1, 5, and 10 mM.[2][6] | Generally considered non-cytotoxic in its standard form.[7] Nanoparticles may show size- and charge-dependent effects. |
| In Vitro Genotoxicity (Comet Assay) | No significant increase in DNA damage in human lymphocytes up to 10 mM.[2][6] | Significant increase in DNA damage in human lymphocytes at 5 mM and 10 mM.[2][6] | In vitro studies on non-nanoparticle form showed clastogenic effects in human lymphocytes.[8] |
Experimental Protocols
Cell Viability Assessment (MTT/Resazurin Assay)
This protocol is a general guideline for assessing the cytotoxicity of ferrocyanide salts using a metabolic activity-based assay.
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT) or resazurin to a colored formazan product or a fluorescent product (resorufin), respectively. The amount of product formed is proportional to the number of viable cells.[4][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ferrocyanide salts in a suitable cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition:
-
For MTT Assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4][10]
-
For Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.[6]
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or fluorescence (Ex/Em ~560/590 nm for resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the cell viability against the compound concentration.
Genotoxicity Assessment (Alkaline Comet Assay)
This protocol outlines the general steps for detecting DNA strand breaks in individual cells.
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid "head."[11]
Protocol:
-
Cell Preparation: Expose human lymphocytes to different concentrations of the ferrocyanide salts for a defined period (e.g., 3 hours).[2]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[6]
Cytotoxicity Assessment (Trypan Blue Exclusion Assay)
This is a simple and rapid method to differentiate viable from non-viable cells.
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. Non-viable cells, with compromised membranes, take up the dye and appear blue.[7][12]
Protocol:
-
Cell Suspension: Prepare a single-cell suspension from the cell culture treated with the test compounds.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[12]
-
Incubation: Allow the mixture to stand for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Ferrocyanide-Induced Toxicity
While the precise signaling pathways of ferrocyanide-induced toxicity are not fully elucidated, evidence suggests the involvement of oxidative stress. The iron in the ferrocyanide complex, although tightly bound, may participate in redox reactions, leading to the generation of reactive oxygen species (ROS). ROS can, in turn, activate downstream signaling cascades such as the NF-κB and MAPK pathways, which are known to be involved in cellular responses to stress, inflammation, and apoptosis.[13][14]
Caption: Hypothetical signaling pathway of ferrocyanide-induced toxicity.
Experimental Workflow for Comparative Toxicity Assessment
The following diagram illustrates a typical workflow for the comparative toxicity assessment of different ferrocyanide salts.
Caption: Experimental workflow for in vitro toxicity comparison.
References
- 1. Comparative cytotoxic response of nickel ferrite nanoparticles in human liver HepG2 and breast MFC-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 394. Calcium, potassium and sodium ferrocyanide (WHO Food Additives Series 6) [inchem.org]
- 5. Ferrocyanide Toxicity - 911Metallurgist [911metallurgist.com]
- 6. Re‐evaluation of sodium ferrocyanide (E 535), potassium ferrocyanide (E 536) and calcium ferrocyanide (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prussian Blue Nanoparticles as a Versatile Photothermal Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo genotoxicity assessment of ferric ferrocyanide and potassium-cobalt ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative toxicity and cell-tissue distribution study on nanoparticular iron complexes using avian embryos and HepG2-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Calcium Ferrocyanide and Sodium Ferrocyanide
This guide provides a detailed spectroscopic comparison of calcium ferrocyanide (Ca₂[Fe(CN)₆]) and sodium ferrocyanide (Na₄[Fe(CN)₆]), two common salts of the ferrocyanide complex. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds. The guide summarizes key spectroscopic data and provides standardized experimental protocols for reproducible analysis.
The core of both compounds is the ferrocyanide anion, [Fe(CN)₆]⁴⁻, where a central iron(II) ion is octahedrally coordinated to six cyanide ligands. While the spectral properties are dominated by this complex ion, the counter-ion (Ca²⁺ vs. Na⁺) can influence the crystal structure and, consequently, the vibrational and electronic spectra in the solid state.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and sodium ferrocyanide based on Fourier Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy.
Table 1: FTIR Spectroscopic Data
| Compound | ν(C≡N) Stretching Mode (cm⁻¹) | Reference |
| This compound | ~2037 (in aqueous solution for [Fe(CN)₆]⁴⁻) | [1] |
| Sodium Ferrocyanide | 2037 - 2040 (in aqueous solution) | [2][3] |
| Sodium Ferrocyanide (Solid) | N/A (Full spectrum available in NIST database) | [4][5] |
Note: The primary IR active mode for ferrocyanides is the T₁ᵤ C≡N stretching vibration of the [Fe(CN)₆]⁴⁻ anion.[1] The exact peak position in the solid state can be influenced by the crystal lattice environment and the cation.
Table 2: Raman Spectroscopic Data
| Compound | ν(C≡N) Stretching Modes (cm⁻¹) | Reference |
| This compound | Not explicitly found, but analysis is feasible. | [1] |
| Sodium Ferrocyanide | 2056 (Eg), 2096 (A₁g) (in solution) | [6] |
| Sodium Ferrocyanide (Solid) | 2131, 2136 | [7] |
Note: The ferrocyanide ion has Raman-active vibrational modes (A₁g and E_g) for the C≡N stretch.[6] The presence and position of these peaks can vary between solid-state and solution-phase measurements.
Table 3: UV-Visible Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Conditions | Reference |
| This compound | 300 - 400 (photodecomposition range) | Not specified | Aqueous Solution | [1] |
| Sodium Ferrocyanide | ~260 | Not specified | Aqueous Solution | [8] |
| Sodium Ferrocyanide | No significant absorbance in the visible range | N/A | Aqueous Solution | [9] |
Note: The ferrocyanide ion has weak absorbance in the visible spectrum but shows characteristic bands in the UV region.[1][8] Its concentration is often determined by measuring absorbance at around 260 nm.[8]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
This protocol is suitable for obtaining the infrared spectrum of solid this compound or sodium ferrocyanide.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the ferrocyanide salt.
-
In an agate mortar, thoroughly grind the sample to a fine powder.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.
-
Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure homogeneity.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands, particularly the C≡N stretching frequency around 2040 cm⁻¹.
-
This protocol is designed for the analysis of solid ferrocyanide salts.
-
Sample Preparation:
-
Place a small amount of the crystalline or powdered ferrocyanide salt into a sample vial or onto a microscope slide.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser source (e.g., 785 nm to minimize fluorescence).[10]
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Place the sample under the laser objective.
-
Focus the laser onto the sample surface.
-
Acquire the Raman spectrum. The integration time and number of accumulations will depend on the sample's scattering efficiency and the desired signal-to-noise ratio. The Orbital-Raster-Scan (ORS) technique can be used to avoid sample degradation from the laser.[10]
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence.
-
Identify the Raman shifts corresponding to the vibrational modes of the ferrocyanide complex, particularly the C≡N stretching modes.
-
This protocol is for the quantitative analysis of ferrocyanide salts in aqueous solution.
-
Sample Preparation:
-
Prepare a stock solution of known concentration by accurately weighing the ferrocyanide salt and dissolving it in deionized water. For example, prepare a 1 mM solution.
-
Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with deionized water to use as a blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the cuvette with the sample solution before filling it.
-
Measure the absorbance spectrum of each standard solution over a wavelength range of 200-800 nm.[1]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) in the UV region (around 260 nm).[8]
-
Construct a calibration curve by plotting absorbance at λₘₐₓ versus the concentration of the standard solutions.
-
The concentration of an unknown sample can be determined using its absorbance and the Beer-Lambert law calibration curve.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the comparative spectroscopic analyses.
References
- 1. This compound | 13821-08-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Sodium ferrocyanide [webbook.nist.gov]
- 5. Sodium ferrocyanide(13601-19-9) IR Spectrum [m.chemicalbook.com]
- 6. Monitoring ferrocyanide oxidation using hyphenated EC-Raman | Metrohm [metrohm.com]
- 7. sciepub.com [sciepub.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. metrohm.com [metrohm.com]
- 10. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
Evaluating the performance of Prussian blue analogues from different ferrocyanide precursors
For Researchers, Scientists, and Drug Development Professionals
Prussian blue analogues (PBAs) have garnered significant attention as versatile materials with applications ranging from energy storage to biomedicine. Their performance is intricately linked to their synthesis, with the choice of the ferrocyanide precursor playing a pivotal role in determining the final properties of the material. This guide provides an objective comparison of the performance of Prussian blue analogues synthesized from different ferrocyanide precursors, supported by experimental data from peer-reviewed literature.
Performance Comparison of Prussian Blue Analogues
The selection of the ferrocyanide precursor, primarily sodium ferrocyanide or potassium ferrocyanide, directly influences the electrochemical performance of the resulting Prussian blue analogues. These precursors affect key parameters such as specific capacity, cycling stability, and rate capability. Below is a summary of quantitative data collated from various studies. It is important to note that direct comparisons can be challenging due to variations in synthesis conditions and co-precipitating metal salts across different studies.
Table 1: Electrochemical Performance of Sodium Ferrocyanide-Derived Prussian Blue Analogues
| Co-precipitating Metal Salt | Specific Capacity (mAh/g) | Current Density | Cycling Stability (% capacity retention after cycles) | Coulombic Efficiency (%) | Reference |
| Iron(III) Chloride | 120 | 0.5C | 87% after 500 cycles | Not Reported | [1] |
| Iron(III) Chloride | 170 | 25 mA/g | Not Reported | ~100% | [2] |
| Manganese(II) Chloride | 150 | 0.1C | Not Reported | Not Reported | [2] |
| Cobalt(II) Nitrate | 135 | Not Reported | Not Reported | Not Reported | [2] |
| Iron(III) Chloride | 107 | 0.2 A/g | Good | Not Reported | [2] |
Table 2: Electrochemical Performance of Potassium Ferrocyanide-Derived Prussian Blue Analogues
| Co-precipitating Metal Salt | Specific Capacity (mAh/g) | Current Density | Cycling Stability (% capacity retention after cycles) | Coulombic Efficiency (%) | Reference |
| Manganese(II) Sulfate | 160 | 300 mA/g | Negligible fade over 300 cycles | Not Reported | |
| Manganese(II) Sulfate | 120 | 2500 mA/g | Sustained over 130,000 cycles | Not Reported | |
| Iron(III) Chloride | 73.2 | Not Reported | ~0.09% decay per cycle | Not Reported |
Ammonium Ferrocyanide as a Precursor
The use of ammonium ferrocyanide for the synthesis of electrochemically active Prussian blue analogues is not widely reported in the literature, making a direct performance comparison with sodium and potassium ferrocyanide challenging. However, some studies have explored the potential of PBAs for ammonium ion storage, which suggests that the ammonium ion can be incorporated into the PBA structure. The larger ionic radius of the ammonium ion compared to sodium and potassium ions could potentially lead to expanded lattice structures, which might influence ion diffusion and electrochemical performance. Further research is needed to fully evaluate the potential of ammonium ferrocyanide as a precursor for high-performance Prussian blue analogues.
Experimental Protocols
The synthesis of Prussian blue analogues typically involves a co-precipitation method. The following is a generalized experimental protocol based on methodologies cited in the literature. Specific parameters may vary depending on the desired properties of the final product.
A. Synthesis of Prussian Blue Analogues by Co-precipitation
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a metal salt (e.g., FeCl₃, MnCl₂, Co(NO₃)₂). The concentration typically ranges from 0.1 M to 0.5 M.
-
Prepare an aqueous solution of the ferrocyanide precursor (e.g., Na₄[Fe(CN)₆], K₄[Fe(CN)₆]). The concentration is usually equimolar to the metal salt solution.
-
-
Co-precipitation:
-
Slowly add the ferrocyanide solution to the metal salt solution dropwise under vigorous stirring at room temperature.
-
A colored precipitate will form immediately. The color will vary depending on the metal salt used.
-
Continue stirring the mixture for a specified period, typically ranging from a few hours to 24 hours, to allow for aging of the precipitate.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven at a temperature typically between 60°C and 100°C for several hours to obtain the Prussian blue analogue powder.
-
B. Electrochemical Characterization
-
Electrode Preparation:
-
Mix the synthesized PBA powder with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. The typical weight ratio is 80:10:10 (PBA:carbon black:PVDF).
-
Coat the slurry onto a current collector (e.g., aluminum foil or copper foil) and dry it in a vacuum oven.
-
-
Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared electrode as the cathode, a sodium or potassium metal foil as the anode, and a glass fiber separator.
-
The electrolyte is typically a 1 M solution of a sodium or potassium salt (e.g., NaClO₄, KPF₆) in an organic solvent (e.g., a mixture of ethylene carbonate and diethyl carbonate).
-
-
Electrochemical Measurements:
-
Perform galvanostatic charge-discharge cycling at various current densities to evaluate the specific capacity, cycling stability, and rate capability.
-
Use cyclic voltammetry (CV) to study the redox behavior of the material.
-
Electrochemical impedance spectroscopy (EIS) can be used to investigate the charge transfer kinetics.
-
Visualizing the Synthesis and Influencing Factors
Diagram 1: General Synthesis Workflow for Prussian Blue Analogues
Caption: A flowchart illustrating the typical co-precipitation method for synthesizing Prussian blue analogues.
Diagram 2: Influence of Ferrocyanide Precursor on PBA Properties and Performance
Caption: A diagram showing the relationship between the choice of ferrocyanide precursor and the resulting properties and electrochemical performance of the Prussian blue analogue.
References
Benchmarking Calcium Ferrocyanide Sorbents Against Other Ion-Exchange Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective removal of specific ions from solution is a critical process in various scientific and industrial fields, including pharmaceutical development and radioactive waste management. This guide provides an objective comparison of calcium ferrocyanide as a sorbent for ion exchange against a range of commercially available ion-exchange resins. The performance of these materials is evaluated based on key metrics such as adsorption capacity and distribution coefficient, supported by detailed experimental protocols.
Performance Comparison of Ion-Exchange Sorbents
The selection of an appropriate ion-exchange material is paramount for achieving desired separation and purification outcomes. The following table summarizes the performance of this compound and several commercial ion-exchange resins in the removal of cesium ions, a common target in many applications.
| Sorbent/Resin | Type | Adsorption Capacity (mg/g) | Distribution Coefficient (Kd) (mL/g) | Notes |
| This compound | Inorganic Precipitate | Data not readily available | Data not readily available | Performance data for pure this compound is not extensively published. Often used in composite materials. |
| Copper Ferrocyanide | Inorganic Precipitate | > 350[1] | 9,000 - 50,000[1] | Demonstrates very high adsorption capacity and selectivity for cesium. |
| Zinc Ferrocyanide | Inorganic Precipitate | - | - | Used in composite beads with calcium alginate for selective adsorption of cesium and cobalt.[2][3] |
| Dowex HCR-S/S | Strong Acid Cation Exchange Resin | 102.84[4][5] | 393.1[4] | Effective for the removal of cesium and other radionuclides from liquid radioactive waste.[4][5] |
| Amberlite IR-120 | Strong Acid Cation Exchange Resin | 8.67 | - | A widely used resin for various cation exchange applications. |
| Purolite C100 | Strong Acid Cation Exchange Resin | - | - | A high-capacity resin primarily used for water softening but also effective for removing other cations.[6][7][8][9] |
| Resorcinol-Formaldehyde Resin | Chelating Resin | - | - | Considered an alternative to other commercial resins for cesium separation from tank wastes.[10] |
Note: The performance of ion-exchange materials can be influenced by experimental conditions such as pH, temperature, initial ion concentration, and the presence of competing ions.
Experimental Protocols
To ensure a standardized and reproducible comparison of different sorbent materials, it is crucial to follow well-defined experimental protocols. The American Society for Testing and Materials (ASTM) provides a comprehensive standard, ASTM D2187, for evaluating the physical and chemical properties of particulate ion-exchange resins.[11][12][13][14] The following is a generalized procedure for a batch sorption test, a common method for determining the adsorption capacity and distribution coefficient of a sorbent.
Batch Sorption Test Protocol (Based on ASTM D2187 principles)
-
Sorbent Preparation:
-
Wash the sorbent with deionized water to remove any impurities.
-
Dry the sorbent at a specified temperature (e.g., 105°C) to a constant weight.
-
Accurately weigh a predetermined amount of the dry sorbent.
-
-
Solution Preparation:
-
Prepare a stock solution of the target ion (e.g., cesium chloride) of a known concentration.
-
Prepare a series of solutions with varying initial concentrations of the target ion by diluting the stock solution.
-
Adjust the pH of the solutions to the desired experimental value.
-
-
Sorption Experiment:
-
Add a known volume of the target ion solution to a series of flasks.
-
Add the pre-weighed sorbent to each flask.
-
Seal the flasks and place them in a shaker or agitator to ensure constant mixing.
-
Maintain a constant temperature throughout the experiment.
-
Allow the mixture to equilibrate for a predetermined period (e.g., 24 hours).
-
-
Analysis:
-
After equilibration, separate the solid sorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of the target ion remaining in the solution using an appropriate analytical technique (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry).
-
-
Data Calculation:
-
Adsorption Capacity (qₑ): Calculate the amount of ion adsorbed per unit mass of the sorbent at equilibrium using the following formula:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
qₑ is the adsorption capacity (mg/g)
-
C₀ is the initial concentration of the target ion (mg/L)
-
Cₑ is the equilibrium concentration of the target ion (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the sorbent (g)
-
-
-
Distribution Coefficient (Kd): Calculate the ratio of the concentration of the adsorbed ion on the solid phase to its concentration in the liquid phase at equilibrium:
-
Kd = [(C₀ - Cₑ) / Cₑ] * (V / m)
-
Where the variables are the same as for the adsorption capacity calculation.
-
-
Visualizing Ion-Exchange Processes
To better understand the underlying mechanisms and workflows involved in ion-exchange studies, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate the conceptual ion-exchange mechanism and a typical experimental workflow.
Caption: Conceptual diagram of the ion-exchange mechanism of this compound for cesium removal.
Caption: A typical experimental workflow for the comparative evaluation of ion-exchange sorbents.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous selective removal of cesium and cobalt from water using calcium alginate-zinc ferrocyanide-Cyanex 272 composite beads - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of 134Cs and 152+154Eu from liquid radioactive waste using Dowex HCR-S/S [inis.iaea.org]
- 6. Removal of some heavy metal cations by synthetic resin purolite C100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stam.ir [stam.ir]
- 8. cwwltd.com [cwwltd.com]
- 9. abpsoil.com [abpsoil.com]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of the Stability of Various Metal Ferrocyanides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the stability of various metal ferrocyanides, focusing on those of copper, zinc, nickel, and iron. The stability of these inorganic complexes is a critical parameter in diverse applications, including drug delivery, catalysis, and environmental remediation. This document summarizes key quantitative stability data, details relevant experimental protocols, and provides visual workflows to aid in the selection and application of these materials.
Comparative Stability Data
The following table summarizes the available quantitative data on the thermal, chemical (pH), and thermodynamic stability of selected metal ferrocyanides. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented here are compiled from various sources.
| Metal Ferrocyanide | Formula | Thermal Stability (Decomposition Temperature) | pH Stability | Thermodynamic Stability (log Ksp / pKsp) |
| Copper(II) Ferrocyanide | Cu₂[Fe(CN)₆] | Decomposes starting around 200-220 °C. | Relatively stable in acidic to neutral conditions. Dissolution increases significantly in alkaline solutions.[1] | - |
| Zinc Ferrocyanide | Zn₂[Fe(CN)₆] | Stable up to ~250 °C. Decomposition of Zn₃[Fe(CN)₆]₂·4H₂O begins around this temperature.[2] | Stable and less soluble in the pH range of 6 to 8. Solubility increases at pH > 8.[3] | pKsp: 15.40[4] |
| Nickel(II) Ferrocyanide | Ni₂[Fe(CN)₆] | Decomposition of related Ni-Fe-Co Prussian Blue analogues begins around 280 °C.[5] | Generally insoluble.[6] | - |
| Iron(III) Ferrocyanide (Prussian Blue) | Fe₄[Fe(CN)₆]₃ | Decomposes in air at temperatures above 250 °C.[7] Under an inert atmosphere, decomposition starts around 262 °C.[8] | Stable in acidic solutions, but decomposes in alkaline solutions. | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating stability data. Below are protocols for common techniques used to assess the stability of metal ferrocyanides.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature of a metal ferrocyanide.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the metal ferrocyanide powder is placed in a tared TGA crucible (e.g., alumina or platinum).
-
The crucible is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition, unless oxidation is the subject of study.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[9]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is identified as the onset temperature of a significant mass loss step in the TGA curve. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To identify phase transitions and measure the enthalpy changes associated with the decomposition of a metal ferrocyanide.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of the metal ferrocyanide is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas at a constant flow rate.
-
The temperature is ramped up at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.[10]
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions or decomposition events. The peak temperature and the area under the peak correspond to the transition temperature and the enthalpy of the process, respectively.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constant of a metal ferrocyanide complex in solution. This method is particularly useful for soluble complexes or for studying the formation of complexes in solution.
Methodology:
-
A solution containing a known concentration of the metal ion of interest is prepared in a suitable ionic medium to maintain constant ionic strength.
-
A standard solution of a ligand that forms a complex with the metal ion (in this case, the ferrocyanide ion from a soluble salt like K₄[Fe(CN)₆]) is prepared.
-
The metal ion solution is titrated with the ligand solution at a constant temperature.
-
The potential of an ion-selective electrode (ISE) sensitive to the metal ion or a pH electrode (if the complexation reaction involves a change in pH) is monitored throughout the titration.
-
The data of potential (or pH) versus the volume of titrant added is used to calculate the free metal ion concentration at each point of the titration.
-
From the known total concentrations of the metal and ligand, and the measured free metal ion concentration, the concentrations of the complexed species can be determined.
-
The stability constant (K) is then calculated from the equilibrium concentrations of the reactants and products.
pH-Dependent Solubility for Chemical Stability Assessment
Objective: To evaluate the stability of a metal ferrocyanide across a range of pH values.
Methodology:
-
A series of buffer solutions with a range of pH values (e.g., from 2 to 12) are prepared.
-
An excess amount of the solid metal ferrocyanide is added to each buffer solution in separate sealed containers.
-
The suspensions are agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, the solid and liquid phases are separated by filtration or centrifugation.
-
The concentration of the metal ion in the supernatant (the dissolved portion) is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The solubility of the metal ferrocyanide is plotted as a function of pH to visualize its stability range.
Visualizations
The following diagrams illustrate key workflows and relationships in the stability analysis of metal ferrocyanides.
Caption: Workflow for the comprehensive stability analysis of metal ferrocyanides.
Caption: Factors influencing the stability of metal ferrocyanide complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. abechem.ir [abechem.ir]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. inis.iaea.org [inis.iaea.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icheme.org [icheme.org]
Safety Operating Guide
Proper Disposal of Calcium Ferrocyanide: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of calcium ferrocyanide, ensuring compliance with safety protocols and environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Although ferrocyanide complexes are stable and generally considered to have low toxicity due to the strong bond between iron and cyanide, precautions are necessary to mitigate any potential risks.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses, and a lab coat.[2] In case of dust formation, respiratory protection may be necessary.[3]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2]
-
Avoid Incompatibles: Keep this compound away from strong oxidizing agents.[4]
-
UV Light Exposure: Be aware that cyanide ions may form slowly when the chemical is irradiated with UV light.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all federal, state, and local environmental regulations.[4] The primary responsibility lies with the waste generator to classify the waste accurately and ensure its proper disposal.
Step 1: Waste Characterization and Classification
The first critical step is to determine if the this compound waste is classified as hazardous.
-
Consult Regulations: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] In the United States, the EPA guidelines for this classification are listed in 40 CFR 261.3.[4]
-
State and Local Rules: It is mandatory to consult state and local hazardous waste regulations to ensure complete and accurate classification, as these may be stricter than federal guidelines.[4]
-
Safety Data Sheet (SDS): Review the manufacturer's SDS, which will provide guidance on classification and disposal. While this compound is often not classified as a hazardous material for transportation, its disposal is subject to waste regulations.[4]
Step 2: Collection and Segregation
Properly collect and segregate the this compound waste to prevent reactions and contamination.
-
Waste Container: Place the waste in a suitable, closed, and clearly labeled container.[2]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials like strong oxidizing agents.[4]
Step 3: Storage Pending Disposal
Store the collected waste safely until it can be removed by a licensed disposal company.
-
Storage Area: Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" (if applicable) and the contents ("this compound Waste").
Step 4: Professional Disposal
This compound waste should be disposed of through a licensed and approved waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Documentation: Maintain all necessary records of the waste disposal as required by your institution and local regulations.
Step 5: Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains, waterways, or soil.[2][4]
-
Cleanup: For solid spills, avoid creating dust.[2] Carefully sweep up, vacuum, or absorb the material with an inert substance and place it into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly. Dispose of any contaminated cleaning materials as hazardous waste.
III. Quantitative Data and Regulatory Limits
Specific quantitative disposal limits for this compound are not broadly established and are typically determined by local regulations and the capabilities of the waste disposal facility. The table below summarizes the key regulatory and safety parameters.
| Parameter | Value / Guideline | Source |
| Hazardous Waste Classification | Generator must determine based on federal (e.g., US EPA 40 CFR 261.3), state, and local regulations. | [4] |
| Transport Classification (DOT) | Not classified as a hazardous material. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Hazardous Decomposition | Forms carbon oxides, iron oxides, nitrogen oxides, and calcium oxides upon decomposition. | [4] |
| Environmental Discharge | Must be avoided; do not let the chemical enter drains or waterways. | [2][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Laboratory: Essential Protective Measures for Handling Calcium Ferrocyanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium ferrocyanide (Ca₂[Fe(CN)₆]), including detailed personal protective equipment (PPE) requirements, operational plans, and disposal protocols. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, specific personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical splash-resistant safety glasses. A face shield may be required for tasks with a high risk of splashing. | Must conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Skin & Body Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) and impervious, fire-resistant clothing or a lab coat. | Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if dust, mist, or vapors are generated. For firefighting, a self-contained breathing apparatus (SCBA) is required.[1][3] | Use NIOSH-approved respirators.[2][3] |
Operational Plans: From Handling to Disposal
A systematic approach to handling, storage, and disposal is crucial for safety and regulatory compliance.
Safe Handling Protocols
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[2]
-
Avoid Contact: Prevent contact with skin and eyes and avoid the formation of dust and aerosols.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] An eyewash fountain should be readily accessible.[2]
-
Incompatibilities: Keep away from acids and strong oxidizing agents.[3][4] Contact with acids can liberate highly toxic hydrogen cyanide gas.[5]
Storage Conditions
-
Store in a tightly closed, properly labeled container.[1][2]
-
The storage area must be a dry, cool, and well-ventilated place.[1][3]
-
Protect containers from physical damage and direct sunlight.[3][4]
Accidental Release Measures
In the event of a spill, immediate and precise action is required to contain the material and protect personnel. The following workflow outlines the necessary steps.
Caption: Workflow for this compound Spill Response.
Disposal Plan
-
Regulatory Compliance: All disposal methods must be in accordance with appropriate local, state, and federal regulations.[2][6]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Procedure: Collect waste material in suitable, closed containers for disposal.[1] The contents and container should be sent to an approved waste disposal plant.[2] Do not allow the product to enter drains, other waterways, or soil.[2]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
